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4-Bromo-1-methylindoline-2,3-dione Documentation Hub

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  • Product: 4-Bromo-1-methylindoline-2,3-dione
  • CAS: 884855-67-8

Core Science & Biosynthesis

Foundational

Introduction: The Isatin Scaffold and its Strategic Importance

An In-depth Technical Guide to 4-Bromo-1-methylindoline-2,3-dione: Properties, Synthesis, and Applications The indoline-2,3-dione, commonly known as isatin, represents a cornerstone heterocyclic scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-1-methylindoline-2,3-dione: Properties, Synthesis, and Applications

The indoline-2,3-dione, commonly known as isatin, represents a cornerstone heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry. Its unique structural features, including a vicinal dicarbonyl system and an aromatic ring, provide a versatile platform for chemical modification. Isatin and its derivatives are recognized as "privileged structures," frequently appearing in molecules with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2][3].

This guide focuses on a specific and highly valuable derivative: 4-Bromo-1-methylindoline-2,3-dione . The introduction of a bromine atom at the C4-position and a methyl group at the N1-position significantly influences the molecule's electronic properties and reactivity. The N-methylation prevents competing reactions at the indole nitrogen, directing reactivity towards the dicarbonyl core. The C4-bromo substituent not only modulates the biological activity through steric and electronic effects but also serves as a crucial synthetic handle for advanced molecular elaboration, particularly through metal-catalyzed cross-coupling reactions. This makes 4-Bromo-1-methylindoline-2,3-dione a pivotal intermediate for the construction of complex molecular architectures in drug discovery programs.

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of 4-Bromo-1-methylindoline-2,3-dione is fundamental for its application in research and development. These properties dictate its handling, solubility, and behavior in reaction media.

PropertyValueSource
IUPAC Name 4-Bromo-1-methylindole-2,3-dioneN/A
Synonyms 4-Bromo-N-methylisatin[4]
CAS Number 884855-67-8[5][6]
Molecular Formula C₉H₆BrNO₂[4]
Molecular Weight 240.05 g/mol [4]
Appearance Typically a solid (color may vary)
Canonical SMILES CN1C2=C(C(=C(C=C2)Br)C1=O)C(=O)[4]
InChI Key SDRBNKIRHLSRQD-UHFFFAOYSA-N[4]

Spectroscopic Profile

TechniqueExpected Key FeaturesRationale & Comparative Data
¹H NMR Aromatic protons (3H) in the δ 7.0-8.0 ppm range; a singlet for the N-methyl group (3H) around δ 3.2 ppm.The ¹H NMR of the parent 1-methylindoline-2,3-dione shows aromatic signals between δ 6.89-7.63 ppm and an N-methyl singlet at δ 3.24 ppm[7]. The electron-withdrawing bromine at C4 would further deshield adjacent protons, shifting them downfield.
¹³C NMR Two carbonyl carbons (>158 ppm); aromatic carbons in the δ 110-150 ppm range; N-methyl carbon around δ 26 ppm.For 1-methylindoline-2,3-dione, carbonyl carbons appear at δ 183.30 and 158.18 ppm, and the N-methyl carbon is at δ 26.18 ppm[7]. The C4-Br bond would result in a carbon signal in the aromatic region with a lower chemical shift due to the heavy atom effect.
IR (KBr) Strong C=O stretching frequencies around 1720-1740 cm⁻¹; C-Br stretching in the fingerprint region.The parent compound exhibits strong carbonyl peaks at 1722 cm⁻¹ and 1605 cm⁻¹[7].
Mass Spec. (ESI+) [M+H]⁺ peak at m/z ~240/242 in a ~1:1 ratio.This characteristic isotopic pattern is definitive for the presence of a single bromine atom.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of 4-Bromo-1-methylindoline-2,3-dione stems from its predictable reactivity and the strategic placement of its functional groups.

Synthetic Strategy

A common and effective route to N-substituted isatins involves the direct functionalization of a pre-formed isatin core. The synthesis of 4-Bromo-1-methylindoline-2,3-dione can be logically achieved via the N-methylation of 4-bromoisatin. This approach is often preferred as it avoids potential side reactions that could occur during the bromination of N-methylisatin.

Caption: A generalized workflow for the synthesis of 4-Bromo-1-methylindoline-2,3-dione.

Detailed Experimental Protocol: N-Methylation of 4-Bromoisatin

Causality: This protocol employs a standard SN2 reaction at the indole nitrogen. Potassium carbonate is a mild and effective base for deprotonating the N-H of isatin, which is acidic due to the adjacent electron-withdrawing carbonyl groups. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the nucleophilic attack.

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add 4-bromoisatin (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add methyl iodide (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-1-methylindoline-2,3-dione.

Chemical Reactivity

The reactivity of 4-Bromo-1-methylindoline-2,3-dione is dominated by three key regions: the C3-ketone, the C2-amide carbonyl, and the C4-bromo substituent on the aromatic ring.

Reactivity main 4-Bromo-1-methylindoline-2,3-dione c3 C3-Ketone (Most Electrophilic) main->c3 Condensation Rxns (e.g., with hydrazines) c4 C4-Bromo (Cross-Coupling Handle) main->c4 Suzuki, Heck, etc. (Requires catalyst) c2 C2-Amide (Less Reactive) main->c2 Ring-opening (Harsh conditions) ring Aromatic Ring (Further Substitution) main->ring Electrophilic Aromatic Substitution

Caption: Key reactive sites on the 4-Bromo-1-methylindoline-2,3-dione scaffold.

  • C3-Ketone: This is the most electrophilic center and the primary site for nucleophilic attack. It readily undergoes condensation reactions with a variety of nucleophiles. For instance, reaction with hydrazines or thiosemicarbazides yields hydrazones and thiosemicarbazones, respectively, which are common intermediates in the synthesis of novel heterocyclic systems and potential anticancer agents[8].

  • C4-Bromo Substituent: This is arguably the most strategic functional group for drug development professionals. The C-Br bond provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the direct and modular installation of diverse aryl, alkyl, and amine groups, enabling rapid exploration of the chemical space around the isatin core to optimize biological activity.

  • Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, although the existing substituents (bromo and the dione system) are deactivating, typically requiring forcing conditions.

Applications in Drug Discovery

The utility of 4-Bromo-1-methylindoline-2,3-dione extends beyond its interesting chemistry; it is a validated building block for the synthesis of pharmacologically active compounds.

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1-methylindoline-2,3-dione

<_> Abstract This technical guide provides a comprehensive framework for the structural elucidation of 4-Bromo-1-methylindoline-2,3-dione, a substituted isatin derivative of significant interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Bromo-1-methylindoline-2,3-dione, a substituted isatin derivative of significant interest in medicinal chemistry and drug development.[1][2] This document moves beyond a simple recitation of analytical techniques, offering a deep dive into the strategic application and interpretation of modern spectroscopic methods. It is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for each step, ensuring a robust and validated approach to structural confirmation.

Introduction: The Significance of Substituted Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as crucial precursors in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] The isatin core is a versatile scaffold, and substitutions on the aromatic ring or the nitrogen atom can significantly modulate its pharmacological properties, which include anticancer, antimicrobial, and antiviral activities.[1][3][4] 4-Bromo-1-methylindoline-2,3-dione, the subject of this guide, incorporates a bromine atom at the C4 position and a methyl group at the N1 position, modifications expected to influence its chemical reactivity and biological profile. Accurate and unambiguous structure elucidation is therefore a critical first step in harnessing its therapeutic potential.

This guide will detail a multi-faceted analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to provide a comprehensive and unequivocal structural assignment.

Strategic Workflow for Structure Elucidation

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of 4-Bromo-1-methylindoline-2,3-dione Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Interpretation Integrated Spectroscopic Data Analysis NMR->Interpretation MS->Interpretation IR->Interpretation Confirmation Final Structure Confirmation Interpretation->Confirmation

Figure 1: A generalized workflow for the synthesis and structural elucidation of 4-Bromo-1-methylindoline-2,3-dione.

Synthesis and Purification

The synthesis of 4-Bromo-1-methylindoline-2,3-dione typically involves the N-methylation of 4-bromoisatin.[5] This reaction is generally achieved by deprotonating the acidic N-H of 4-bromoisatin with a suitable base, followed by nucleophilic attack on a methylating agent.

Experimental Protocol: N-Methylation of 4-Bromoisatin

Materials:

  • 4-Bromoisatin

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromoisatin (1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium carbonate (1.5 mmol) to the solution and stir for 15 minutes at room temperature.

  • Slowly add methyl iodide (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure 4-Bromo-1-methylindoline-2,3-dione.

Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. For 4-Bromo-1-methylindoline-2,3-dione, ¹H NMR and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, depending on the resolution and their coupling constants. Their chemical shifts will be in the aromatic region (typically δ 7.0-8.0 ppm).

  • N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, typically in the range of δ 3.0-3.5 ppm.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

  • Carbonyl Carbons: The two carbonyl carbons (C2 and C3) will appear as distinct signals in the downfield region of the spectrum (typically δ 155-185 ppm).[6]

  • Aromatic Carbons: The six carbons of the benzene ring will show signals in the aromatic region (δ 110-155 ppm). The carbon attached to the bromine atom (C4) will be influenced by the halogen's electronegativity and isotopic effects.

  • N-Methyl Carbon: The carbon of the N-methyl group will appear as a singlet in the upfield region of the spectrum (typically δ 25-30 ppm).[6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Bromo-1-methylindoline-2,3-dione

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃3.2426.18
C5-H~7.6~125.0
C6-H~7.1~124.0
C7-H~7.6~117.0
C2=O-~158.0
C3=O-~183.0
C4-Br-~115.0
C7a-~151.0
C3a-~117.5

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. The values for the N-CH₃ and carbonyl carbons are based on literature data for 1-methylindoline-2,3-dione.[6]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the molecule.

Expected Fragmentation Pattern: The mass spectrum will show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed, arising from the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[7]

Mass_Spec_Fragmentation Molecule [4-Bromo-1-methylindoline-2,3-dione]˙⁺ (M)⁺ Fragment1 Loss of CO [M-CO]˙⁺ Molecule->Fragment1 -28 Da Fragment3 Loss of Br˙ [M-Br]⁺ Molecule->Fragment3 -79/81 Da Fragment2 Loss of another CO [M-2CO]˙⁺ Fragment1->Fragment2 -28 Da

Figure 2: A simplified representation of the potential fragmentation pathway for 4-Bromo-1-methylindoline-2,3-dione in mass spectrometry.

Table 2: Key Ions Expected in the Mass Spectrum of 4-Bromo-1-methylindoline-2,3-dione

Ion m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Description
[M]⁺238.9582240.9562Molecular Ion
[M-CO]⁺210.9633212.9613Loss of a carbonyl group
[M-2CO]⁺182.9684184.9664Loss of both carbonyl groups
[M-Br]⁺160.0398-Loss of a bromine radical
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • C=O Stretching: The two carbonyl groups of the dione will exhibit strong absorption bands in the region of 1700-1750 cm⁻¹.[2][8] The exact position can be influenced by the electronic effects of the substituents.

  • C-N Stretching: The stretching vibration of the C-N bond in the lactam ring will be observed.

  • Aromatic C-H Stretching: These will appear as sharp peaks above 3000 cm⁻¹.

  • Aromatic C=C Stretching: These will be observed in the 1450-1600 cm⁻¹ region.

  • C-Br Stretching: A weak to medium absorption band for the C-Br bond is expected in the fingerprint region, typically between 500-700 cm⁻¹.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of 4-Bromo-1-methylindoline-2,3-dione is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. The ¹H and ¹³C NMR spectra provide the core carbon-hydrogen framework, while HRMS confirms the elemental composition and molecular weight with high accuracy. FTIR spectroscopy validates the presence of key functional groups. The consistency of the data across these platforms creates a self-validating system, providing a high degree of confidence in the final structural assignment. This rigorous approach is fundamental to ensuring the quality and reliability of subsequent research and development efforts involving this promising class of compounds.

References

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. (2018). Hilaris Publisher. Retrieved from [Link]

  • Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. (2021). PubMed. Retrieved from [Link]

  • Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • The Fourier transform infrared spectrum of Isatin. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved from [Link]

Sources

Foundational

A-Technical-Guide-to-4-Bromo-1-methylindoline-2,3-dione-(N-Methyl-4-bromoisatin)

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview of 4-Bromo-1-methylindoline-2,3-dione, also known as N-Methyl-4-bromoisatin. Isa...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Bromo-1-methylindoline-2,3-dione, also known as N-Methyl-4-bromoisatin. Isatin and its derivatives are a well-established class of heterocyclic compounds that serve as crucial precursors in drug synthesis and materials science.[1] This guide details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications in medicinal chemistry. The unique reactivity of the isatin scaffold, particularly at the C3 carbonyl group, allows for a wide array of chemical transformations, making it a privileged structure for generating libraries of bioactive molecules.[2] This guide serves as a foundational resource for professionals engaged in organic synthesis and drug discovery.

Chemical Identity and Properties

Correctly identifying a chemical entity is the cornerstone of reproducible scientific research. The definitive identifier for this compound is its CAS number, which provides an unambiguous link to its specific chemical structure and associated data.

IdentifierValueSource
Compound Name 4-Bromo-1-methylindoline-2,3-dioneN/A
Synonyms 4-Bromo-1-methylisatinN/A
CAS Number 884855-67-8 [3][4]
Molecular Formula C₉H₆BrNO₂[4]
Molecular Weight 240.05 g/mol [4]

Physicochemical Data (Predicted & Experimental)

PropertyValueDetails
Physical State Solid (Typical)Isatin derivatives are generally crystalline solids.[5]
Melting Point Not availableSpecific experimental data is not available in the searched literature.
Solubility Soluble in organic solvents like DMSO, THFBased on general solubility of related isatin structures.
XLogP3 2.03A calculated measure of lipophilicity, indicating good potential for membrane permeability.[6]

The Isatin Scaffold in Drug Discovery

The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities.[7] The ability to readily substitute the core at the N1, C4, C5, C6, and C7 positions of the aromatic ring, as well as perform addition reactions at the C3-keto group, allows for the creation of diverse molecular architectures.[7][8]

Derivatives of isatin have demonstrated a vast array of pharmacological effects, including:

  • Anticancer[1][7]

  • Antimicrobial and Antifungal[1][5]

  • Antiviral, including Anti-HIV[5][7]

  • Anticonvulsant[7]

  • Anti-inflammatory[7]

The N-methylation and C4-bromination of the isatin core in 4-Bromo-1-methylindoline-2,3-dione modify its electronic and lipophilic properties, which can significantly influence its biological activity and utility as a synthetic intermediate.

Synthesis and Reaction Chemistry

The synthesis of substituted isatins often follows established routes such as the Sandmeyer or Stolle syntheses.[5] For N-substituted isatins like the topic compound, a common strategy involves the N-alkylation of a pre-formed substituted isatin or beginning with an N-alkylated aniline derivative.

Conceptual Synthesis Workflow

The synthesis of a 4-substituted N-methylisatin can be conceptualized as a multi-step process. A plausible route begins with a substituted aniline, which undergoes cyclization to form the isatin core, followed by N-alkylation.

Synthesis_Workflow A 3-Bromoaniline (Starting Material) B Isonitrosoacetanilide Intermediate A->B Reaction with Chloral Hydrate & Hydroxylamine C Cyclization (e.g., Sandmeyer method) B->C D 4-Bromoisatin C->D H₂SO₄ or PPA E N-Alkylation (Methylating Agent, Base) D->E F 4-Bromo-1-methylindoline-2,3-dione (Final Product) E->F

Caption: Conceptual workflow for the synthesis of 4-Bromo-1-methylindoline-2,3-dione.

Detailed Experimental Protocol: N-Alkylation of 4-Bromoisatin

This protocol describes the methylation of 4-Bromoisatin. This is a representative procedure for the synthesis of N-alkylated isatins.

Materials:

  • 4-Bromoisatin

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromoisatin (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will be stirred at room temperature.

  • Addition of Alkylating Agent: Slowly add methyl iodide (1.2 eq) to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Bromo-1-methylindoline-2,3-dione.

Causality and Trustworthiness:

  • Anhydrous Conditions: The use of anhydrous DMF and a flame-dried flask is crucial because isatin's N-H proton is acidic, and any moisture could quench the base or react with the electrophile.

  • Base Selection: Potassium carbonate is a suitable base for deprotonating the isatin nitrogen, forming the nucleophilic isatinate anion required for the Sₙ2 reaction with methyl iodide.

  • Monitoring: TLC is essential for determining the reaction's endpoint, preventing the formation of side products from over-reaction or decomposition.

  • Aqueous Workup: The workup procedure is designed to remove the DMF solvent, excess base, and salts, isolating the desired organic product.

Applications in Synthetic and Medicinal Chemistry

4-Bromo-1-methylindoline-2,3-dione is a valuable building block for synthesizing more complex molecules. The reactive C3 carbonyl group is a prime site for nucleophilic addition and condensation reactions, while the bromo-substituted aromatic ring is amenable to cross-coupling reactions.[1][2]

Example Reaction: Synthesis of Spirooxindoles

One of the most powerful applications of isatins is in multicomponent reactions (MCRs) to generate spirooxindoles.[2] These structures are of high interest in drug discovery due to their rigid, three-dimensional frameworks. A common reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from the isatin and an amino acid, with a dipolarophile.[2]

MCR_Workflow cluster_reactants Reactants A 4-Bromo-1-methylindoline-2,3-dione D In Situ Formation of Azomethine Ylide A->D B Amino Acid (e.g., Sarcosine) B->D C Dipolarophile (e.g., Alkene/Alkyne) E [3+2] Cycloaddition C->E D->E F Spiro[pyrrolidine-oxindole] Product E->F

Caption: General workflow for synthesizing spirooxindoles via a 1,3-dipolar cycloaddition.

This strategy allows for the rapid assembly of complex, drug-like molecules from simple starting materials, embodying the principles of atom economy and synthetic efficiency. The specific substitution pattern of 4-bromo-1-methylisatin can be used to tune the properties of the final spirocyclic products.

Safety and Handling

As with all laboratory chemicals, 4-Bromo-1-methylindoline-2,3-dione should be handled with appropriate care.

  • Handling: Work in a well-ventilated area, preferably a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Kamal, A., et al. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 2015. Available from: [Link]

  • MDPI. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 2022. Available from: [Link]

  • Jakraya, M., et al. Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Oriental Journal of Chemistry, 2020. Available from: [Link]

  • Bentham Science. A Mini-Review on the Synthesis of Substituted Isatins. Mini-Reviews in Organic Chemistry, 2024. Available from: [Link]

  • Brandão, P., et al. The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry, 2021. Available from: [Link]

  • PubChem. 6-Bromo-1-methylindoline-2,3-dione. Available from: [Link]

  • Google Patents. CN1626514A - Method for preparing-4-bromine-7-methyl isatin.
  • ScholarWorks@GVSU. Synthesis of substituted isatins as potential antibacterial agents. Available from: [Link]

  • ResearchGate. Pathway a: formation of the 4-substituted-isatin; Pathway b. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-1-methylindoline-2,3-dione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Bromo-1-methylindoline-2,3-dione, a substituted isatin derivative of significant interest in med...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-1-methylindoline-2,3-dione, a substituted isatin derivative of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and explore its potential applications in drug discovery, particularly in the realm of oncology.

Core Molecular Attributes of 4-Bromo-1-methylindoline-2,3-dione

4-Bromo-1-methylindoline-2,3-dione, also known as 4-Bromo-1-methylisatin, is a synthetic organic compound built upon the versatile isatin scaffold. The strategic placement of a bromine atom at the 4-position of the indole ring and a methyl group on the nitrogen atom significantly influences its physicochemical properties and biological activity.

Molecular Identity and Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₉H₆BrNO₂-
Molecular Weight 240.05 g/mol Calculated
CAS Number 884855-67-8
IUPAC Name 4-bromo-1-methyl-1H-indole-2,3-dione
Appearance Expected to be a colored solidInferred from related isatins
Solubility Likely soluble in polar organic solvents like DMF and DMSOInferred from related isatins

Strategic Synthesis of 4-Bromo-1-methylindoline-2,3-dione

The synthesis of 4-Bromo-1-methylindoline-2,3-dione is a two-step process commencing with the formation of the brominated isatin core, followed by N-methylation. This approach allows for the controlled introduction of the desired substituents.

Step 1: Synthesis of 4-Bromoisatin via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the introduction of various substituents onto an aromatic ring via a diazonium salt intermediate.[1] In the context of isatin synthesis, this method is adapted to construct the indole-2,3-dione ring system from a substituted aniline.[2][3]

The synthesis of 4-bromoisatin begins with 3-bromoaniline.[2][4] The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization to yield the desired 4-bromoisatin. It is crucial to note that this reaction can also produce the 6-bromoisatin isomer, necessitating careful purification.[4]

Sandmeyer_Synthesis cluster_step1 Step 1: Formation of Isonitrosoacetanilide cluster_step2 Step 2: Acid-Catalyzed Cyclization 3-Bromoaniline 3-Bromoaniline Isonitrosoacetanilide 3-Bromoisonitrosoacetanilide (Intermediate) 3-Bromoaniline->Isonitrosoacetanilide Condensation Chloral_Hydrate Chloral Hydrate Chloral_Hydrate->Isonitrosoacetanilide Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Isonitrosoacetanilide 4-Bromoisatin 4-Bromoisatin Isonitrosoacetanilide->4-Bromoisatin Cyclization H2SO4 Conc. H₂SO₄ H2SO4->4-Bromoisatin

Caption: Sandmeyer synthesis of 4-bromoisatin from 3-bromoaniline.

Experimental Protocol: Synthesis of 4-Bromoisatin [Adapted from ChemSpider Synthetic Pages[2]]

  • Reaction Setup: In a suitable reaction vessel, a solution of chloral hydrate and sodium sulfate in water is prepared. To this, a solution of 3-bromoaniline in dilute hydrochloric acid is added, followed by a solution of hydroxylamine hydrochloride.

  • Formation of Isonitrosoacetanilide: The resulting mixture is heated. The formation of a thick paste indicates the precipitation of the 3-bromoisonitrosoacetanilide intermediate. After heating, the mixture is cooled and the solid intermediate is collected by filtration.

  • Cyclization: The dried 3-bromoisonitrosoacetanilide is slowly added to pre-heated concentrated sulfuric acid with stirring.

  • Work-up and Purification: After the reaction is complete, the mixture is poured onto ice, and the precipitated crude 4-bromoisatin is collected by filtration. Purification is typically achieved by recrystallization or column chromatography to separate it from the 6-bromo isomer.

Step 2: N-Methylation of 4-Bromoisatin

The final step involves the introduction of a methyl group at the N-1 position of the isatin ring. This is a standard N-alkylation reaction, which can be achieved using various methylating agents and bases.[5][6]

N_Methylation 4-Bromoisatin 4-Bromoisatin Final_Product 4-Bromo-1-methylindoline-2,3-dione 4-Bromoisatin->Final_Product N-Alkylation Methyl_Iodide Methyl Iodide (CH₃I) Methyl_Iodide->Final_Product Base Base (e.g., K₂CO₃) Base->Final_Product Solvent Solvent (e.g., DMF) Solvent->Final_Product

Caption: N-methylation of 4-bromoisatin to yield the final product.

Experimental Protocol: N-Methylation of 4-Bromoisatin [Adapted from BenchChem[7]]

  • Reaction Setup: 4-Bromoisatin is dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃), is added to the solution, and the mixture is stirred at room temperature to facilitate the formation of the isatin anion.

  • Methylation: A methylating agent, typically methyl iodide (CH₃I), is added to the reaction mixture.

  • Reaction Progression: The reaction is heated and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Reactivity and Spectroscopic Characterization

The isatin scaffold is known for its rich and diverse reactivity, which is modulated by the substituents on the aromatic ring and the nitrogen atom.[4]

Key Reactive Sites:

  • C3-Carbonyl Group: This is the most electrophilic center and is susceptible to a wide range of nucleophilic additions and condensation reactions.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing bromo and N-methyl groups.

  • Bromine Atom: The bromine at the C4 position can participate in metal-catalyzed cross-coupling reactions, allowing for further functionalization.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the bromine atom. A singlet corresponding to the N-methyl protons would also be present.

  • ¹³C NMR: The spectrum would display signals for the two carbonyl carbons, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the N-methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the two carbonyl groups (amide and ketone) would be observed in the region of 1700-1770 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (240.05 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom.

The Role of 4-Bromo-1-methylindoline-2,3-dione in Drug Discovery

The isatin core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[8][9][10] The substitution pattern on the isatin ring is crucial for tuning the biological activity and selectivity.

Anticancer Potential

Isatin derivatives have emerged as promising anticancer agents, targeting various mechanisms involved in cancer progression.[4][8] Some derivatives have been shown to inhibit protein kinases, induce apoptosis, and disrupt microtubule formation.[4][8]

The introduction of a bromine atom at the C4 position is of particular interest. Halogenation of the isatin ring has been shown to enhance the cytotoxic activity of these compounds against various cancer cell lines.[4][11] This is likely due to the increased lipophilicity and altered electronic properties of the molecule, which can improve its ability to cross cell membranes and interact with biological targets.

The N-methylation of the isatin core can also significantly impact its biological profile. It can alter the molecule's solubility, metabolic stability, and binding affinity for its target proteins.

While specific studies on the anticancer activity of 4-Bromo-1-methylindoline-2,3-dione are limited, its structural features suggest that it warrants investigation as a potential therapeutic agent. Its synthesis is straightforward, and the isatin scaffold provides ample opportunities for further derivatization to optimize its activity and selectivity.

Biological_Activity cluster_compound 4-Bromo-1-methylindoline-2,3-dione cluster_properties Physicochemical & Biological Properties cluster_applications Potential Therapeutic Applications Isatin_Scaffold Isatin Scaffold Anticancer Anticancer Activity Isatin_Scaffold->Anticancer Privileged Scaffold 4-Bromo 4-Bromo Substitution Lipophilicity Increased Lipophilicity 4-Bromo->Lipophilicity Electronic_Properties Altered Electronic Properties 4-Bromo->Electronic_Properties 1-Methyl 1-Methyl Substitution Solubility Modified Solubility 1-Methyl->Solubility Metabolic_Stability Enhanced Metabolic Stability 1-Methyl->Metabolic_Stability Lipophilicity->Anticancer Enhances Cytotoxicity Electronic_Properties->Anticancer Kinase_Inhibition Kinase Inhibition Anticancer->Kinase_Inhibition Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction

Sources

Foundational

A Technical Guide to the Spectral Characterization of 4-Bromo-1-methylindoline-2,3-dione

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-Bromo-1-methylindoline-2,3-dione (also known as 4-Bromo-1-methylisatin), a key intermediate in the development of novel therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-Bromo-1-methylindoline-2,3-dione (also known as 4-Bromo-1-methylisatin), a key intermediate in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and spectroscopic analysis of this versatile heterocyclic compound.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds renowned for their wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of various substituents onto the isatin scaffold allows for the fine-tuning of its pharmacological profile. 4-Bromo-1-methylindoline-2,3-dione, with a bromine atom at the 4-position and a methyl group on the indole nitrogen, represents a synthetically important derivative. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the N-methylation can influence solubility and biological activity.

Accurate structural elucidation through spectroscopic methods is paramount for ensuring the purity and identity of such compounds in any research and development pipeline. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromo-1-methylindoline-2,3-dione, providing a detailed interpretation of its key spectral features.

Synthesis and Experimental Protocols

While direct synthetic procedures for 4-Bromo-1-methylindoline-2,3-dione are not extensively published, a robust synthesis can be conceptualized in a two-step process starting from the commercially available 4-Bromoisatin.

Part 1: Synthesis of 4-Bromoisatin

The Sandmeyer methodology provides a classic and reliable route to substituted isatins from anilines. Although a specific protocol for 4-bromo-3-methylaniline to produce the target compound was not found, a general procedure can be adapted. A related synthesis is patented for 4-bromo-7-methyl isatin.[4]

Part 2: N-Methylation of 4-Bromoisatin

The introduction of the methyl group onto the nitrogen of the isatin ring is a standard alkylation reaction.

Experimental Protocol: N-Methylation

  • Dissolution: Dissolve 4-Bromoisatin (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF).

  • Deprotonation: Add a mild base, for instance, potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution and stir at room temperature for 30 minutes.

  • Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents), to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its completion using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-1-methylindoline-2,3-dione.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 4-Bromo-1-methylindoline-2,3-dione are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the two carbonyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5~7.3 - 7.5Doublet of doubletsJ ≈ 8.0, 1.0
H-6~7.0 - 7.2TripletJ ≈ 8.0
H-7~7.6 - 7.8DoubletJ ≈ 8.0
N-CH₃~3.2 - 3.5Singlet-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O)~180 - 185
C-3 (C=O)~155 - 160
C-3a~115 - 120
C-4 (C-Br)~118 - 123
C-5~125 - 130
C-6~120 - 125
C-7~135 - 140
C-7a~145 - 150
N-CH₃~25 - 30
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an isatin derivative is characterized by strong absorptions from the two carbonyl groups.[2]

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Amide)~1740 - 1760Strong
C=O (Ketone)~1720 - 1740Strong
C-N Stretch~1350 - 1380Medium
C-Br Stretch~550 - 650Medium
Aromatic C-H Stretch~3000 - 3100Medium
Aliphatic C-H Stretch~2850 - 2960Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For 4-Bromo-1-methylindoline-2,3-dione (C₉H₆BrNO₂), the molecular weight is approximately 240.05 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion (M and M+2), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.[5][6]

Predicted Fragmentation Pattern:

The fragmentation of 4-Bromo-1-methylindoline-2,3-dione is expected to proceed through the loss of small molecules like CO.

m/z Value Proposed Fragment Notes
239/241[C₉H₆⁷⁹/⁸¹BrNO₂]⁺Molecular ion peak (M/M+2)
211/213[M - CO]⁺Loss of a carbonyl group
183/185[M - 2CO]⁺Loss of both carbonyl groups
154[C₈H₅N]⁺Loss of Br and subsequent rearrangement
76[C₆H₄]⁺Benzene fragment

Visualizations

Molecular Structure

Fragmentation M [C₉H₆BrNO₂]⁺ m/z = 239/241 F1 [C₈H₆BrNO]⁺ m/z = 211/213 M->F1 - CO F2 [C₇H₆BrN]⁺ m/z = 183/185 F1->F2 - CO

Caption: Proposed ESI-MS fragmentation of 4-Bromo-1-methylindoline-2,3-dione.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 4-Bromo-1-methylindoline-2,3-dione. By understanding these characteristic spectral fingerprints, researchers can confidently synthesize, purify, and characterize this important building block for applications in medicinal chemistry and materials science. The provided protocols and data interpretations serve as a valuable resource for scientists working with isatin derivatives.

References

Sources

Exploratory

A Technical Guide to the Biological Activity of 4-Bromo-1-methylindoline-2,3-dione: A Potent Isatin Analogue

Introduction: The Isatin Scaffold as a Privileged Structure in Drug Discovery Isatin (1H-indole-2,3-dione), a heterocyclic compound first identified in 1841, has emerged as a "privileged scaffold" in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isatin Scaffold as a Privileged Structure in Drug Discovery

Isatin (1H-indole-2,3-dione), a heterocyclic compound first identified in 1841, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural features, including a planar bicyclic ring system with a reactive ketone at the C-3 position, allow for extensive chemical modifications at multiple sites.[2] This versatility has led to the generation of a vast library of isatin derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The U.S. FDA's approval of isatin-based drugs like Sunitinib, a multi-kinase inhibitor for treating renal cell carcinoma and gastrointestinal stromal tumors, underscores the therapeutic potential of this chemical class.[4]

This technical guide focuses on a specific, synthetically accessible derivative: 4-Bromo-1-methylindoline-2,3-dione . The introduction of a bromine atom at the 4-position of the aromatic ring and a methyl group at the N-1 position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can significantly influence its interaction with biological targets, potentially enhancing its potency and selectivity. This guide will provide an in-depth analysis of the putative biological activities of this compound, grounded in the extensive research on related brominated and N-alkylated isatin analogues. We will explore its potential mechanisms of action, provide detailed protocols for its synthesis and biological evaluation, and present a framework for its further investigation as a therapeutic candidate.

Anticipated Biological Activities and Mechanisms of Action

While specific experimental data for 4-Bromo-1-methylindoline-2,3-dione is not extensively available in the public domain, we can infer its likely biological activities based on the well-established pharmacology of closely related isatin derivatives.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Isatin derivatives are well-documented as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5] The primary proposed mechanisms for brominated and N-methylated isatins include kinase inhibition and the induction of apoptosis.

A predominant mechanism of action for many isatin-based anticancer drugs is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.[6] Isatin derivatives have been shown to target several key kinases implicated in cancer, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2] The presence of a bromine atom can enhance the binding affinity of the molecule to the ATP-binding pocket of these kinases, leading to more potent inhibition.

Kinase_Inhibition_Pathway

Another key anticancer mechanism of isatin derivatives is the induction of apoptosis, or programmed cell death. This is often a consequence of kinase inhibition but can also occur through other pathways. Halogenated isatins have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[7] This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in apoptosis.[8]

Apoptosis_Induction_Pathway

Antimicrobial Activity

The isatin scaffold is also a promising platform for the development of novel antimicrobial agents.[9] While data on 4-bromo-1-methylindoline-2,3-dione is scarce, related halogenated indoles have demonstrated activity against a range of bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[10] The mechanism of antimicrobial action is not as well-defined as its anticancer effects but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-Bromo-1-methylindoline-2,3-dione.

Synthesis of 4-Bromo-1-methylindoline-2,3-dione

The synthesis of 4-Bromo-1-methylindoline-2,3-dione can be achieved through a two-step process starting from 4-bromoindole. A general synthetic route is outlined below, based on established methods for the N-methylation and oxidation of indole derivatives.[11][12]

Step 1: Synthesis of 4-Bromo-1-methyl-1H-indole

  • To a stirred suspension of 4-bromoindole (1 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF), add dimethyl carbonate (3 equivalents).

  • Heat the reaction mixture to 140°C and stir for 4 hours.

  • Cool the mixture to room temperature and filter to remove insoluble solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography on silica gel to yield 4-bromo-1-methyl-1H-indole.[11]

Step 2: Oxidation to 4-Bromo-1-methylindoline-2,3-dione

  • Dissolve 4-bromo-1-methyl-1H-indole (1 equivalent) in a suitable solvent such as a mixture of dimethyl sulfoxide (DMSO) and water.

  • Add an oxidizing agent, such as N-bromosuccinimide (NBS) or a combination of sodium iodide and an oxidant, portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-1-methylindoline-2,3-dione.

Synthesis_Workflow

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used for screening anticancer compounds.[13]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 4-Bromo-1-methylindoline-2,3-dione stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4-Bromo-1-methylindoline-2,3-dione in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 4-Bromo-1-methylindoline-2,3-dione stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) as a viability indicator (optional)

Procedure:

  • Compound Dilution: Add 50 µL of MHB to each well of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. If a viability indicator is used, the color change (or lack thereof) will indicate bacterial growth.

Screening_Workflow

Data Presentation and Interpretation

While specific data for 4-Bromo-1-methylindoline-2,3-dione is pending experimental validation, the following tables provide a template for presenting anticipated results based on data from structurally similar isatin derivatives.

Table 1: Hypothetical Anticancer Activity of 4-Bromo-1-methylindoline-2,3-dione

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast AdenocarcinomaAnticipated < 10
A549Lung CarcinomaAnticipated < 10
HCT116Colon CarcinomaAnticipated < 15
K562Chronic Myelogenous LeukemiaAnticipated < 5

Note: These are projected values based on the activity of related brominated isatin derivatives. Actual experimental values are required for confirmation.

Table 2: Hypothetical Antimicrobial Activity of 4-Bromo-1-methylindoline-2,3-dione

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)PositiveAnticipated 16-64
Escherichia coli (ATCC 25922)NegativeAnticipated > 64
MRSA (ATCC 43300)PositiveAnticipated 32-128

Note: These are projected values. Isatin derivatives often show better activity against Gram-positive bacteria. Experimental validation is necessary.

Conclusion and Future Directions

4-Bromo-1-methylindoline-2,3-dione represents a promising, yet underexplored, member of the pharmacologically significant isatin family. Based on extensive research into its structural analogues, this compound is predicted to exhibit potent anticancer and antimicrobial activities. The proposed mechanisms of action, primarily through kinase inhibition and induction of apoptosis, align with the known biological profile of halogenated isatins.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of 4-Bromo-1-methylindoline-2,3-dione. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a reproducible and scalable synthetic route and thorough spectroscopic characterization of the final compound.

  • Broad-Spectrum Biological Screening: Evaluating its activity against a diverse panel of cancer cell lines and microbial pathogens to determine its potency and spectrum of activity.

  • Mechanism of Action Studies: Investigating its specific molecular targets through kinase profiling assays and detailed studies of its effects on apoptotic pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to optimize potency and selectivity.

By systematically applying the principles and protocols outlined in this guide, researchers can unlock the full therapeutic potential of 4-Bromo-1-methylindoline-2,3-dione and contribute to the development of next-generation isatin-based therapeutics.

References

  • A Rapid Single-Cell Antimicrobial Susceptibility Testing Workflow for Bloodstream Infections. (n.d.). Retrieved from [Link]

  • Isatin and its derivatives: review of pharmacological activities and therapeutic potential. (2024). International Journal of Health Sciences, 8(8), 1-12.
  • Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. (n.d.). Anti-Cancer Agents in Medicinal Chemistry.
  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evalu
  • 5-(2-Carboxyethenyl) isatin derivative induces G2/M cell cycle arrest and apoptosis in human leukemia K562 cells. (2014).
  • In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives. (2022). Letters in Drug Design & Discovery, 19(8), 776-786.
  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Biomolecular Structure and Dynamics, 41(16), 7957-7976.
  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2020). Frontiers in Chemistry, 8, 611.
  • Antimicrobial Susceptibility Testing. (2023). In StatPearls.
  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2024). Pharmaceuticals, 17(7), 894.
  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2024). Scilit.
  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2024).
  • Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. (2024). RSC Advances, 14(6), 3959-3972.
  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2024). RSC Medicinal Chemistry.
  • Workflow for submission of patient samples for antibiotic susceptibility testing. (n.d.).
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2023). Journal of Applied Pharmaceutical Science, 13(7), 1-13.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Application Notes and Protocols for High-Throughput Screening of Anticancer Agent 29. (n.d.). BenchChem.
  • Experimental workflow for the drug screening used in the study. (n.d.).
  • Functional Drug Screening in the Era of Precision Medicine. (2022). Frontiers in Oncology, 12, 938422.
  • 4-BROMO-1-METHYL-1H-INDOLE synthesis. (n.d.). ChemicalBook.
  • Supporting information NaI- mediated Divergent Synthesis of Isatins and Isoindigoes: A New Protocol Enabled by Oxidation Relay S. (n.d.). The Royal Society of Chemistry.
  • How can synthesis 4-bromo indole and 4-methyl indole? (2023).
  • Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. (2024). Chemistry – A European Journal, 30(67), e202402322.
  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.).
  • US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds. (n.d.).
  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simul
  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (2010). Indian Journal of Pharmaceutical Sciences, 72(3), 379-382.
  • Isatin analogues with tyrosine kinase inhibitory activity and anti-leishmanial activity. (n.d.).
  • Suggested workflow options for rapid identification and antimicrobial susceptibility testing using MALDI-TOF MS DOT-MGA. (n.d.).
  • A rapid single-cell antimicrobial susceptibility testing workflow for bloodstream infections. (2021). Biosensors, 11(8), 288.

Sources

Foundational

A Technical Guide to the Reactivity and Chemical Behavior of 4-Bromo-1-methylindoline-2,3-dione for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of 4-Bromo-1-methylindoline-2,3-dione, a key heterocyclic scaffold in contemporary medicinal chemistry. The document delves into the compound's synthesis,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 4-Bromo-1-methylindoline-2,3-dione, a key heterocyclic scaffold in contemporary medicinal chemistry. The document delves into the compound's synthesis, spectroscopic profile, and intricate chemical reactivity. By examining the interplay of its vicinal dicarbonyl system, N-methylated lactam, and brominated aromatic ring, this guide offers field-proven insights into its behavior in various chemical transformations. Detailed experimental protocols for its synthesis and key reactions, alongside mechanistic visualizations, are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile building block in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of 4-Bromo-1-methylindoline-2,3-dione

The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Its synthetic versatility allows for functionalization at multiple positions, making it a cornerstone for the development of diverse molecular architectures.[1][3] 4-Bromo-1-methylindoline-2,3-dione, a specifically substituted isatin, emerges as a particularly valuable intermediate for several strategic reasons:

  • N-Methylation: The methyl group at the N1 position blocks hydrogen bond donation and increases lipophilicity, which can significantly influence a molecule's pharmacokinetic profile, such as cell membrane permeability and metabolic stability.

  • Bromine at C4: The bromine atom serves as a versatile synthetic handle. It is a key substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and heteroaryl moieties. Furthermore, its electron-withdrawing nature modulates the reactivity of the aromatic ring.

  • Dicarbonyl System: The adjacent C2 and C3 carbonyl groups are hubs of reactivity, particularly the C3-ketone, which readily participates in condensation and addition reactions, allowing for the construction of complex spirocyclic systems.[1][3]

This combination of features makes 4-Bromo-1-methylindoline-2,3-dione a highly strategic platform for generating libraries of complex molecules in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties of 4-Bromo-1-methylindoline-2,3-dione

PropertyValueSource
IUPAC Name 4-bromo-1-methyl-1H-indole-2,3-dione[4]
CAS Number 884855-67-8[4]
Molecular Formula C₉H₆BrNO₂[4]
Molecular Weight 240.05 g/mol [5]
Appearance Typically an orange or yellow solid[1]
InChI Key YIXIWKWPNPKAKX-UHFFFAOYSA-N[4]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromine substituent, and a singlet for the N-methyl protons typically appearing around 3.25 ppm.[1]

  • ¹³C NMR: The carbon spectrum will feature distinct signals for the two carbonyl carbons (C2 and C3) in the downfield region (typically δ > 157 ppm), signals for the aromatic carbons, and a signal for the N-methyl carbon around 26 ppm.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide functionalities, typically observed in the range of 1730-1750 cm⁻¹.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will show a characteristic isotopic pattern for bromine, confirming the presence of the halogen and allowing for the verification of the elemental composition.

Synthesis of 4-Bromo-1-methylindoline-2,3-dione

The most direct and efficient route to 4-Bromo-1-methylindoline-2,3-dione is the N-alkylation of the commercially available precursor, 4-bromoisatin. This approach is favored for its high yield and operational simplicity.

Synthetic Strategy: N-Methylation of 4-Bromoisatin

The underlying principle of this synthesis is a nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of the isatin ring, made sufficiently nucleophilic by deprotonation with a mild base, attacks an electrophilic methyl source, typically methyl iodide.

G cluster_workflow Synthesis Workflow Start Start: 4-Bromoisatin Step1 Deprotonation (Base: K₂CO₃) Start->Step1 DMF Step2 Nucleophilic Attack (Electrophile: CH₃I) Step1->Step2 Isatin Anion Step3 Workup & Purification Step2->Step3 End Product: 4-Bromo-1-methyl- indoline-2,3-dione Step3->End

Caption: Synthetic workflow for N-methylation of 4-bromoisatin.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of substituted isatins.[6][7] The causality behind the choice of reagents is critical: Dimethylformamide (DMF) is an ideal polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction. Potassium carbonate (K₂CO₃) is a cost-effective and sufficiently strong base to deprotonate the isatin nitrogen without causing unwanted side reactions. Methyl iodide is a highly reactive and efficient methylating agent.

Materials:

  • 4-Bromoisatin

  • Methyl Iodide (CH₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromoisatin (1.0 eq).

  • Dissolve the 4-bromoisatin in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will stir more effectively with a magnetic stir bar.

  • Cool the mixture to 0 °C using an ice bath. This is to control the exothermicity of the reaction upon adding the alkylating agent.

  • Slowly add methyl iodide (1.5 eq) dropwise to the stirring suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product and quench any unreacted methyl iodide.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Bromo-1-methylindoline-2,3-dione as a solid.

Chemical Reactivity and Behavior

The reactivity of 4-Bromo-1-methylindoline-2,3-dione is dictated by the unique electronic and steric environment created by its functional groups.

G center Isatin Core C3 C3-Ketone (Electrophilic) center->C3 Nucleophilic Addition Aromatic Aromatic Ring (Nucleophilic) center->Aromatic Electrophilic Substitution C4_Br C4-Bromo (Cross-Coupling) center->C4_Br Pd-Catalysis C2_Amide C2-Amide (Ring Opening) center->C2_Amide Hydrolysis/ Amidation

Caption: Key reactive sites of 4-Bromo-1-methylindoline-2,3-dione.

Reactions at the C3-Carbonyl: Gateway to Complexity

The C3-ketone is highly electrophilic and is the primary site for nucleophilic attack and condensation reactions. This reactivity is the foundation for synthesizing a vast array of derivatives, most notably spiro-oxindoles, which are prominent in many biologically active compounds.

Representative Reaction: Knoevenagel Condensation

The Knoevenagel condensation with active methylene compounds, such as malononitrile, provides a robust method for introducing new carbon-carbon double bonds.

Protocol: Knoevenagel Condensation with Malononitrile

  • In a round-bottom flask, dissolve 4-Bromo-1-methylindoline-2,3-dione (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq). The base acts to deprotonate the malononitrile, generating the nucleophilic carbanion.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to yield the corresponding dicyanomethylene derivative.

Electrophilic Aromatic Substitution: Modulating the Core

The aromatic ring of the isatin nucleus can undergo electrophilic substitution. The directing effects of the substituents are crucial. The N-methylated lactam is an ortho-, para-directing group, while the bromine atom is also ortho-, para-directing but deactivating. The interplay of these effects, along with steric hindrance from the fused ring, will govern the regioselectivity of the substitution.

Representative Reaction: Nitration

Nitration introduces a nitro group, a versatile functional group that can be reduced to an amine for further derivatization.

Protocol: Aromatic Nitration

  • To a flask containing fuming nitric acid at 0 °C, slowly add concentrated sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺).

  • In a separate flask, dissolve 4-Bromo-1-methylindoline-2,3-dione (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add the nitrating mixture to the solution of the isatin derivative, maintaining the temperature at 0-5 °C. Careful temperature control is essential to prevent over-nitration and side reactions.

  • Stir the reaction at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

  • Purify the product by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The C4-bromo substituent is a prime site for modern cross-coupling reactions, allowing for the strategic introduction of diverse functionalities. This capability is paramount in drug discovery for rapid library synthesis and lead optimization.

Representative Reaction: Suzuki-Miyaura Coupling

The Suzuki coupling with an arylboronic acid is a powerful tool for forming new carbon-carbon bonds.

G cluster_suzuki Suzuki Coupling Cycle OxAdd Oxidative Addition (Ar-Br + Pd(0)) Transmetal Transmetalation (with Ar'-B(OR)₂) OxAdd->Transmetal Ar-Pd(II)-Br RedElim Reductive Elimination (forms Ar-Ar') Transmetal->RedElim Ar-Pd(II)-Ar' CatalystRegen Catalyst Regeneration (Pd(0)) RedElim->CatalystRegen Product Release CatalystRegen->OxAdd Cycle Repeats

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To a Schlenk flask, add 4-Bromo-1-methylindoline-2,3-dione (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to yield 1-methyl-4-phenylindoline-2,3-dione.

Applications in Medicinal Chemistry and Drug Development

Derivatives of indoline-2,3-dione are integral to many areas of drug discovery. The 4-bromo-1-methyl substituted core serves as a valuable starting point for molecules targeting a range of biological pathways. For instance, substituted indoline-2,3-diones have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology. The ability to diversify the C4 position via cross-coupling allows for the systematic exploration of the kinase active site to enhance potency and selectivity. While specific biological data for derivatives of 4-Bromo-1-methylindoline-2,3-dione are not extensively published, the established bioactivity of related isatins provides a strong rationale for its use in developing novel therapeutic agents.

Summary and Future Outlook

4-Bromo-1-methylindoline-2,3-dione is a synthetically tractable and highly versatile heterocyclic building block. Its reactivity is well-defined, offering multiple avenues for chemical modification at the C3-ketone, the aromatic ring, and the C4-bromo position. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this scaffold. As the demand for novel, structurally complex, and functionally diverse small molecules continues to grow in the pharmaceutical industry, the strategic application of intermediates like 4-Bromo-1-methylindoline-2,3-dione will undoubtedly play a pivotal role in the discovery of next-generation therapeutics.

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 2018, 8(52), 29623-29681. Available from: [Link]

  • Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. Molecules, 2020, 25(10), 2345. Available from: [Link]

  • Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 2019, 4(5), 9136-9147. Available from: [Link]

  • Synthesis of Substituted Isatins As Potential Antibacterial Agents. ScholarWorks, 2023. Available from: [Link]

  • 4-bromo-1,5-dimethyl-isatin - Physico-chemical Properties. ChemBK. Available from: [Link]

  • 4-Bromoisatin | C8H4BrNO2 | CID 4500012 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Novel indoline-2,3-dione derivatives as inhibitors of aminopeptidase N (APN). Bioorganic & Medicinal Chemistry, 2013, 21(9), 2663-2670. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Bromo-1-methylindoline-2,3-dione: From Discovery to Contemporary Applications

Abstract This technical guide provides a comprehensive overview of 4-Bromo-1-methylindoline-2,3-dione, a halogenated derivative of N-methylisatin. Isatin and its analogs have long been a subject of intense scientific scr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-methylindoline-2,3-dione, a halogenated derivative of N-methylisatin. Isatin and its analogs have long been a subject of intense scientific scrutiny due to their versatile chemical reactivity and broad spectrum of biological activities. This document delves into the historical context of its parent scaffold, isatin, outlines the logical synthetic pathways leading to 4-Bromo-1-methylindoline-2,3-dione, provides detailed experimental protocols, and explores its potential applications in medicinal chemistry and drug discovery. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Isatin Scaffold and the Significance of 4-Bromo-1-methylindoline-2,3-dione

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has been a cornerstone in organic and medicinal chemistry for over a century and a half. First isolated in 1841 by Erdmann and Laurent through the oxidation of indigo, its rich chemistry and diverse biological profile have led to its use as a versatile building block in the synthesis of a multitude of bioactive compounds.[1][2] The isatin core is characterized by a unique combination of a keto and a γ-lactam moiety fused to a benzene ring, offering multiple sites for chemical modification.

4-Bromo-1-methylindoline-2,3-dione, also known as 4-bromo-1-methylisatin, is a synthetic derivative that combines three key structural features: the isatin core, a bromine substituent at the 4-position of the aromatic ring, and a methyl group on the indole nitrogen. Each of these modifications plays a crucial role in modulating the molecule's physicochemical properties and biological activity. The introduction of a bromine atom can enhance lipophilicity and may lead to improved pharmacological potency and selectivity.[3] N-methylation of the isatin nitrogen is a common strategy to explore structure-activity relationships and can influence the compound's metabolic stability and binding interactions.[2]

This guide will provide a detailed exploration of 4-Bromo-1-methylindoline-2,3-dione, from its historical roots in isatin chemistry to its synthesis and potential as a valuable intermediate in the development of novel therapeutics.

Historical Context and Discovery

While a specific, documented "discovery" of 4-Bromo-1-methylindoline-2,3-dione in a singular, seminal publication is not readily apparent in the historical literature, its existence is a logical consequence of the extensive exploration of isatin chemistry. The synthesis of isatin itself dates back to the 1840s, with the Sandmeyer isatin synthesis, developed in the early 20th century, becoming a cornerstone for the preparation of various substituted isatins.[4][5]

The preparation of 4-bromoisatin, the immediate precursor, can be achieved through the Sandmeyer reaction starting from 3-bromoaniline.[6][7] The subsequent N-methylation of the isatin core is a well-established and routinely employed transformation in medicinal chemistry. Therefore, the "discovery" of 4-Bromo-1-methylindoline-2,3-dione can be viewed as an outcome of systematic synthetic efforts to create libraries of substituted isatins for biological screening. The rationale behind its synthesis lies in the established principle that halogenation and N-alkylation of the isatin scaffold can lead to compounds with enhanced biological activities.

Synthetic Pathways and Methodologies

The synthesis of 4-Bromo-1-methylindoline-2,3-dione is most logically achieved through a two-step sequence: the synthesis of the 4-bromoisatin precursor followed by its N-methylation.

Step 1: Synthesis of 4-Bromoisatin via the Sandmeyer Reaction

The Sandmeyer isatin synthesis is a classical and reliable method for the preparation of isatins from anilines.[4][5] In the case of 4-bromoisatin, the starting material is 3-bromoaniline. The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin core. A key consideration in this synthesis is the potential for the formation of the isomeric 6-bromoisatin, which necessitates careful purification.[6][7]

Experimental Protocol: Sandmeyer Synthesis of 4-Bromoisatin [7]

  • Materials: 3-bromoaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, Concentrated Sulfuric Acid, Acetic Acid, Sodium Hydroxide.

  • Procedure:

    • A solution of chloral hydrate and sodium sulfate in water is prepared.

    • 3-Bromoaniline, dissolved in aqueous hydrochloric acid, is added to the solution.

    • A solution of hydroxylamine hydrochloride in water is then added, leading to the formation of a thick white suspension of 3-bromoisonitrosoacetanilide.

    • The mixture is heated to facilitate the reaction and then cooled. The solid intermediate is collected by filtration.

    • The dried 3-bromoisonitrosoacetanilide is slowly added to pre-heated concentrated sulfuric acid with careful temperature control.

    • The reaction mixture is then heated to promote cyclization.

    • After cooling, the mixture is poured onto crushed ice to precipitate the crude product, a mixture of 4-bromo- and 6-bromoisatin.

  • Purification:

    • The crude mixture of bromoisatin isomers is dissolved in a hot sodium hydroxide solution.

    • Acidification with acetic acid selectively precipitates 4-bromoisatin as orange-brown crystals, which are collected by filtration.[7]

Diagram: Sandmeyer Synthesis of 4-Bromoisatin

Sandmeyer_Synthesis 3-Bromoaniline 3-Bromoaniline Isonitrosoacetanilide_Intermediate 3-Bromoisonitroso- acetanilide 3-Bromoaniline->Isonitrosoacetanilide_Intermediate + Chloral Hydrate, + Hydroxylamine HCl Chloral_Hydrate Chloral_Hydrate Chloral_Hydrate->Isonitrosoacetanilide_Intermediate Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Isonitrosoacetanilide_Intermediate 4_Bromoisatin 4-Bromoisatin Isonitrosoacetanilide_Intermediate->4_Bromoisatin + H₂SO₄ (Cyclization) 6_Bromoisatin 6-Bromoisatin Isonitrosoacetanilide_Intermediate->6_Bromoisatin + H₂SO₄ (Cyclization) Purification Purification 4_Bromoisatin->Purification 6_Bromoisatin->Purification

Caption: Synthetic pathway for 4-bromoisatin.

Step 2: N-Methylation of 4-Bromoisatin

The N-methylation of the isatin nitrogen is a straightforward nucleophilic substitution reaction. The acidic N-H proton is removed by a base to form the isatin anion, which then acts as a nucleophile, attacking a methylating agent such as methyl iodide.

Experimental Protocol: N-Methylation of 4-Bromoisatin [2][8]

  • Materials: 4-Bromoisatin, Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-bromoisatin in anhydrous DMF in a round-bottom flask.

    • Add potassium carbonate to the solution and stir the mixture.

    • Add methyl iodide to the reaction mixture.

    • The reaction can be conducted at room temperature or gently heated (e.g., to 70°C) to increase the rate of reaction.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried.

  • Purification:

    • The crude 4-Bromo-1-methylindoline-2,3-dione can be purified by recrystallization from a suitable solvent, such as ethanol.

Diagram: N-Methylation of 4-Bromoisatin

N_Methylation 4_Bromoisatin 4-Bromoisatin Product 4-Bromo-1-methyl- indoline-2,3-dione 4_Bromoisatin->Product + Base Methyl_Iodide Methyl Iodide (CH₃I) Methyl_Iodide->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: N-methylation of 4-bromoisatin.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of purity of 4-Bromo-1-methylindoline-2,3-dione are achieved through a combination of spectroscopic techniques.

Property Value Reference
Molecular Formula C₉H₆BrNO₂[9]
Molecular Weight 240.05 g/mol [9]
Appearance Likely an orange or reddish solidGeneral isatin properties
CAS Number 884855-67-8

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a singlet for the N-methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the bromine substituent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the two carbonyl carbons, the aromatic carbons, and the N-methyl carbon. The carbon attached to the bromine atom will show a characteristic chemical shift.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups (C=O) in the region of 1700-1750 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Medicinal Chemistry and Drug Development

The isatin scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[11][12][13] The introduction of a bromine atom and an N-methyl group in 4-Bromo-1-methylindoline-2,3-dione is expected to modulate these activities.

5.1. Anticancer Potential

Numerous isatin derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis.[12][13] Studies on related brominated isatin derivatives have shown that the position of the bromine atom can significantly influence cytotoxic activity and selectivity against different cancer cell lines.[3] The 4-bromo substitution, in particular, has been found to enhance the cytotoxic effects of some isatin-based molecules.[3] It is plausible that 4-Bromo-1-methylindoline-2,3-dione could serve as a valuable intermediate for the synthesis of novel anticancer agents.

5.2. Antimicrobial Activity

Isatin and its derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi.[1][5][6] The presence of a halogen, such as bromine, on the isatin ring has been shown to be a key feature for enhancing antimicrobial potency.[1] Therefore, 4-Bromo-1-methylindoline-2,3-dione represents a promising scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens.

Conclusion and Future Perspectives

4-Bromo-1-methylindoline-2,3-dione is a synthetically accessible derivative of the versatile isatin scaffold. While its specific discovery and detailed biological profile are not extensively documented in dedicated publications, its synthesis is based on well-established and reliable chemical transformations. The combination of a 4-bromo substituent and an N-methyl group makes it a molecule of significant interest for medicinal chemists.

Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of 4-Bromo-1-methylindoline-2,3-dione. Furthermore, a systematic evaluation of its biological activities, particularly its anticancer and antimicrobial potential, is warranted. The insights gained from such studies will undoubtedly contribute to the ongoing efforts to leverage the isatin scaffold for the development of novel and effective therapeutic agents. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

  • The Chemistry of 4-Bromoisatin: Synthesis, Reactivity & Applications. (URL: [Link])

  • Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. ResearchGate. (URL: [Link])

  • Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. PMC, 2023. (URL: [Link])

  • Sandmeyer Is
  • Synthesis of Substituted Isatins. PMC, 2012. (URL: [Link])

  • Synthesis and biological evaluation of some isatin derivatives for antimicrobial properties. ResearchGate. (URL: [Link])

  • Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. PubMed, 2023. (URL: [Link])

  • A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PMC, 2022. (URL: [Link])

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed, 2022. (URL: [Link])

  • Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. PubMed, 2021. (URL: [Link])

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing, 2024. (URL: [Link])

  • compared using 13C nmr spectroscopy. (URL: Not available)
  • (a) 13 C NMR spectrum of N-methylisatin (1 a). ResearchGate. (URL: [Link])

  • Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. PMC, 2022. (URL: [Link])

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI, 2022. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: Not available)
  • Discovery of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93), a 5HT(1B/1D) receptor partial agonist and a potent inhibitor of electrically induced plasma extravasation. PubMed, 2001. (URL: [Link])

  • on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. (URL: [Link])

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press, 2015. (URL: [Link])

  • Benzenamine, 4-bromo-. NIST WebBook. (URL: [Link])

  • 6-Bromo-1-methylindoline-2,3-dione. PubChem. (URL: [Link])

  • Benzenamine, 4-bromo-. NIST WebBook. (URL: [Link])

  • How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. (URL: [Link])

  • (PDF) 5-Bromo-1H-indole-2,3-dione. ResearchGate. (URL: [Link])

  • Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties. MDPI, 2019. (URL: [Link])

  • Pentane, 1-bromo-4-methyl-. NIST WebBook. (URL: [Link])

  • Methane, bromo-. NIST WebBook. (URL: [Link])

Sources

Foundational

The 4-Bromo-1-methylindoline-2,3-dione Scaffold: Synthesis, Derivatization, and Biological Significance

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, renowned for its versatile reactivity and the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, renowned for its versatile reactivity and the broad spectrum of biological activities exhibited by its derivatives. This technical guide focuses on a specific, functionalized member of this family: 4-Bromo-1-methylindoline-2,3-dione . The strategic placement of a bromine atom at the C4 position and a methyl group on the indole nitrogen (N1) provides a unique combination of steric and electronic properties that serve as a foundational building block for novel therapeutic agents. This document provides a comprehensive overview of the synthesis of this core scaffold, detailed protocols for its derivatization, a survey of the biological activities of its analogs—with a particular focus on anticancer applications—and the underlying mechanistic principles. It is intended to serve as a practical resource for researchers engaged in drug discovery and synthetic chemistry.

Introduction to the Isatin Framework

Isatin is an endogenous heterocyclic compound found in mammalian tissues and various plants.[1] Its rigid, planar structure, featuring a highly reactive ketone at the C3 position and an amide carbonyl at C2, makes it an exceptionally versatile starting material for organic synthesis.[2] Derivatives of isatin have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]

The introduction of substituents onto the isatin core is a proven strategy for modulating biological activity. Halogenation, in particular, can significantly enhance potency and selectivity, often by increasing lipophilicity or by forming specific halogen bonds with biological targets.[5] The 4-bromo substitution has been specifically noted to increase cytotoxic activity in cancer cell lines.[6] This guide will delve into the synthesis and potential of the N-methylated, 4-brominated isatin scaffold as a key intermediate for drug development.

The Core Scaffold: Synthesis and Properties

The synthesis of 4-Bromo-1-methylindoline-2,3-dione is most effectively achieved through a two-stage process: first, the synthesis of the 4-bromoisatin precursor, followed by N-methylation.

Synthesis of 4-Bromoisatin via Sandmeyer Reaction

The classical Sandmeyer isonitrosoacetanilide isatin synthesis provides a reliable route to 4-bromoisatin, starting from 3-bromoaniline.[1][7] This method involves the formation of an isonitrosoacetanilide intermediate, which is then cyclized in strong acid. A critical challenge in this synthesis is the potential for isomeric impurity, specifically the formation of 6-bromoisatin, which requires careful purification.[6]

Detailed Experimental Protocol: Synthesis of 4-Bromoisatin[7]

Part A: Preparation of 3-Bromoisonitrosoacetanilide

  • Reaction Setup: In a 5-liter flask, prepare three separate solutions:

    • Solution (i): Dissolve chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in 600 cm³ of water, warming to 30 °C to fully dissolve the solids.

    • Solution (ii): Dissolve 3-bromoaniline (43 g, 0.25 mol) in 150 cm³ of water with concentrated HCl (25 cm³) with gentle warming.

    • Solution (iii): Dissolve hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 cm³ of water.

  • Condensation: Charge the 5-liter flask with Solution (i), followed by Solution (ii), and finally Solution (iii). A thick white suspension will form.

  • Reaction: Heat the mixture. A thick paste will form between 60–70 °C. Continue heating for 2 hours at 80–100 °C.

  • Isolation: Cool the mixture to 80 °C and filter to collect the solid product. The pale brown product, 3-bromoisonitrosoacetanilide, is washed by stirring with 400 cm³ of water, filtered again, and air-dried.

Part B: Cyclization to 4-Bromoisatin

  • Reaction Setup: In a flask equipped with a mechanical stirrer, heat concentrated sulfuric acid (200 cm³) to 60 °C and remove from the heat source.

  • Addition: Add the dried 3-bromoisonitrosoacetanilide (15 g) in small portions over 20 minutes, ensuring the temperature remains between 60 and 65 °C.

  • Cyclization: After the addition is complete, heat the mixture to 80 °C, then cool to 70 °C.

  • Precipitation & Isolation: Carefully pour the reaction mixture onto 2.5 liters of crushed ice. Let it stand for 1 hour. An orange precipitate containing a mixture of 4-bromo- and 6-bromoisatin will form. Filter the precipitate and wash with water (2 x 60 cm³).

  • Purification: To separate the isomers, dissolve the crude mixture (e.g., 10.5 g) in hot (60 °C) 2M NaOH solution (35 cm³). Acidify the resulting dark brown solution with acetic acid (3.6 cm³). The desired 4-bromoisatin will precipitate as orange-brown crystals. Filter, wash with hot water, and dry to obtain the pure product.

N-Methylation of 4-Bromoisatin

The final step is the methylation of the indole nitrogen. This is a standard nucleophilic substitution reaction where the acidic N-H proton is removed by a base, and the resulting anion attacks a methylating agent.[8]

Detailed Experimental Protocol: Synthesis of 4-Bromo-1-methylindoline-2,3-dione (Adapted from[9][10])
  • Reaction Setup: In a round-bottom flask, dissolve 4-bromoisatin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. Stir the mixture at room temperature.

  • Methylation: Add methyl iodide (CH₃I, 1.2-1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 70 °C and maintain for 1.5 to 2 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol to yield pure 4-Bromo-1-methylindoline-2,3-dione.

Physicochemical Properties

Below is a table summarizing the known properties of the precursor, 4-bromoisatin. The properties of the N-methylated derivative are expected to be similar, with increased lipophilicity.

PropertyValue (for 4-Bromoisatin)Reference
CAS Number 20780-72-7[6]
Molecular Formula C₈H₄BrNO₂[9]
Molecular Weight 226.03 g/mol [9]
Appearance Orange-brown crystalline solid[7]
IUPAC Name 4-bromo-1H-indole-2,3-dione[9]

Derivatization Strategies and Key Analogs

The true synthetic utility of the 4-Bromo-1-methylindoline-2,3-dione scaffold lies in the reactivity of its C3-carbonyl group. This electrophilic center is highly susceptible to condensation reactions, serving as the primary site for introducing molecular diversity.

G cluster_core Core Scaffold cluster_derivatives Key Derivative Classes core 4-Bromo-1-methylindoline-2,3-dione schiff Schiff Bases / Hydrazones core->schiff R-NH₂ / R-NHNH₂ (Acid/Base Catalyst) aldol 3-Alkenyl-oxindoles core->aldol Active Methylene Compounds (e.g., Malononitrile) spiro Spiro-oxindoles core->spiro 1,3-Dipoles / Dienes (Cycloaddition)

Caption: Key derivatization pathways from the C3-carbonyl of the core scaffold.

Schiff Base and Hydrazone Formation

The most common derivatization involves the condensation of the C3-ketone with primary amines or hydrazines to form Schiff bases (imines) and hydrazones, respectively. These reactions are typically catalyzed by a few drops of glacial acetic acid in a solvent like ethanol.[1] This straightforward reaction allows for the introduction of a vast array of aryl, heteroaryl, and alkyl substituents.

General Experimental Protocol: Synthesis of a 4-Bromo-1-methylisatin Schiff Base[1]
  • Reaction Setup: Dissolve equimolar amounts (e.g., 1 mmol) of 4-Bromo-1-methylindoline-2,3-dione and the desired primary amine (e.g., a substituted aniline) in warm ethanol (25 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours.

  • Isolation: Cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

Biological Activity and Therapeutic Potential

Analogs derived from the isatin scaffold, particularly halogenated ones, are potent biological agents. The primary areas of investigation include anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have established that isatin derivatives exert cytotoxic effects against a variety of human cancer cell lines. The introduction of a bromine atom is often associated with enhanced activity.

Mechanism of Action: Kinase Inhibition A prominent mechanism of action for isatin-based anticancer agents is the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs) which are critical regulators of the cell cycle.[10] Many isatin derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of substrate proteins, which leads to cell cycle arrest and apoptosis.[10]

G cluster_pathway CDK2-Mediated Cell Cycle Progression cluster_inhibition Inhibition by Isatin Derivative CDK2 CDK2 ATP ATP Substrate Substrate Protein (e.g., Rb) CDK2->Substrate phosphorylates Cyclin Cyclin E/A Cyclin->CDK2 forms active complex ATP->CDK2 binds to active site PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Progression G1/S Phase Progression PhosphoSubstrate->Progression Isatin 4-Bromo-1-methylisatin Derivative Isatin->CDK2 Competitively binds to ATP pocket

Caption: Mechanism of CDK2 inhibition by an ATP-competitive isatin derivative.

Cytotoxicity Data: While specific data for 4-bromo-1-methylisatin derivatives are emerging, studies on closely related analogs demonstrate potent activity. For example, a series of 2-bromo substituted isatin-hydrazones showed significant cytotoxicity against human breast (MCF7) and ovarian (A2780) adenocarcinoma cell lines.[10]

Compound Structure (Example Analog)Cell LineIC₅₀ (µM)Reference
2-Bromo-isatin-hydrazoneMCF75.46 ± 0.71[10]
2-Bromo-isatin-hydrazoneA278018.96 ± 2.52[10]
2,6-Dichloro-isatin-hydrazoneMCF71.51 ± 0.09[10]

These results underscore the principle that halogenated isatin derivatives are a promising class of compounds for further development as anticancer agents.[10] The 4-bromo-1-methyl scaffold provides an excellent starting point for synthesizing new analogs with potentially superior potency and selectivity.

Antimicrobial Activity

Isatin Schiff bases and related derivatives frequently exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] The lipophilic nature of the isatin core, enhanced by halogenation, is thought to facilitate passage across microbial cell membranes. Studies on compounds like 1-benzyl-5-bromo-isatin derivatives have shown promising activity against various bacterial and fungal pathogens, indicating that the N-alkylated bromo-isatin framework is a viable pharmacophore for developing new anti-infective agents.[11]

Characterization and Validation

The identity and purity of the synthesized core scaffold and its derivatives must be rigorously confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. For the N-methylated core, a characteristic singlet peak for the -CH₃ group will appear around 3.2 ppm in the ¹H NMR spectrum.[12]

  • Infrared (IR) Spectroscopy: Useful for tracking reaction progress. The disappearance of the N-H stretch (around 3200-3400 cm⁻¹) upon methylation is a key indicator. In Schiff base formation, the disappearance of the C3-ketone stretch (around 1740 cm⁻¹) and the appearance of a C=N stretch (around 1650 cm⁻¹) confirms the reaction.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds, and the characteristic isotopic pattern of bromine serves as a clear diagnostic marker.

  • Melting Point (MP): A sharp melting point is an indicator of high purity for solid compounds.

Conclusion and Future Perspectives

The 4-Bromo-1-methylindoline-2,3-dione scaffold is a high-value intermediate for the synthesis of novel, biologically active molecules. Its preparation via the Sandmeyer synthesis followed by N-methylation is a robust and scalable route. The reactivity of the C3-carbonyl provides a gateway to immense chemical diversity, particularly through the formation of Schiff bases and hydrazones.

The established link between brominated isatins and potent anticancer activity, likely mediated through kinase inhibition, makes this scaffold particularly attractive for oncology drug discovery programs. Future work should focus on synthesizing and screening a wider library of derivatives based on this core, exploring various substitutions on the Schiff base moiety to optimize potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide serve as a foundational platform for researchers to build upon in the quest for new therapeutic agents.

References

  • Zhang, X., et al. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Molecules. (URL: [Link])

  • Sandmeyer Isatin Synthesis. Name-Reaction.com. (URL: [Link])

  • Khan, I., et al. Synthesis of Isatin and Its Derivatives and their Applications in Biological System. IntechOpen. (URL: [Link])

  • Al-Ostoot, F.H., et al. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules. (URL: [Link])

  • Vine, K.L., et al. Recent highlights in the development of isatin-based anticancer agents. Current Opinion in Pharmacology. (URL: [Link])

  • Abdel-Gawad, H., et al. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. Antibiotics. (URL: [Link])

  • Anticancer activity (IC50) of selected compounds 4 and 13 and... ResearchGate. (URL: [Link])

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. (URL: [Link])

  • El-Faham, A., et al. Microwave Synthesis, Characterization, and Antimicrobial Activity of Some Novel Isatin Derivatives. Journal of Chemistry. (URL: [Link])

  • Pinto, M., et al. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Pharmacology. (URL: [Link])

  • 4-Bromoisatin. PubChem, National Institutes of Health. (URL: [Link])

  • CN1626514A - Method for preparing-4-bromine-7-methyl isatin.
  • Abbas, S.Y., et al. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. (URL: [Link])

  • Nain, S., et al. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Pharmaceutical Chemistry Journal. (URL: [Link])

  • Shalof, R.T., et al. Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Chemical Sciences Journal. (URL: [Link])

  • El-Faham, A., et al. Microwave Synthesis, Characterization, and Antimicrobial Activity of Some Novel Isatin Derivatives. Semantic Scholar. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-Bromo-1-methylindoline-2,3-dione

Abstract 4-Bromo-1-methylindoline-2,3-dione is a halogenated derivative of N-methylisatin, a member of the versatile isatin class of heterocyclic compounds. While direct studies on this specific molecule are not extensiv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-1-methylindoline-2,3-dione is a halogenated derivative of N-methylisatin, a member of the versatile isatin class of heterocyclic compounds. While direct studies on this specific molecule are not extensively documented in publicly available literature, the broader family of isatin derivatives has demonstrated a wide array of biological activities. This guide synthesizes the known mechanisms of action of structurally related bromo- and N-methyl-isatin analogues to propose a hypothesized mechanism for 4-bromo-1-methylindoline-2,3-dione. We postulate that its primary modes of action likely involve the inhibition of key cellular enzymes such as caspases and protein kinases, leveraging the electrophilic nature of the C3 carbonyl group and the modulatory effects of the bromo and N-methyl substitutions. This document provides a comprehensive overview of the isatin scaffold, explores the established bioactivities of related compounds, and presents detailed experimental protocols to validate the hypothesized mechanisms of action for 4-bromo-1-methylindoline-2,3-dione.

Introduction: The Isatin Scaffold - A Privileged Heterocycle in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is an endogenous indole derivative found in mammalian tissues and has been a subject of intense scientific investigation for over a century.[1][2] Its rigid, planar structure, featuring a reactive C3-ketone, provides a unique template for the design of a diverse range of bioactive molecules. The isatin core has been identified as a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets.[3]

Derivatives of isatin have been reported to exhibit a remarkable spectrum of pharmacological properties, including antiviral, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][3] This functional diversity arises from the chemical tractability of the isatin ring system, which allows for substitutions at the N1, C4, C5, C6, and C7 positions, thereby modulating the molecule's steric, electronic, and lipophilic properties.

Physicochemical Properties of 4-Bromo-1-methylindoline-2,3-dione

PropertyValueSource
Molecular FormulaC₉H₆BrNO₂PubChem
Molecular Weight240.05 g/mol [4][5]
IUPAC Name4-bromo-1-methylindole-2,3-dione[4]
CAS Number884855-67-8[6][7]

The presence of a bromine atom at the C4 position is expected to increase the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes. The N-methylation at the N1 position removes the hydrogen bond donor capability of the parent isatin, which can influence its binding interactions with biological targets.

Known Biological Activities and Mechanisms of Action of Related Isatin Derivatives

The mechanism of action of 4-bromo-1-methylindoline-2,3-dione can be inferred from the well-documented activities of its structural relatives.

Inhibition of Caspases

A significant body of research points to isatin derivatives as potent inhibitors of caspases, a family of cysteine proteases that play a crucial role in apoptosis.[8] The C3 carbonyl group of the isatin ring is a key pharmacophore, acting as an electrophile that can be attacked by the cysteine thiol in the active site of caspases, leading to reversible or irreversible inhibition.[8]

Studies on various isatin sulphonamide derivatives have demonstrated their efficacy as caspase-3 and -7 inhibitors.[8] It is plausible that 4-bromo-1-methylindoline-2,3-dione also functions as a caspase inhibitor, with the bromo and N-methyl groups modulating its potency and selectivity.

Modulation of Protein Kinase Activity

Isatin and its derivatives have been shown to inhibit several protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer and other diseases.[9] The indole-2,3-dione core can act as a scaffold for designing inhibitors that target the ATP-binding site of kinases. For instance, some isatin analogues are known inhibitors of tubulin polymerization and the Akt pathway.[9]

Antiviral Activity

Historically, N-methylisatin-β-thiosemicarbazone (methisazone) was one of the first antiviral drugs used for the prophylaxis of smallpox.[1] This highlights the potential of N-methylated isatins in antiviral therapy. The mechanism of action for some isatin-based antivirals involves the inhibition of viral proteases or polymerases.[1]

Other Enzymatic Inhibition

The isatin scaffold has been explored for the inhibition of a wide range of other enzymes, including:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): N-alkyl isatins have shown inhibitory activity against these enzymes, which are relevant targets in Alzheimer's disease.[10]

  • Histone Deacetylases (HDACs): Isatins have been investigated as HDAC inhibitors, a class of anticancer agents.[3]

  • Aldehyde Dehydrogenases (ALDHs): Certain isatin derivatives have been identified as potent inhibitors of multiple ALDH isoforms.[11]

Hypothesized Mechanism of Action of 4-Bromo-1-methylindoline-2,3-dione

Based on the evidence from structurally related compounds, we propose a multi-faceted mechanism of action for 4-bromo-1-methylindoline-2,3-dione, centered on the inhibition of key cellular enzymes.

Primary Hypothesized Mechanism: Caspase Inhibition

We hypothesize that 4-bromo-1-methylindoline-2,3-dione acts as a potent inhibitor of executioner caspases, particularly caspase-3 and caspase-7. The electrophilic C3 carbonyl of the isatin core is likely to form a covalent adduct with the catalytic cysteine residue in the active site of these enzymes, leading to their inactivation and subsequent inhibition of the apoptotic cascade. The 4-bromo and 1-methyl substitutions may enhance the compound's cell permeability and modulate its binding affinity and selectivity for specific caspases.

G cluster_cell Cancer Cell 4-Bromo-1-methylindoline-2,3-dione 4-Bromo-1-methylindoline-2,3-dione Caspase-3/7 Caspase-3/7 4-Bromo-1-methylindoline-2,3-dione->Caspase-3/7 Inhibition Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution

Figure 1: Hypothesized caspase inhibition pathway.

Secondary Hypothesized Mechanisms:

  • Protein Kinase Inhibition: The compound may also exhibit inhibitory activity against various protein kinases involved in cell proliferation and survival pathways, such as Akt and receptor tyrosine kinases.

  • Modulation of other Enzymatic Activities: Given the broad bioactivity of the isatin scaffold, it is possible that 4-bromo-1-methylindoline-2,3-dione interacts with other enzymes, contributing to its overall cellular effects.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanisms of action, a series of biochemical and cell-based assays are proposed.

Protocol 1: In Vitro Caspase Inhibition Assay

Objective: To determine the inhibitory activity of 4-bromo-1-methylindoline-2,3-dione against recombinant human caspase-3 and caspase-7.

Methodology:

  • Reagents and Materials:

    • Recombinant human caspase-3 and caspase-7 (active form)

    • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-DEVD-AFC for caspase-7)

    • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

    • 4-Bromo-1-methylindoline-2,3-dione (dissolved in DMSO)

    • Known caspase inhibitor (e.g., Ac-DEVD-CHO) as a positive control

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of 4-bromo-1-methylindoline-2,3-dione in assay buffer.

    • In a 96-well plate, add 50 µL of the compound dilutions or control (DMSO vehicle, positive control).

    • Add 25 µL of the appropriate caspase enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time (kinetic read).

    • Calculate the rate of substrate cleavage for each concentration of the compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

G cluster_workflow Caspase Inhibition Assay Workflow A Prepare serial dilutions of 4-Bromo-1-methylindoline-2,3-dione B Add compound and caspase enzyme to 96-well plate A->B C Incubate at 37°C B->C D Add fluorogenic substrate C->D E Measure fluorescence kinetically D->E F Calculate reaction rates and determine IC50 E->F

Figure 2: Workflow for in vitro caspase inhibition assay.

Protocol 2: Cellular Apoptosis Assay

Objective: To assess the ability of 4-bromo-1-methylindoline-2,3-dione to induce apoptosis in a cancer cell line.

Methodology:

  • Reagents and Materials:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Complete cell culture medium

    • 4-Bromo-1-methylindoline-2,3-dione (dissolved in DMSO)

    • Apoptosis-inducing agent (e.g., staurosporine) as a positive control

    • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-bromo-1-methylindoline-2,3-dione, DMSO vehicle control, and positive control for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

While direct experimental evidence for the mechanism of action of 4-bromo-1-methylindoline-2,3-dione is currently limited, a strong hypothesis can be formulated based on the extensive research on the isatin scaffold. The proposed primary mechanism of caspase inhibition, along with potential secondary effects on protein kinases, provides a solid foundation for future investigation. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses and elucidating the full therapeutic potential of this promising compound. Further studies, including target identification and in vivo efficacy models, will be crucial in advancing our understanding of 4-bromo-1-methylindoline-2,3-dione and its potential applications in drug development.

References

  • Medvedev, A., Buneeva, O., & Glover, V. (2007). Biological targets for isatin and its analogues: Implications for therapy. Biologics : Targets & Therapy, 1(2), 151–162. [Link]

  • Taylor & Francis. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). The substitution reaction between isatin and bromoethane. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Center for Biotechnology Information. [Link]

  • Taylor & Francis. (2023). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. Taylor & Francis Online. [Link]

  • National Institutes of Health. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Novel isatin–indole derivatives as potential inhibitors of chorismate mutase (CM): their synthesis along with unexpected formation of 2-indolylmethylamino benzoate ester under Pd–Cu catalysis. ResearchGate. [Link]

  • PubMed. (n.d.). Biological targets for isatin and its analogues: Implications for therapy. PubMed. [Link]

  • PubMed Central. (n.d.). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. National Center for Biotechnology Information. [Link]

  • (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. ResearchGate. [Link]

  • PubChem. (n.d.). 6-Bromo-1-methylindoline-2,3-dione. PubChem. [Link]

  • RSC Publishing. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Publishing. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

  • National Institutes of Health. (n.d.). Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
  • ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). 5-Bromo-1-methylindolin-2-one. National Center for Biotechnology Information. [Link]

Sources

Foundational

The Rising Star in Drug Discovery: A Technical Guide to 4-Bromo-1-methylindoline-2,3-dione

Abstract 4-Bromo-1-methylindoline-2,3-dione, a halogenated N-methylated derivative of the versatile isatin scaffold, is emerging as a compound of significant interest for researchers in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-1-methylindoline-2,3-dione, a halogenated N-methylated derivative of the versatile isatin scaffold, is emerging as a compound of significant interest for researchers in medicinal chemistry and drug development. The isatin core is a well-established pharmacophore, known for its wide array of biological activities, including potent anticancer, antiviral, and antimicrobial properties.[1][2][3][4] The strategic incorporation of a bromine atom at the 4-position and a methyl group at the N-1 position is anticipated to modulate the compound's physicochemical properties and enhance its biological efficacy and target specificity. This technical guide provides a comprehensive review of the available literature on isatin derivatives to infer the synthesis, characterization, and potential biological applications of 4-Bromo-1-methylindoline-2,3-dione, offering a valuable resource for scientists engaged in the exploration of novel therapeutics.

Introduction: The Isatin Scaffold and the Promise of 4-Bromo-1-methylindoline-2,3-dione

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold found in various natural products and synthetic compounds of therapeutic importance.[4] Its rigid, planar structure, featuring a fused aromatic and a five-membered heterocyclic ring with two carbonyl groups, provides an ideal framework for interactions with a multitude of biological targets.[1][3] The chemical tractability of the isatin core, particularly at the N-1, C-3, and aromatic positions, has enabled the generation of vast libraries of derivatives with diverse pharmacological profiles.[1][4]

The subject of this guide, 4-Bromo-1-methylindoline-2,3-dione, combines two key structural modifications known to influence the biological activity of isatins: N-methylation and halogenation.

  • N-Methylation: Alkylation at the N-1 position generally increases the lipophilicity of isatin derivatives, which can enhance cell membrane permeability and bioavailability.[4] Furthermore, N-substitution can alter the conformational flexibility and electronic properties of the molecule, leading to modified target binding affinities.[4]

  • Bromination at the 4-Position: Halogenation of the isatin ring is a common strategy to enhance biological potency. Bromine, with its specific size, electronegativity, and ability to form halogen bonds, can significantly impact ligand-receptor interactions. Structure-activity relationship (SAR) studies on various isatin derivatives have often shown that halogen substitution, particularly at the C-5 position, leads to increased anticancer and antimicrobial activities.[1] While less common, substitution at the C-4 position is also expected to profoundly influence the molecule's biological profile.

This guide will synthesize the existing knowledge on related isatin derivatives to provide a detailed technical overview of 4-Bromo-1-methylindoline-2,3-dione, from its logical synthesis to its predicted biological significance.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical two-step synthesis would involve the initial bromination of isatin followed by N-methylation.

Synthesis_Pathway Isatin Isatin Bromoisatin 4-Bromoisatin Isatin->Bromoisatin Br2, Acetic Acid Target 4-Bromo-1-methylindoline-2,3-dione Bromoisatin->Target CH3I, K2CO3, DMF Anticancer_Mechanisms Isatin_Derivative 4-Bromo-1-methylindoline-2,3-dione Kinases Protein Kinases (e.g., CDKs, VEGFR) Isatin_Derivative->Kinases Inhibition Apoptosis Apoptosis Induction Isatin_Derivative->Apoptosis Tubulin Tubulin Polymerization Isatin_Derivative->Tubulin Inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis Kinases->Angiogenesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis->Cell_Cycle_Arrest Tubulin->Cell_Cycle_Arrest

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 4-Bromo-1-methylindoline-2,3-dione

For: Researchers, scientists, and drug development professionals. Introduction 4-Bromo-1-methylindoline-2,3-dione, also known as 4-Bromo-1-methylisatin, is a key heterocyclic compound that serves as a versatile building...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1-methylindoline-2,3-dione, also known as 4-Bromo-1-methylisatin, is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2][3] The isatin core is a privileged scaffold found in numerous biologically active compounds, and the introduction of a bromine atom at the C4 position and a methyl group at the N1 position provides valuable handles for further chemical modifications.[4][5] This strategic functionalization allows for the exploration of structure-activity relationships (SAR) in drug discovery programs, particularly in the development of novel anticancer and antiviral agents.[2][6] This document provides a comprehensive, field-proven protocol for the synthesis of 4-Bromo-1-methylindoline-2,3-dione, emphasizing the rationale behind the experimental choices, safety considerations, and detailed procedural steps to ensure reproducibility and high yield.

Part 1: Synthesis Strategy and Reaction Mechanism

The most direct and efficient laboratory-scale synthesis of 4-Bromo-1-methylindoline-2,3-dione involves the N-alkylation of the commercially available precursor, 4-Bromoisatin. This approach is favored due to the ready availability of the starting material and the generally high-yielding nature of the N-methylation reaction under appropriate basic conditions.

The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the indole ring in 4-Bromoisatin is deprotonated by a suitable base, typically a carbonate salt like potassium carbonate (K₂CO₃), to form a nucleophilic anion. This anion then attacks the electrophilic methyl group of the methylating agent, iodomethane (CH₃I), resulting in the formation of the desired N-methylated product and an iodide salt as a byproduct. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates this reaction by effectively solvating the cations, thereby enhancing the nucleophilicity of the isatin anion.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of 4-Bromo-1-methylindoline-2,3-dione from 4-Bromoisatin.

Synthesis_Pathway cluster_reactants Reactants 4-Bromoisatin 4-Bromoisatin Reaction_Vessel Stirring at Room Temperature 4-Bromoisatin->Reaction_Vessel Iodomethane Iodomethane Iodomethane->Reaction_Vessel Potassium_Carbonate K₂CO₃ (Base) Potassium_Carbonate->Reaction_Vessel DMF DMF (Solvent) DMF->Reaction_Vessel Product 4-Bromo-1-methylindoline-2,3-dione Reaction_Vessel->Product Byproduct Potassium Iodide Reaction_Vessel->Byproduct

Caption: Reaction scheme for the N-methylation of 4-Bromoisatin.

Part 2: Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of similar isatin derivatives.[7]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Bromoisatin (C₈H₄BrNO₂)≥98%Commercially AvailableStarting material.
Iodomethane (CH₃I)≥99%Commercially AvailableMethylating agent. Caution: Toxic and volatile.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableSolvent. Caution: Reproductive toxin.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
EthanolACS GradeCommercially AvailableFor recrystallization.
Round-bottom flask (100 mL)Reaction vessel.
Magnetic stirrer and stir bar
Condenser
Nitrogen inlet/outletTo maintain an inert atmosphere.
Separatory funnel (250 mL)
Rotary evaporator
Buchner funnel and filter paper
Melting point apparatus
Fume hoodEssential for safety.
Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromoisatin (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to the flask to create a stirrable suspension (approximately 5-10 mL per gram of 4-Bromoisatin).

    • Place the flask under a nitrogen atmosphere.

  • Addition of Methylating Agent:

    • While stirring the suspension at room temperature, slowly add iodomethane (2.0 eq) to the reaction mixture using a syringe.

    • Rationale: Adding the iodomethane slowly helps to control any potential exotherm. Using an excess of the alkylating agent and base ensures the complete conversion of the starting material.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product, being less polar than the starting material, will have a higher Rf value.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing deionized water (approximately 5 times the volume of DMF used).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Rationale: The addition of water precipitates the product and dissolves the inorganic salts. Extraction with ethyl acetate transfers the product to the organic phase. Washing with brine removes residual DMF and water from the organic layer.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to yield the 4-Bromo-1-methylindoline-2,3-dione as a solid.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing any remaining impurities.

  • Characterization:

    • The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.

Part 3: Safety Precautions and Waste Disposal

E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in Safety: The following safety protocols are paramount and non-negotiable.

  • General Precautions:

    • All manipulations should be performed in a well-ventilated chemical fume hood.[8]

    • Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[9]

  • Reagent-Specific Hazards:

    • Iodomethane (Methyl Iodide): Highly toxic, a carcinogen, and a potent alkylating agent. Handle with extreme care. Avoid inhalation and skin contact.[7]

    • N,N-Dimethylformamide (DMF): A reproductive toxin and can be absorbed through the skin. Handle in a fume hood and avoid contact. Explosions have been reported when DMF is mixed with bromine.[8][10]

    • Bromine-Containing Compounds: While 4-Bromoisatin is a solid, care should be taken to avoid generating dust. Bromine itself is highly corrosive and toxic.[8][11]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[8][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

    • Spills: Small spills can be absorbed with an inert material (e.g., vermiculite or sand) and placed in a sealed container for disposal. For spills involving bromine, a sodium thiosulfate solution should be used for neutralization.[8][9]

  • Waste Disposal:

    • All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations. Do not mix incompatible waste streams.

Part 4: Data Summary and Expected Results

ParameterExpected Value/Observation
Product 4-Bromo-1-methylindoline-2,3-dione
CAS Number 2058-72-2 (for 5-Bromo isomer, 4-Bromo is less common)
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol [12]
Appearance Yellow to orange solid
Yield Typically > 70%
Purity >98% after recrystallization
Solubility Soluble in ethyl acetate, dichloromethane, DMF; sparingly soluble in ethanol.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.6-7.0 (m, 3H, Ar-H), ~3.2 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~183, ~158 (C=O), ~150-110 (Ar-C), ~26 (N-CH₃)

Part 5: Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete reaction.

    • Solution: Ensure all reagents are anhydrous, particularly the DMF and potassium carbonate. Increase the reaction time or slightly warm the reaction mixture (e.g., to 40-50 °C).

  • Impure Product:

    • Cause: Incomplete removal of starting material or byproducts.

    • Solution: Ensure thorough washing during the work-up. If recrystallization is insufficient, column chromatography on silica gel may be necessary.

  • Reaction Fails to Start:

    • Cause: Inactive base or poor quality of reagents.

    • Solution: Use freshly opened or properly stored anhydrous reagents. Ensure the potassium carbonate is finely powdered to maximize its surface area.

References

  • A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. (2024). Mini-Reviews in Organic Chemistry, 21(1), 58-72. [Link]

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4236-4247. [Link]

  • A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. (n.d.). Ovid. [Link]

  • Synthesis of Substituted Isatins. (2007). Molecules, 12(8), 1828–1845. [Link]

  • Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. (2019). ACS Omega, 4(5), 9208–9219. [Link]

  • LCSS: BROMINE. (n.d.). National Academies Press. [Link]

  • 6-Bromo-1-methylindoline-2,3-dione. (n.d.). PubChem. [Link]

  • Handling liquid bromine and preparing bromine water. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis method of isatin derivatives. (2012).
  • Synthesis method of isatin derivatives. (2010).
  • Method for preparing-4-bromine-7-methyl isatin. (2005).
  • formation of the 4-substituted-isatin; Pathway b. (n.d.). ResearchGate. [Link]

  • The Chemistry of 4-Bromoisatin: Synthesis, Reactivity & Applications. (n.d.). Autechaux. [Link]

  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (2020).
  • 4-Bromoindole. (n.d.). PubChem. [Link]

  • How can synthesis 4-bromo indole and 4-methyl indole? (2023). ResearchGate. [Link]

  • 4-Bromoisatin. (n.d.). PubChem. [Link]

  • Processes for preparing isoindoline-1,3-dione compounds. (2015).
  • Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press. [Link]

  • 4-Chloro-1-methylindoline-2,3-dione. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o219. [Link]

  • 1-methylindoline-2,3-dione. (n.d.). Axios Research. [Link]

  • Selective bromination of perylene diimides under mild conditions. (2007). The Journal of Organic Chemistry, 72(16), 5973–5979. [Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. (2013). ResearchGate. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). Molecules, 27(19), 6614. [Link]

  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. (2023). Molecules, 28(19), 6821. [Link]

  • Drug Discovery Chemistry. (n.d.). Cambridge Healthtech Institute. [Link]

  • Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. (2018). Molecules, 23(3), 575. [Link]

Sources

Application

Application Notes and Protocols for 4-Bromo-1-methylindoline-2,3-dione: A Guide for Researchers

Introduction: The Isatin Scaffold as a Privileged Structure in Drug Discovery Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isatin Scaffold as a Privileged Structure in Drug Discovery

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The inherent biological activities of the isatin core, coupled with its synthetic tractability, make it a "privileged structure" for the development of novel therapeutic agents. These compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The strategic functionalization of the isatin ring system, such as through halogenation and N-alkylation, allows for the fine-tuning of its biological and physicochemical properties, making it a versatile scaffold for targeting various enzymes and receptors.[1] This guide focuses on a specific derivative, 4-Bromo-1-methylindoline-2,3-dione, providing detailed experimental protocols and insights for its synthesis and potential applications in research and drug development.

Chemical Properties and Synthesis

4-Bromo-1-methylindoline-2,3-dione, also known as 4-Bromo-1-methylisatin, is a synthetic organic compound. While specific data for this exact isomer is not extensively published, its properties and synthesis can be reliably inferred from related bromo-N-methylisatin derivatives and general isatin chemistry.

PropertyValueSource
Molecular FormulaC₉H₆BrNO₂PubChem
Molecular Weight240.05 g/mol [3]
AppearanceExpected to be a colored solid (typically yellow, orange, or red)General knowledge of isatins
SolubilityLikely soluble in polar organic solvents like DMF, DMSO, and moderately soluble in acetone, ethanolGeneral knowledge of isatins
Synthetic Strategy: A Two-Step Approach

A common and effective method for the synthesis of N-alkylated isatins involves a two-step process: the synthesis of the parent isatin followed by N-alkylation. For 4-Bromo-1-methylindoline-2,3-dione, this would involve the synthesis of 4-Bromo-1H-indole-2,3-dione (4-Bromoisatin) followed by methylation of the nitrogen atom.

Diagram: Synthetic Workflow for 4-Bromo-1-methylindoline-2,3-dione

G cluster_0 Step 1: Synthesis of 4-Bromoisatin cluster_1 Step 2: N-Methylation A Starting Material (e.g., 2-Bromoaniline) B Sandmeyer Isatin Synthesis A->B Reaction with chloral hydrate and hydroxylamine C 4-Bromoisatin B->C Cyclization in strong acid D 4-Bromoisatin E N-Methylation Reaction D->E Methylating agent (e.g., CH3I) and base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) F 4-Bromo-1-methylindoline-2,3-dione E->F Purification

Caption: A generalized two-step synthetic workflow for 4-Bromo-1-methylindoline-2,3-dione.

Experimental Protocol 1: Synthesis of 4-Bromoisatin (Sandmeyer Methodology)

The Sandmeyer isatin synthesis is a classical and reliable method for preparing isatins from anilines.[4] This protocol is adapted for the synthesis of 4-Bromoisatin from 2-Bromoaniline.

Materials:

  • 2-Bromoaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate (anhydrous)

  • Concentrated sulfuric acid

  • Hydrochloric acid

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of the Isonitrosoacetanilide Intermediate:

    • In a round-bottom flask, dissolve 2-Bromoaniline (1.0 eq) in a solution of concentrated hydrochloric acid and water.

    • In a separate flask, prepare a solution of chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3.3 eq) in water.

    • Heat the aniline solution and add the chloral hydrate/hydroxylamine solution portion-wise.

    • Reflux the mixture for a short period. Upon cooling, the isonitrosoacetanilide intermediate will precipitate.

    • Filter the precipitate, wash with cold water, and dry thoroughly.

  • Cyclization to 4-Bromoisatin:

    • Carefully add concentrated sulfuric acid to a beaker and heat to a specified temperature (e.g., 70-80 °C).

    • Slowly add the dried isonitrosoacetanilide intermediate to the hot sulfuric acid with constant stirring. The reaction is exothermic and should be controlled.

    • After the addition is complete, maintain the temperature for a short period to ensure complete cyclization.

    • Pour the reaction mixture onto crushed ice. The 4-Bromoisatin will precipitate.

    • Filter the crude product, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain pure 4-Bromoisatin.

Experimental Protocol 2: N-Methylation of 4-Bromoisatin

This protocol describes the methylation of the synthesized 4-Bromoisatin to yield the final product, 4-Bromo-1-methylindoline-2,3-dione.[5]

Materials:

  • 4-Bromoisatin

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a solution of 4-Bromoisatin (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for approximately 30 minutes.

    • Cool the mixture in an ice bath and add methyl iodide (1.5 eq) dropwise.

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-Bromo-1-methylindoline-2,3-dione.

Potential Applications in Drug Discovery and Chemical Biology

The isatin scaffold is a versatile building block for the synthesis of more complex heterocyclic systems and has been explored for a wide range of therapeutic targets.

Kinase Inhibition

Many isatin derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2] The oxindole core of isatin can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The 4-bromo and 1-methyl substituents of the title compound can be explored for their role in modulating potency and selectivity against specific kinases.

Diagram: Isatin Core Interaction with Kinase Hinge Region

G cluster_0 Kinase ATP Binding Site A Isatin Scaffold B Hinge Region Amino Acid (e.g., Leucine) A->B Hydrogen Bond Donor (N-H) C Hinge Region Amino Acid (e.g., Glutamate) A->C Hydrogen Bond Acceptor (C=O)

Caption: A simplified representation of the key hydrogen bonding interactions between the isatin core and the hinge region of a kinase active site.

Anticancer Agent Development

The antiproliferative activity of isatin derivatives has been extensively documented.[6] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of caspases and tubulin polymerization.[7] 4-Bromo-1-methylindoline-2,3-dione can serve as a lead compound for the development of novel anticancer agents, with the bromo substituent potentially enhancing activity through halogen bonding or by modifying electronic properties.

Synthesis of Spiro-oxindoles

The C3-carbonyl group of isatins is highly reactive and can participate in various condensation reactions to form spirocyclic compounds. Spiro-oxindoles are a class of compounds with significant structural complexity and a broad range of biological activities. 4-Bromo-1-methylindoline-2,3-dione can be a key precursor for the synthesis of a library of novel spiro-oxindoles for biological screening.

Safety and Handling

Conclusion

4-Bromo-1-methylindoline-2,3-dione represents a valuable, functionalized isatin derivative with significant potential in medicinal chemistry and drug discovery. The synthetic protocols outlined in this guide provide a reliable pathway to access this compound. Its structural features suggest that it is a promising candidate for exploration as a kinase inhibitor, an anticancer agent, and a building block for the synthesis of complex heterocyclic systems. Further investigation into the biological activities of this compound is warranted and is anticipated to yield valuable insights for the development of novel therapeutics.

References

  • Al-Ostoot, F. H., et al. (2020). Isatin-benzoazine molecular hybrids as potential antiproliferative agents: synthesis and in vitro pharmacological profiling. RSC Advances, 10(45), 26863-26877. Available from: [Link]

  • PubChem. (n.d.). 4-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. Available from: [Link]

  • Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current pharmaceutical design, 18(12), 1604–1632. Available from: [Link]

  • Krasavin, M. (2018). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 23(11), 2947. Available from: [Link]

  • PubChem. (n.d.). 6-Bromo-1-methylindoline-2,3-dione. National Center for Biotechnology Information. Available from: [Link]

  • Firoozpour, L., et al. (2017). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. ResearchGate. Available from: [Link]

  • Czarnecki, J., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Molecules, 27(14), 4635. Available from: [Link]

Sources

Method

The Versatile Role of 4-Bromo-1-methylindoline-2,3-dione in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary organic synthesis, the isatin (1H-indole-2,3-dione) framework stands out as a "privileged scaffold" due to its presence in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary organic synthesis, the isatin (1H-indole-2,3-dione) framework stands out as a "privileged scaffold" due to its presence in a multitude of natural products and pharmacologically active compounds. The strategic introduction of various substituents onto the isatin core allows for the fine-tuning of its steric and electronic properties, thereby opening avenues for the construction of diverse and complex molecular architectures. Among the plethora of isatin derivatives, 4-Bromo-1-methylindoline-2,3-dione, also known as 4-bromo-1-methylisatin, has emerged as a particularly valuable and versatile building block.

The presence of a bromine atom at the C4-position, an electron-withdrawing group, significantly influences the reactivity of the aromatic ring, making it amenable to a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. Furthermore, the inherent reactivity of the C3-ketone and the enolizable C3-proton provides a fertile ground for a variety of condensation and spirocyclization reactions. The N-methylation not only enhances solubility in organic solvents but also prevents undesired N-H reactivity, thereby simplifying many synthetic manipulations.

This comprehensive guide delves into the multifaceted applications of 4-Bromo-1-methylindoline-2,3-dione in organic synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of reactions but a deeper understanding of the causality behind experimental choices, supported by detailed, field-proven protocols.

Core Reactivity and Strategic Considerations

The synthetic utility of 4-Bromo-1-methylindoline-2,3-dione is primarily dictated by three key reactive sites, as illustrated below. Understanding the interplay of these sites is crucial for designing efficient and selective synthetic routes.

Figure 1: Key reactive sites of 4-Bromo-1-methylindoline-2,3-dione.

Application I: Synthesis of Biologically Active Molecules

The isatin scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a bromine atom at the C4-position of the 1-methylisatin core serves as a versatile handle for further molecular diversification, leading to the generation of novel compounds with potentially enhanced therapeutic efficacy.

A. Synthesis of Schiff Bases with Potential Antimicrobial Activity

Schiff bases derived from isatins are a well-established class of compounds with significant antimicrobial activity.[1] The condensation of the C3-carbonyl group of 4-Bromo-1-methylindoline-2,3-dione with various primary amines yields a library of Schiff bases. The bromine atom at the C4 position can be retained for its lipophilic contribution or can be further functionalized.

Rationale: This protocol describes a straightforward acid-catalyzed condensation reaction. The use of glacial acetic acid as a catalyst protonates the C3-carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by the primary amine. Ethanol serves as a suitable solvent for both reactants.

Materials:

  • 4-Bromo-1-methylindoline-2,3-dione

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-Bromo-1-methylindoline-2,3-dione (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add the substituted primary amine (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Data Presentation:

EntryAmineProductYield (%)
1Aniline4-Bromo-1-methyl-3-(phenylimino)indolin-2-one85-90
24-Chloroaniline4-Bromo-3-((4-chlorophenyl)imino)-1-methylindolin-2-one82-88
3Benzylamine3-(Benzylimino)-4-bromo-1-methylindolin-2-one88-92

Note: Yields are representative and may vary depending on the specific amine used and reaction conditions.

Application II: Construction of Spirooxindole Frameworks

Spirooxindoles are a fascinating class of heterocyclic compounds characterized by a spiro-fused ring system at the C3-position of the oxindole core.[3] They are prevalent in numerous natural products and exhibit a broad spectrum of biological activities. 4-Bromo-1-methylindoline-2,3-dione is an excellent precursor for the synthesis of spirooxindoles through various multicomponent reactions.

A. Three-Component Synthesis of Spiro[indole-3,4'-pyran] Derivatives

The Knoevenagel condensation of 4-Bromo-1-methylindoline-2,3-dione with an active methylene compound, followed by a Michael addition and subsequent cyclization with a 1,3-dicarbonyl compound, provides a facile route to highly functionalized spiro[indole-3,4'-pyran] derivatives.

Rationale: This protocol leverages a domino Knoevenagel-Michael addition-cyclization sequence. Piperidine, a basic catalyst, facilitates both the initial Knoevenagel condensation and the subsequent Michael addition. The final intramolecular cyclization and dehydration lead to the stable pyran ring.

Materials:

  • 4-Bromo-1-methylindoline-2,3-dione

  • Malononitrile

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Ethanol

  • Piperidine

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask, add 4-Bromo-1-methylindoline-2,3-dione (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (0.1 mmol, approximately 2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure spiro[indole-3,4'-pyran] derivative.

G cluster_workflow Spirooxindole Synthesis Workflow start Reactants: 4-Bromo-1-methylisatin Malononitrile Dimedone catalyst Catalyst: Piperidine in Ethanol start->catalyst add reaction Three-Component Reaction (Knoevenagel-Michael-Cyclization) catalyst->reaction initiate workup Work-up: Filtration & Washing reaction->workup yields crude product purification Purification: Recrystallization workup->purification product Product: Spiro[indole-3,4'-pyran] Derivative purification->product

Figure 2: Workflow for the synthesis of spiro[indole-3,4'-pyran] derivatives.

Application III: Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent on the 1-methylisatin ring is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon and heteroatom substituents. This strategy is invaluable for the synthesis of complex molecules and for late-stage functionalization in drug discovery programs.

A. Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-methylindoline-2,3-diones

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The reaction of 4-Bromo-1-methylindoline-2,3-dione with arylboronic acids in the presence of a palladium catalyst and a base provides a straightforward route to 4-aryl substituted isatins.

Rationale: This protocol employs a standard Suzuki-Miyaura reaction condition. Pd(PPh₃)₄ is a commonly used and efficient catalyst for this transformation. Sodium carbonate serves as the base to activate the boronic acid and facilitate the transmetalation step. A mixture of toluene and water is used as the solvent system to dissolve both the organic and inorganic reagents.

Materials:

  • 4-Bromo-1-methylindoline-2,3-dione

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-Bromo-1-methylindoline-2,3-dione (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Methyl-4-phenylindoline-2,3-dione75-85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-methylindoline-2,3-dione70-80
3Thiophene-2-boronic acid1-Methyl-4-(thiophen-2-yl)indoline-2,3-dione65-75

Note: Yields are representative and may vary depending on the specific boronic acid used and reaction conditions.

Conclusion and Future Outlook

4-Bromo-1-methylindoline-2,3-dione has proven to be a highly valuable and versatile building block in organic synthesis. Its unique combination of reactive sites allows for the facile construction of a wide range of complex molecular architectures, from biologically active Schiff bases to intricate spirooxindole frameworks. The presence of the C4-bromo substituent further extends its utility, enabling the application of powerful palladium-catalyzed cross-coupling methodologies for the introduction of diverse functionalities.

The protocols detailed in this guide provide a solid foundation for the exploration of the chemistry of 4-Bromo-1-methylindoline-2,3-dione. Future research in this area will undoubtedly uncover new and innovative applications of this privileged scaffold, particularly in the fields of medicinal chemistry and materials science. The continued development of novel synthetic methods and the exploration of its reactivity with a broader range of reaction partners will further solidify the position of 4-Bromo-1-methylindoline-2,3-dione as an indispensable tool for the modern synthetic chemist.

References

  • Spirooxindoles have a unique three-dimensional structure and are a common fragment in many natural products and pharmacologically significant compounds. A lot of diverse spirooxindoles containing various hetero- and carbocyclic fragments have been obtained to date using various multicomponent metal- and organocatalytic reactions of isatins and their derivatives. (Source: Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)
  • 1H-indol-2,3-dione (isatin) class of biologically active compounds have analgesic, anti-microbial, anti-inflammatory, anti-tubercular, anti-proliferative properties, and is also useful for the treatment of SARS-CoV. Schiff bases containing isatin moiety are known to have broad spectrum of biological activities like anti-viral, anti-tubercular, anti-fungal, and anti-bacterial.
  • The regioselective three-component condensation of azomethine ylides derived from isatins and α-amino acids with acrylamides or aroylacrylic acids as dipolarophiles has been realized through a one-pot 1,3-dipolar cycloaddition protocol. (Source: Three-component synthesis of spirooxindoles 4a-4g.
  • The imino isatin carboxylic acid derivatives (2-[4-(1-benzyl-5-bromo-2-oxoindolin-3-ylideneamino) phenyl]acetic acid, 5d ) showed promising activity against all tested Gram-positive bacteria and against fungal pathogens.
  • A novel series of spirooxindoles has been synthesized through a one-pot three-component reaction, involving a [3 + 2] cycloaddition reaction. (Source: Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - Frontiers)
  • The study concluded that the compound 3-(4-bromo phenylimino)-5-nitro-1, 3-dihydroindol- 3-one 69 and 1-diphenyl amino-methyl-3-(4-bromo phenylimino)-1, 3-dihydro-indol-3-one, 70 were the most active member of the series. (Source: exploring the antimicrobial potential of isatin and derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH)
  • The electrophilic trait in starting materials, can be raised by some Mn catalysts because of their Lewis acidic nature. (Source: Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F)
  • Herein, the synthesis of chiral spirooxindoles through different amino catalytic activation modes is described. Several alkenylisatins were obtained from the Knoevenagel reaction of isatin and activated methylene derivatives containing electron withdrawing groups, such as ethyl cyano- acetate.
  • A suspension of 31 (8.8g, 45mmol), potassium carbonate (4.5g, 32mmol), and dimethyl carbonate (12g, 0.13mol) in DMF (56mL) was gradually heated to 140°C over 30min and stirred for 3.5h. After cooling to room temperature, the insoluble solids were removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was distilled under reduced pressure (0.2mmHg, 155-180°C) to give 8.5g (91%) of 4-bromo-1-methylindole as a yellow liquid. (Source: 4-BROMO-1-METHYL-1H-INDOLE synthesis - ChemicalBook)
  • The Synthesis of 4-bromo indole can be via Batcho-Leimgruber indole synthesis as illustrated below. (Source: How can synthesis 4-bromo indole and 4-methyl indole?
  • A series of novel 4-bromo-1H-indazole derivatives as filamentous temperature-sensitive protein Z (FtsZ) inhibitors were designed, synthesized, and assayed for their in vitro antibacterial activity against various phenotypes of Gram-positive and Gram-negative bacteria and their cell division inhibitory activity.
  • Without further purification, the crude phenol 6 was dissolved in anhydrous DMF (2 cm3/mmol) under a nitrogen atmosphere and NaOH (3 equiv) was added to the mixture. After 1 h at room temperature, 2-bromo-2-methylpropanamide (3 equiv) was added and the reaction was stirred for 2 h.
  • Convenient methods for the efficient synthesis of gram quantities of two selective indole-based bCSE inhibitors, namely (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2), as well as a synthetic method for preparation 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)- 1H-pyrazole-5-carboxylic acid (NL3), have been developed.
  • In search of novel antimicrobial agents, a new isatin derivatives(5a-b)have been synthesized by heterocyclization of 5-substituted ethyl-((2-oxo-1- piperedin-1-ylmethyl)indolin-3-ylidene) hydrazinyl)acetohydrazide(4a-b) on treatment with CS2 in ethanolic KOH. (Source: (PDF)
  • Palladium is probably the most versatile and exploited transition metal in catalysis due to its capability to promote a myriad of organic transformations both at laboratory and industrial scales.
  • A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs synthesized in considerable yields through Suzuki cross-coupling reactions. (Source: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • With the 4-halogenated 6H-1,2-oxazines 2 and 6 in hand, palladium-catalyzed cross couplings offer an efficient and useful approach for the synthesis of novel functionalized 6H-1,2-oxazines. (Source: Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH)
  • Knoevenagel condensation of isatins 64 with malononitrile/ethyl cyanoacetate 65 in the presence of sulfonic acid functionalized silica (SBA-Pr-SO 3 H) has been described.
  • SAR development and the extended use of palladium-catalyzed cross-coupling reactions led to compound 11 which inhibited human PDE4D with an IC(50) value of 1 nM. (Source: Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed)
  • Herein, we report a base-free malononitrile activated condensation of 3-methylquinoxaline-2(1H)-one (3MQ) 1 with aryl aldehydes 3a–3ad for synthesis of styrylquinoxalin-2(1H)-ones (SQs) 4a–4ad with excellent yields. (Source: Screening of various active methylene compounds for selection of best...
  • 4-Bromo-1-methylindole 95%; CAS Number: 590417-55-3; Synonyms: 4-Bromo-1-methyl-1H-indole at Sigma-Aldrich. (Source: 4-Bromo-1-methylindole 95 590417-55-3 - Sigma-Aldrich)
  • A palladium-catalyzed 4-fold domino reaction consisting of two carbopalladation reactions and two C-H activation reactions, followed by the introduction of an acrylate moiety, led to the tetra-substituted helical alkene A2, using the dialkyne A3 as a substrate. (Source: Palladium-Catalyzed 4-Fold Domino Reaction for the Synthesis of a Polymeric Double Switch - PubMed)
  • Triphenylphosphine is an efficient catalyst for a mild, solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate or malononitrile to afford olefins in excellent yields with (E)-geometry.
  • Active methylene compounds are organic compounds with a methylene group adjacent to electron-withdrawing groups, making them crucial for forming carbon-carbon bonds in organic synthesis. (Source: Active Methylene Compounds and Named Reactions-1 | PDF | Ester | Ketone - Scribd)
  • This review presents a survey of the condensations of 3-formylchromone with various active methylene and methyl compounds, e.g. malonic or barbituric acid derivatives, five-membered heterocycles, etc.

Sources

Application

The Versatile Scaffold: 4-Bromo-1-methylindoline-2,3-dione in Modern Medicinal Chemistry

Introduction: The Enduring Relevance of the Isatin Core The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, celebrated for its synthetic versatility and the broad spectrum of biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Isatin Core

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, celebrated for its synthetic versatility and the broad spectrum of biological activities exhibited by its derivatives.[1] This bicyclic aromatic system, with its reactive C3-ketone, serves as a foundational building block for a diverse array of heterocyclic compounds.[2] The strategic functionalization of the isatin core, particularly on the aromatic ring and the nitrogen atom, allows for the fine-tuning of its pharmacological properties, leading to the development of potent therapeutic agents.[3] Among the halogenated isatins, 4-Bromo-1-methylindoline-2,3-dione (also known as 4-bromo-1-methylisatin) has emerged as a particularly valuable intermediate. The presence of a bromine atom at the 4-position not only influences the electronic properties of the molecule but also provides a reactive handle for further synthetic transformations, such as cross-coupling reactions.[4] The N-methylation precludes hydrogen bonding at this position and increases lipophilicity, which can significantly impact cell permeability and target engagement. This guide provides a comprehensive overview of the synthesis and key applications of 4-Bromo-1-methylindoline-2,3-dione, offering detailed protocols for researchers in drug discovery and development.

I. Synthesis of 4-Bromo-1-methylindoline-2,3-dione: A Two-Step Approach

The synthesis of 4-Bromo-1-methylindoline-2,3-dione is efficiently achieved in a two-step process, commencing with the synthesis of the precursor, 4-Bromoisatin, followed by its N-methylation.

Part A: Synthesis of 4-Bromoisatin via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the introduction of a halide onto an aromatic ring starting from an aniline derivative.[5] In this protocol, 3-bromoaniline is converted to the corresponding diazonium salt, which is then subjected to a cyclization reaction to yield 4-Bromoisatin.[4]

Reaction Workflow:

Synthesis_of_4_Bromoisatin Start 3-Bromoaniline Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Reaction with Chloral Hydrate and Hydroxylamine Hydrochloride Intermediate1->Step2 Intermediate2 Isonitrosoacetanilide Derivative Step2->Intermediate2 Step3 Cyclization (H₂SO₄) Intermediate2->Step3 End 4-Bromoisatin Step3->End

Caption: Synthesis of 4-Bromoisatin from 3-Bromoaniline.

Detailed Protocol:

Materials:

  • 3-Bromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Chloral Hydrate

  • Hydroxylamine Hydrochloride

  • Sodium Sulfate (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Ethanol

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath, dissolve 3-bromoaniline in a mixture of concentrated HCl and water. Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0 and 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Formation of Isonitrosoacetanilide: In a separate large beaker, prepare a solution of chloral hydrate, water, and anhydrous sodium sulfate. Add a solution of hydroxylamine hydrochloride in water. To this mixture, add the previously prepared cold diazonium salt solution in portions, with vigorous stirring. A yellow precipitate of the isonitrosoacetanilide derivative will form.

  • Cyclization: After stirring for an additional hour, filter the yellow precipitate, wash it with cold water, and dry it. Carefully add the dried powder in small portions to concentrated sulfuric acid, pre-heated to 60-70 °C, with constant stirring. An exothermic reaction will occur. After the addition is complete, heat the mixture to 80 °C for 10 minutes.

  • Isolation and Purification: Cool the reaction mixture and pour it onto crushed ice. The crude 4-Bromoisatin will precipitate as a reddish-brown solid. Filter the solid, wash it thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure 4-Bromoisatin.

Part B: N-Methylation of 4-Bromoisatin

The final step involves the methylation of the nitrogen atom of 4-Bromoisatin to yield the target compound. This is typically achieved using a methylating agent in the presence of a base.

Reaction Workflow:

N_Methylation_of_4_Bromoisatin Start 4-Bromoisatin Step1 Reaction with Methyl Iodide (K₂CO₃, DMF) Start->Step1 End 4-Bromo-1-methylindoline-2,3-dione Step1->End

Caption: N-Methylation of 4-Bromoisatin.

Detailed Protocol:

Materials:

  • 4-Bromoisatin

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol

Procedure:

  • Reaction Setup: To a solution of 4-Bromoisatin (1.0 equivalent) in dry DMF, add anhydrous potassium carbonate (2.5 equivalents). Stir the suspension at room temperature for 30 minutes.

  • Methylation: Add methyl iodide (1.5 equivalents) dropwise to the suspension. Heat the reaction mixture to 60-70 °C and stir for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate will form. Filter the solid and wash it with water.

  • Purification: Dry the crude product. For purification, dissolve the crude solid in dichloromethane and filter to remove any inorganic salts. Evaporate the solvent and recrystallize the product from ethanol to obtain pure 4-Bromo-1-methylindoline-2,3-dione as a crystalline solid.

Compound Starting Material Key Reagents Typical Yield
4-Bromoisatin3-BromoanilineNaNO₂, Chloral Hydrate, H₂SO₄60-70%
4-Bromo-1-methylindoline-2,3-dione4-BromoisatinCH₃I, K₂CO₃, DMF85-95%

II. Applications in Medicinal Chemistry

4-Bromo-1-methylindoline-2,3-dione is a versatile precursor for the synthesis of a variety of biologically active molecules. Its utility is highlighted in the construction of spirooxindoles, kinase inhibitors, and antiviral agents.

Application 1: Synthesis of Spirooxindoles

Spirooxindoles are a class of natural and synthetic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. They exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[6] The 1,3-dipolar cycloaddition reaction is a powerful tool for the stereoselective synthesis of spiro-pyrrolidinyl oxindoles from N-substituted isatins.[7]

Reaction Workflow: Three-Component Synthesis of a Spiro-pyrrolidinyl Oxindole

Spirooxindole_Synthesis Isatin 4-Bromo-1-methylindoline-2,3-dione Reaction [3+2] Cycloaddition Isatin->Reaction AminoAcid Sarcosine (or other α-amino acid) AminoAcid->Reaction Dipolarophile Dipolarophile (e.g., (E)-β-nitrostyrene) Dipolarophile->Reaction Product Spiro-pyrrolidinyl Oxindole Reaction->Product Kinase_Inhibitor_Synthesis Isatin 4-Bromo-1-methylindoline-2,3-dione Step1 Condensation/Coupling Reaction (e.g., with an aniline derivative) Isatin->Step1 Intermediate Isatin-based Intermediate Step1->Intermediate Step2 Suzuki Coupling (Arylboronic acid, Pd catalyst) Intermediate->Step2 Product Kinase Inhibitor Step2->Product

Sources

Method

Application Notes &amp; Protocols: 4-Bromo-1-methylindoline-2,3-dione as a Versatile Precursor for the Synthesis of Bioactive Molecules

An in-depth guide for researchers, scientists, and drug development professionals. Authored by: Gemini, Senior Application Scientist Abstract Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in me...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, serving as privileged scaffolds for the development of a myriad of therapeutic agents.[1][2][3] The inherent reactivity of the C3-keto group and the susceptibility of the indole ring to substitution allow for extensive chemical modifications, leading to a diverse array of bioactive molecules. This guide focuses on a specific, functionalized isatin derivative, 4-Bromo-1-methylindoline-2,3-dione, as a key starting material for synthesizing novel compounds with significant therapeutic potential. The introduction of a bromine atom at the C4-position and a methyl group at the N1-position provides unique electronic and steric properties that can enhance biological activity and selectivity. We will explore the synthetic utility of this precursor, provide detailed protocols for the synthesis of promising downstream molecules, and discuss their biological applications, particularly in the realms of anticancer, antiviral, and antimicrobial research.

The Strategic Importance of 4-Bromo-1-methylindoline-2,3-dione in Drug Discovery

The isatin core is a versatile building block found in many natural and synthetic bioactive compounds.[4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[6][7][8] The strategic functionalization of the isatin scaffold is a key approach in modern drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

  • The Role of N-Methylation: The methylation at the N1 position removes the acidic proton, which can alter the molecule's hydrogen bonding capabilities and solubility. This modification can also influence the conformation of the molecule and its interaction with biological targets.

  • The Influence of C4-Bromination: The introduction of a bromine atom, a halogen, at the C4 position of the indole ring significantly impacts the electronic properties of the molecule through inductive and resonance effects. This can modulate the reactivity of the isatin core and enhance binding affinity to target proteins through halogen bonding. Brominated compounds have shown significant potential as anticancer and antimicrobial agents.[9][10][11]

The combination of these two functionalities in 4-Bromo-1-methylindoline-2,3-dione makes it a highly valuable and reactive precursor for generating libraries of novel heterocyclic compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of the Precursor: 4-Bromo-1-methylindoline-2,3-dione

While various methods exist for the synthesis of isatin derivatives, a common and efficient route to 4-Bromo-1-methylindoline-2,3-dione involves a two-step process starting from 4-bromoindole. A plausible synthetic pathway is outlined below.

cluster_0 Synthesis of 4-Bromo-1-methylindoline-2,3-dione start 4-Bromoindole step1 N-Methylation (e.g., CH3I, K2CO3, DMF) start->step1 Step 1 intermediate 4-Bromo-1-methylindole step1->intermediate step2 Oxidation (e.g., NaI, Dry Air, THF) intermediate->step2 Step 2 end 4-Bromo-1-methylindoline-2,3-dione step2->end

Caption: Synthetic pathway for 4-Bromo-1-methylindoline-2,3-dione.

Protocol 1: Synthesis of 4-Bromo-1-methylindoline-2,3-dione

Materials and Reagents:

  • 4-Bromoindole

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium Iodide (NaI)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

Part A: N-Methylation of 4-Bromoindole

  • To a solution of 4-bromoindole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Continue stirring at room temperature for 12-16 hours or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 4-bromo-1-methylindole.[12]

Part B: Oxidation to 4-Bromo-1-methylindoline-2,3-dione

  • Dissolve the crude 4-bromo-1-methylindole (1.0 eq) and NaI (1.0 eq) in anhydrous THF in a Schlenk tube.

  • Stir the mixture at 60°C under a dry air atmosphere for 12 hours.[13]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-Bromo-1-methylindoline-2,3-dione as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in the Synthesis of Bioactive Spirooxindoles

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core.[14] They are of significant interest due to their complex three-dimensional structures and potent biological activities, including anticancer and antiviral properties.[14][15][16] 4-Bromo-1-methylindoline-2,3-dione is an excellent precursor for the synthesis of novel spirooxindoles via multicomponent reactions or cycloadditions.

A common and efficient method for constructing spiro-pyrrolidinyl oxindoles is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. The azomethine ylide can be generated in situ from the condensation of 4-Bromo-1-methylindoline-2,3-dione with an α-amino acid like sarcosine.

cluster_1 Synthesis of Spiro-pyrrolidinyl Oxindole precursor 4-Bromo-1-methylindoline-2,3-dione reaction 1,3-Dipolar Cycloaddition (Reflux in Methanol) precursor->reaction reagents Sarcosine + Dipolarophile (e.g., an activated alkene) reagents->reaction product Spiro-pyrrolidinyl Oxindole Derivative reaction->product

Caption: Workflow for spirooxindole synthesis.

Protocol 2: Synthesis of a Spiro-pyrrolidinyl Oxindole Derivative

Materials and Reagents:

  • 4-Bromo-1-methylindoline-2,3-dione

  • Sarcosine (N-methylglycine)

  • A suitable dipolarophile (e.g., (E)-3-((2-methoxyquinolin-3-yl)methylene)indolin-2-one)

  • Methanol

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a round-bottom flask, combine 4-Bromo-1-methylindoline-2,3-dione (1.0 mmol), sarcosine (1.5 mmol), and the dipolarophile (0.5 mmol) in methanol (20 mL).[17]

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired spirooxindole product.

Rationale for Experimental Choices:

  • Methanol as Solvent: Methanol is a polar protic solvent that facilitates the dissolution of the reactants and the formation of the intermediate azomethine ylide.

  • Reflux Conditions: The elevated temperature is necessary to promote the condensation reaction and the subsequent cycloaddition.

  • Stoichiometry: An excess of the amino acid is used to ensure the complete conversion of the isatin derivative to the azomethine ylide.

Synthesis of Bioactive Schiff and Mannich Bases

The reactive C3-carbonyl group of 4-Bromo-1-methylindoline-2,3-dione readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases are valuable intermediates and have shown a wide range of biological activities, including antimicrobial and anticancer effects.[3][18]

Protocol 3: Synthesis of a 4-Bromo-1-methylisatin Schiff Base

Materials and Reagents:

  • 4-Bromo-1-methylindoline-2,3-dione

  • A primary amine (e.g., 2-hydroxybenzohydrazide)

  • Methanol

  • Glacial acetic acid (catalytic amount)

Step-by-Step Procedure:

  • Dissolve 4-Bromo-1-methylindoline-2,3-dione (0.01 mol) and the primary amine (0.01 mol) in methanol (50 mL).[7]

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6-7 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid product, wash with cold methanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Overview of Biological Activities of Derived Molecules

Derivatives of 4-bromo-isatin have been investigated for a variety of therapeutic applications. The presence of the bromo-substituent often enhances the biological profile of the parent isatin molecule.

Bioactive Molecule Class Therapeutic Area Mechanism of Action (if known) References
SpirooxindolesAnticancerInhibition of p53-MDM2 interaction, apoptosis induction[14][19]
Schiff BasesAntimicrobialDisruption of bacterial cell wall synthesis, inhibition of essential enzymes[3][18][20]
Triazole HybridsAnticancerTubulin polymerization inhibition, CDK2 targeting[9]
Hydrazone DerivativesAntiviral, AnticancerInhibition of viral replication, induction of apoptosis[6][21][22]
Anticancer Potential

Many isatin derivatives, including those with bromine substitutions, exhibit potent anticancer activity.[9][23] Brominated isatin derivatives have been shown to target cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[9] The inhibition of such kinases can lead to cell cycle arrest and apoptosis in cancer cells.

cluster_2 Anticancer Mechanism of a Brominated Isatin Derivative drug Brominated Isatin Derivative target CDK2/Cyclin E Complex drug->target Binds to effect1 Inhibition of Kinase Activity target->effect1 effect2 Phosphorylation of Rb (Retinoblastoma protein) is blocked effect1->effect2 outcome1 Cell Cycle Arrest at G1/S effect2->outcome1 outcome2 Apoptosis outcome1->outcome2

Caption: Potential pathway for anticancer activity.

Conclusion

4-Bromo-1-methylindoline-2,3-dione is a highly valuable and versatile precursor in the field of medicinal chemistry. Its unique electronic and steric properties, conferred by the bromo and methyl substituents, make it an ideal starting material for the synthesis of a diverse range of bioactive molecules. The protocols outlined in this guide provide a foundation for researchers to explore the synthesis of novel spirooxindoles, Schiff bases, and other heterocyclic systems with potential applications in anticancer, antiviral, and antimicrobial drug discovery. The continued exploration of derivatives from this precursor holds significant promise for the development of next-generation therapeutic agents.

References

  • Isatin derivatives as broad-spectrum antiviral agents: the current landscape. PubMed. [Link]

  • In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. NIH. [Link]

  • Isatin derivatives as broad-spectrum antiviral agents: the current landscape. PMC. [Link]

  • Isatin derivatives as broad-spectrum antiviral agents: the current landscape. ResearchGate. [Link]

  • From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. Bentham Science. [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH. [Link]

  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. SciSpace. [Link]

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Bentham Open. [Link]

  • Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica. [Link]

  • Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]

  • Antimicrobial activity of synthesized isatin derivatives. ResearchGate. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC - NIH. [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. PMC - PubMed Central. [Link]

  • Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. MDPI. [Link]

  • Strategies for the enantioselective synthesis of spirooxindoles. PubMed. [Link]

  • SUPPLEMENTARY INFORMATION Synthesis and biological evaluation of new spiro oxindoles with embedded pharmacophores. The Royal Society of Chemistry. [Link]

  • Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. PMC - NIH. [Link]

  • exploring the antimicrobial potential of isatin and derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]

  • Isatin derivatives and their anti-bacterial activities. ResearchGate. [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. PMC - PubMed Central. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 4-Bromo-1-methylindoline-2,3-dione

Introduction 4-Bromo-1-methylindoline-2,3-dione, a substituted isatin derivative, is a molecule of significant interest within contemporary drug discovery and development programs. The isatin scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-1-methylindoline-2,3-dione, a substituted isatin derivative, is a molecule of significant interest within contemporary drug discovery and development programs. The isatin scaffold is a privileged structure, known to exhibit a wide array of biological activities, including but not limited to, antiviral, antimicrobial, and anticancer properties. The introduction of a bromine atom at the 4-position and a methyl group at the N-1 position of the indoline ring system can profoundly influence the molecule's physicochemical properties and pharmacological profile. Consequently, robust and reliable analytical methodologies are paramount for ensuring the identity, purity, and stability of this compound in research and development settings.

This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of 4-Bromo-1-methylindoline-2,3-dione. The methodologies described herein are designed to be implemented by researchers, scientists, and drug development professionals, offering both the procedural steps and the underlying scientific rationale for each technique.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-1-methylindoline-2,3-dione is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.06 g/mol
CAS Number 884855-67-8
Appearance Expected to be a colored solidInferred from related isatin compounds
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile)General knowledge of similar organic compounds

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity of 4-Bromo-1-methylindoline-2,3-dione and for its quantification in various matrices. The method's versatility, high resolution, and sensitivity make it ideal for separating the target analyte from potential impurities, starting materials, and degradation products.

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase composition, and detection wavelength are critical for achieving optimal separation. A C18 stationary phase is chosen for its hydrophobicity, which provides effective retention of the moderately polar 4-Bromo-1-methylindoline-2,3-dione. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, allows for the elution of compounds with a range of polarities. Formic acid is added to improve peak shape by protonating silanol groups on the silica-based stationary phase, thereby reducing peak tailing. UV detection is selected based on the chromophoric nature of the isatin core, which exhibits strong absorbance in the UV region.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in Mobile Phase A Inject Inject sample onto HPLC system SamplePrep->Inject Transfer MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) MobilePhaseA->Inject MobilePhaseB Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) MobilePhaseB->Inject Filter Filter sample and mobile phases (0.45 µm) Separate Gradient elution on C18 column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate chromatogram peaks Detect->Integrate Acquire Data Calculate Calculate purity and/or concentration Integrate->Calculate

Caption: HPLC analysis workflow for 4-Bromo-1-methylindoline-2,3-dione.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of 4-Bromo-1-methylindoline-2,3-dione.

  • Dissolve in a suitable solvent, such as a mixture of Mobile Phase A and B, to a final concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

6. Data Analysis:

  • The purity of 4-Bromo-1-methylindoline-2,3-dione is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification of 4-Bromo-1-methylindoline-2,3-dione and for the detection of volatile impurities. The coupling of gas chromatography for separation with mass spectrometry for detection provides high sensitivity and structural information.

Causality Behind Experimental Choices

Direct GC-MS analysis of isatin derivatives can be challenging due to their polarity and potential for thermal degradation. While 4-Bromo-1-methylindoline-2,3-dione may be amenable to direct analysis, derivatization is often employed for related compounds to improve volatility and chromatographic performance. However, for initial identification, a direct injection method is often attempted. The choice of a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is standard for the analysis of a wide range of organic compounds. Electron ionization (EI) is used to generate characteristic fragmentation patterns that serve as a molecular fingerprint for identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve sample in a volatile solvent (e.g., Dichloromethane) Derivatize Optional: Derivatization (e.g., Silylation) Dissolve->Derivatize Inject Inject sample into GC Dissolve->Inject Transfer Derivatize->Inject Separate Separation on capillary column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Acquire Acquire Total Ion Chromatogram (TIC) Analyze->Acquire Detect Extract Extract Mass Spectrum Acquire->Extract Compare Compare with spectral library Extract->Compare

Caption: GC-MS analysis workflow for 4-Bromo-1-methylindoline-2,3-dione.

Detailed GC-MS Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

2. Reagents and Solvents:

  • Dichloromethane (GC grade).

  • Helium (carrier gas, high purity).

3. Sample Preparation:

  • Dissolve a small amount of 4-Bromo-1-methylindoline-2,3-dione in dichloromethane to a concentration of approximately 100 µg/mL.

4. GC-MS Conditions:

ParameterCondition
Column HP-5MS, 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

5. Data Analysis:

  • The mass spectrum of the eluting peak corresponding to 4-Bromo-1-methylindoline-2,3-dione should be compared to a reference spectrum or interpreted based on expected fragmentation patterns. The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-Bromo-1-methylindoline-2,3-dione. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Expected ¹H and ¹³C NMR Spectral Data

The chemical shifts in the NMR spectra are influenced by the electron-withdrawing effects of the carbonyl groups and the bromine atom, as well as the electron-donating effect of the methyl group.

Expected ¹H NMR (in CDCl₃, 400 MHz):

  • Aromatic Protons (3H): The three protons on the aromatic ring will appear as multiplets in the range of δ 7.0-8.0 ppm. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

  • N-Methyl Protons (3H): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom is expected around δ 3.2-3.5 ppm.

Expected ¹³C NMR (in CDCl₃, 100 MHz):

  • Carbonyl Carbons (2C): Two signals in the downfield region (δ 155-185 ppm) corresponding to the two carbonyl carbons (C2 and C3).

  • Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-155 ppm). The carbon atom attached to the bromine (C4) will be significantly influenced.

  • N-Methyl Carbon (1C): A signal for the methyl carbon is expected around δ 25-30 ppm.

Detailed NMR Protocol

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Solvents:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).

3. Sample Preparation:

  • Dissolve 5-10 mg of 4-Bromo-1-methylindoline-2,3-dione in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

4. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 4-Bromo-1-methylindoline-2,3-dione.

Expected FTIR Spectral Data

The IR spectrum will be dominated by the characteristic absorption bands of the carbonyl groups and the aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (N-CH₃)
~1750-1720StrongC=O stretch (dione carbonyls)
~1610-1580MediumAromatic C=C stretch
~1470-1450MediumC-H bend (N-CH₃)
~1100-1000MediumC-N stretch
~800-700StrongC-Br stretch and aromatic C-H out-of-plane bend
Detailed FTIR Protocol

1. Instrumentation:

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr press).

2. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Potassium Bromide (KBr) Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

3. Data Acquisition:

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324. [Link]

  • Medvedev, A., Buneeva, O., Gnedenko, O., Ershov, P., & Ivanov, A. (2018). Isatin, a key endogenous regulator of monoamine oxidase activity and stress-induced anxiety. Biochemical and Biophysical Research Communications, 503(3), 1604-1609. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Method

Application Notes and Protocols: Purification of 4-Bromo-1-methylindoline-2,3-dione

Abstract This technical guide provides a comprehensive overview of robust purification methods for 4-Bromo-1-methylindoline-2,3-dione, a key intermediate in contemporary drug discovery and medicinal chemistry. Recognizin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust purification methods for 4-Bromo-1-methylindoline-2,3-dione, a key intermediate in contemporary drug discovery and medicinal chemistry. Recognizing the critical impact of purity on downstream applications, this document details field-proven protocols for recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Each method is presented with an in-depth explanation of the underlying chemical principles, step-by-step experimental procedures, and data-driven insights to guide researchers, scientists, and drug development professionals in achieving optimal purity of this vital heterocyclic compound.

Introduction: The Significance of Purity for 4-Bromo-1-methylindoline-2,3-dione

4-Bromo-1-methylindoline-2,3-dione, an N-methylated and brominated derivative of isatin, serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules.[1][2] Its derivatives have shown promise in various therapeutic areas, including antiviral, antimicrobial, and anticancer applications.[1][3] The precise biological activity and pharmacological profile of compounds derived from this intermediate are intrinsically linked to its purity. Common impurities, such as regioisomers (e.g., 6-bromo-1-methylindoline-2,3-dione), unreacted starting materials, or byproducts from synthesis, can lead to ambiguous biological data, complicate structure-activity relationship (SAR) studies, and introduce unwanted toxicity. Therefore, the implementation of effective and reproducible purification strategies is paramount.

This guide is structured to provide both theoretical understanding and practical, actionable protocols to empower researchers to obtain 4-Bromo-1-methylindoline-2,3-dione of the highest possible purity.

Pre-Purification Analysis: Characterizing the Crude Product

Before commencing any purification protocol, a thorough analysis of the crude product is essential. This initial assessment informs the selection of the most appropriate purification strategy.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in the crude mixture and to screen for suitable solvent systems for column chromatography.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and helps identify major impurities by comparing the spectra to known data.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and provides a more sensitive detection of impurities than TLC.

Purification Methodologies: A Comparative Overview

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of the most effective techniques.

Purification Method Principle Advantages Disadvantages Typical Purity Achieved
Recrystallization Differential solubility of the compound and impurities in a hot versus cold solvent.Scalable, cost-effective, can yield highly pure crystalline material.Not effective for impurities with similar solubility; potential for product loss.>98%
Silica Gel Column Chromatography Differential adsorption of components onto a stationary phase (silica gel) and elution with a mobile phase.Highly effective for separating compounds with different polarities.[5][6]Can be time-consuming and solvent-intensive; potential for product degradation on acidic silica.[7]>99%
Preparative HPLC High-resolution separation based on differential partitioning between a stationary and a liquid mobile phase under high pressure.Highest resolution for separating closely related impurities and isomers.Limited scalability, expensive, requires specialized equipment.>99.5%

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids. The key is to identify a solvent system in which 4-Bromo-1-methylindoline-2,3-dione is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Causality Behind Solvent Selection: The polarity of the solvent must be carefully matched to that of the isatin derivative. Alcohols like ethanol or isopropanol often provide a good balance of solubility characteristics for moderately polar compounds like isatins.[2]

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures.

  • Dissolution: Place the crude 4-Bromo-1-methylindoline-2,3-dione in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This technique is highly effective for removing impurities with different polarities from the target compound.[6]

Workflow for Column Chromatography Purification:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Solvent System Screening Slurry Prepare Silica Gel Slurry TLC->Slurry Column Pack the Column Slurry->Column Dissolve Dissolve Crude Product Column->Dissolve Load Load onto Column Dissolve->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Obtain Purified Product Evaporate->Final

Caption: Workflow for Silica Gel Column Chromatography.

Step-by-Step Protocol:

  • Mobile Phase Selection: Using TLC, determine an optimal solvent system. A common starting point for isatin derivatives is a mixture of hexane and ethyl acetate.[6] The ideal system should provide a retention factor (Rƒ) of approximately 0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.[8] Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane), can be effective for separating closely related impurities.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis and Isolation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 4-Bromo-1-methylindoline-2,3-dione.

Expert Insight: Isatin derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[7] If degradation is observed, consider using neutral or basic alumina as the stationary phase.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

For the highest level of purity, especially for removing isomeric impurities, preparative HPLC is the method of choice.

Logical Framework for HPLC Method Development:

G Start Crude Sample Analytical Analytical HPLC Screening (Column, Mobile Phase) Start->Analytical Optimize Optimize Separation (Gradient, Flow Rate) Analytical->Optimize ScaleUp Scale-Up to Preparative HPLC Optimize->ScaleUp Purify Purification Run ScaleUp->Purify Analyze Fraction Analysis Purify->Analyze Isolate Evaporation & Isolation Analyze->Isolate Pure High-Purity Product (>99.5%) Isolate->Pure

Caption: HPLC Method Development and Purification Workflow.

Step-by-Step Protocol:

  • Method Development: Begin with analytical scale HPLC to develop a separation method. A reverse-phase C18 column is typically a good starting point. Screen mobile phases such as acetonitrile/water or methanol/water, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Optimization: Optimize the gradient, flow rate, and injection volume on the analytical scale to achieve baseline separation of the target compound from its impurities.

  • Scale-Up: Transfer the optimized method to a preparative HPLC system with a larger column of the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.

  • Purification and Fraction Collection: Perform the preparative HPLC run and collect the fractions corresponding to the peak of the pure product.

  • Product Isolation: Combine the pure fractions. If the mobile phase is acidic, neutralize it before removing the organic solvent under reduced pressure. The remaining aqueous solution can then be lyophilized or extracted with an appropriate organic solvent to isolate the final product.

Conclusion

The successful application of 4-Bromo-1-methylindoline-2,3-dione in research and development hinges on its purity. This guide has detailed three robust purification methodologies: recrystallization for scalable, cost-effective purification; silica gel column chromatography for versatile separation of polar impurities; and preparative HPLC for achieving the highest purity levels required for sensitive applications. By understanding the principles behind each method and following the detailed protocols, researchers can confidently obtain 4-Bromo-1-methylindoline-2,3-dione that meets the stringent quality standards of modern chemical and pharmaceutical research.

References

  • N/A. (2024, February 2).
  • N/A. (2020, September 23). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Vertax AI Search.
  • N/A. The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential. Benchchem.
  • N/A. US2086805A - Purification of the isatins.
  • N/A. Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology. SciSpace.
  • N/A. (2023, June 26).
  • N/A.
  • N/A. Organic Syntheses Procedure.
  • N/A. 4-BROMO-1-METHYL-1H-INDOLE synthesis. ChemicalBook.
  • N/A.
  • N/A. Supporting information NaI- mediated Divergent Synthesis of Isatins and Isoindigoes: A New Protocol Enabled by Oxidation Relay S. The Royal Society of Chemistry.
  • N/A. (2015, September 11). Is it possible to separate isatin derivatives from isatin without using Colum chromatography?
  • N/A. 6-Bromo-1-methylindoline-2,3-dione | C9H6BrNO2 | CID 24971967. PubChem.
  • N/A. 4-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione. PubChem.
  • N/A. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • N/A.
  • N/A. Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b**.

Sources

Application

Application Notes: The Strategic Use of 4-Bromo-1-methylindoline-2,3-dione in Multi-Component Reactions for Drug Discovery Scaffolds

Abstract This technical guide provides an in-depth exploration of 4-Bromo-1-methylindoline-2,3-dione, a specialized isatin derivative, as a powerful building block in multi-component reactions (MCRs). Isatin and its deri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-1-methylindoline-2,3-dione, a specialized isatin derivative, as a powerful building block in multi-component reactions (MCRs). Isatin and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This document details the unique advantages conferred by the N-methyl and 4-bromo substituents and provides validated, step-by-step protocols for its application in key MCRs, including the 1,3-dipolar cycloaddition for spirooxindole synthesis and the Ugi four-component reaction for generating complex peptidomimetics. The protocols are designed for researchers, medicinal chemists, and drug development professionals to facilitate the rapid synthesis of diverse and complex molecular libraries for screening and lead optimization.[3][4]

Introduction: The Isatin Core and the Power of MCRs

Isatin: A Privileged Scaffold

Isatin (1H-indole-2,3-dione) is a heterocyclic compound whose rigid structure, containing a fused ketone and γ-lactam moiety, serves as a cornerstone for a vast array of pharmacologically active agents.[2][5][6] The oxindole core is prevalent in natural products and approved drugs, demonstrating activities ranging from anticancer to antimicrobial and antiviral.[1][7][8] The true synthetic power of isatin lies in the high reactivity of its C3-carbonyl group, which readily participates in condensation and addition reactions, making it an ideal substrate for diversity-oriented synthesis.[1][4]

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in one pot.[9] This product incorporates significant portions of all reactant molecules.[4] The principles of MCRs—atom economy, step economy, and operational simplicity—are highly aligned with the goals of green chemistry and are pivotal in modern drug discovery for rapidly generating libraries of structurally diverse molecules.[3][10]

Featured Reagent: 4-Bromo-1-methylindoline-2,3-dione

The subject of this guide, 4-Bromo-1-methylindoline-2,3-dione (CAS 884855-67-8), offers distinct advantages over unsubstituted isatin:

  • N-Methylation: The methyl group at the N1 position prevents unwanted side reactions associated with the acidic N-H proton and enhances solubility in common organic solvents.

  • 4-Bromo Substitution: The bromine atom serves a dual purpose. It electronically modifies the indole ring, influencing reactivity. More importantly, it provides a functional handle for post-MCR modifications, such as palladium-catalyzed cross-coupling reactions, allowing for further diversification of the molecular scaffold.

The logical workflow for utilizing this reagent is outlined below.

G cluster_start Starting Material cluster_mcr Multi-Component Reaction Pathways cluster_products Core Scaffolds start 4-Bromo-1-methylindoline-2,3-dione MCR1 [3+2] Cycloaddition (+ Amino Acid, + Dipolarophile) start->MCR1 C3 Carbonyl Reactivity MCR2 Ugi 4-Component Reaction (+ Amine, + Carboxylic Acid, + Isocyanide) start->MCR2 C3 Carbonyl Reactivity Prod1 Spirooxindole Library (e.g., Spiro-pyrrolidines) MCR1->Prod1 Prod2 Peptidomimetic Library (α-Acylamino Amides) MCR2->Prod2

Caption: General workflow for MCRs using 4-Bromo-1-methylindoline-2,3-dione.

Application I: Diastereoselective Synthesis of Spirooxindoles via [3+2] Cycloaddition

The creation of spirooxindoles, compounds featuring a spirocyclic center at the C3 position of the oxindole core, is a highly effective strategy for exploring three-dimensional chemical space in drug design.[7][11] The three-component 1,3-dipolar cycloaddition is one of the most robust methods for their synthesis.[12][13]

Reaction Principle and Mechanism

This reaction proceeds via the in situ formation of an azomethine ylide. The C3-carbonyl of 4-Bromo-1-methylindoline-2,3-dione undergoes condensation with a secondary amino acid (e.g., L-proline or sarcosine), which subsequently decarboxylates to form a 1,3-dipole. This transient ylide is then trapped by an electron-deficient alkene (a dipolarophile) to yield the spiro[indoline-pyrrolidine] heterocyclic system, often with high regio- and stereoselectivity.[12][14]

G Mechanism of Spirooxindole Formation via [3+2] Cycloaddition cluster_mech Reaction Pathway reagents 4-Br-1-Me-Isatin + L-Proline step1 Condensation & Decarboxylation (-CO2, -H2O) reagents->step1 dipolarophile Dipolarophile (e.g., Chalcone) step3 [3+2] Cycloaddition dipolarophile->step3 step2 In-situ generation of Azomethine Ylide (1,3-Dipole) step1->step2 step2->step3 step4 Spirooxindole Product step3->step4

Caption: Key steps in the three-component synthesis of spirooxindoles.

Detailed Experimental Protocol

This protocol describes the synthesis of a (1′RS,2′RS,3SR,7a′SR)-2′-Benzoyl-4-bromo-1-methyl-2-oxo-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizine]-1′-carboxylic acid derivative, adapted from methodologies reported for similar transformations.[13]

Materials:

  • 4-Bromo-1-methylindoline-2,3-dione (1.0 eq)

  • L-Proline (1.1 eq)

  • trans-3-Benzoylacrylic acid (1.0 eq)

  • Methanol (ACS Grade)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add 4-Bromo-1-methylindoline-2,3-dione (e.g., 254 mg, 1.0 mmol), L-proline (127 mg, 1.1 mmol), and trans-3-benzoylacrylic acid (176 mg, 1.0 mmol).

  • Add methanol (20 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a pre-heated oil bath.

  • Heat the mixture to reflux (approx. 65 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.[13]

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate may form.

  • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold methanol (2 x 5 mL) and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure spirooxindole product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data and Expected Outcomes

The versatility of this reaction allows for the synthesis of a wide array of spirooxindoles by varying the isatin, amino acid, and dipolarophile.

EntryIsatin SubstituentAmino AcidDipolarophileSolventTime (h)Yield (%)Reference
14-Br, 1-MeL-Prolinetrans-3-Benzoylacrylic acidMethanol2~80 (est.)[13]
2HSarcosine(E)-ChalconeAcetic Acid475[1]
35-ClL-Prolineβ-NitrostyreneMethanol392[12]
4HL-Thioproline1,4-NaphthoquinoneEthanol588[1]

Expert Insights: The choice of solvent is critical. Protic solvents like methanol or ethanol are often preferred as they facilitate both the initial condensation and the subsequent cycloaddition.[12] For less reactive substrates, a catalytic amount of a weak acid like acetic acid can accelerate the formation of the azomethine ylide.[1] The stereochemistry of the final product is often controlled by the geometry of the amino acid and the dipolarophile, leading to highly diastereoselective transformations.[12]

Application II: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Synthesis

The Ugi four-component reaction (U-4CR) is a flagship MCR that generates α-acylamino amide products, which are valuable peptidomimetics, in a single, highly efficient step.[15][16]

Reaction Principle and Mechanism

In this reaction, 4-Bromo-1-methylindoline-2,3-dione serves as the ketone component. It first condenses with a primary amine to form an imine. This imine is then activated by protonation from a carboxylic acid. The reaction proceeds via nucleophilic attack of an isocyanide on the iminium ion, followed by addition of the carboxylate anion. The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement, which drives the entire reaction sequence to completion.[17]

G Mechanism of the Isatin-Based Ugi Reaction cluster_mech Reaction Pathway start 4-Br-1-Me-Isatin + Amine (R¹-NH₂) step1 Imine Formation start->step1 step2 Protonation by Carboxylic Acid (R²-COOH) step1->step2 step3 Nucleophilic attack by Isocyanide (R³-NC) step2->step3 step4 Addition of Carboxylate step3->step4 step5 Mumm Rearrangement (Irreversible Acyl Transfer) step4->step5 step6 Final α-Acylamino Amide Product step5->step6

Caption: The convergent pathway of the Ugi four-component reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Ugi reaction using 4-Bromo-1-methylindoline-2,3-dione, adapted from standard Ugi methodologies.[18][19]

Materials:

  • 4-Bromo-1-methylindoline-2,3-dione (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid) (1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 eq)

  • Methanol (ACS Grade)

  • Stoppered flask or vial with magnetic stirrer

Procedure:

  • In a 25 mL vial, dissolve 4-Bromo-1-methylindoline-2,3-dione (254 mg, 1.0 mmol) and the primary amine (e.g., benzylamine, 107 mg, 1.0 mmol) in methanol (10 mL). Stir for 20 minutes at room temperature to facilitate imine formation.

  • To this solution, add the carboxylic acid (e.g., acetic acid, 60 mg, 1.0 mmol).

  • Finally, add the isocyanide (e.g., tert-butyl isocyanide, 83 mg, 1.0 mmol) to the mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Seal the vial and stir the reaction mixture at room temperature. The Ugi reaction is often exothermic and proceeds rapidly, typically completing within 12-24 hours.[17]

  • Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and dilute with dichloromethane (50 mL).

  • Wash the organic layer sequentially with water (2 x 25 mL) and saturated sodium bicarbonate solution (2 x 25 mL) to remove excess acid and water-soluble components.[19]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure bis-amide.

Data and Expected Outcomes

The power of the Ugi reaction lies in its ability to generate vast libraries from commercially available starting materials. The yields are generally high.

EntryAmineCarboxylic AcidIsocyanideSolventYield (%)Reference
1BenzylamineAcetic Acidt-Butyl isocyanideMethanol>85 (est.)[16][18]
2AnilineBenzoic AcidCyclohexyl isocyanideMethanolHigh[16][18]
34-MethoxybenzylaminePropionic AcidBenzyl isocyanideMethanolHigh[16][18]
4AllylamineFormic AcidEthyl isocyanoacetateMethanolHigh[16][18]

Expert Insights: The Ugi reaction is highly tolerant of a wide range of functional groups on all four components, making it exceptionally valuable for creating diverse libraries.[15] The reaction is typically performed at room temperature and does not require a catalyst.[17] The choice of solvent can influence reaction rates; polar solvents like methanol are common as they effectively solvate the ionic intermediates.[17] The irreversible Mumm rearrangement ensures that the reaction proceeds to completion with high yields.[17]

Conclusion

4-Bromo-1-methylindoline-2,3-dione is a highly valuable and versatile substrate for modern organic synthesis, particularly in the context of multi-component reactions. Its unique structural features enable the rapid and efficient construction of complex, drug-like scaffolds such as spirooxindoles and peptidomimetics. The protocols and insights provided in this guide serve as a robust starting point for research teams aiming to leverage MCRs in their drug discovery programs, facilitating the exploration of novel chemical space and the acceleration of lead compound identification.

References

  • Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. (2023).
  • Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. (2019). ACS Omega.
  • A New Technique Using Multicomponent Reactions of Isatins to Synthesize Pyrroloimidazole Derivatives. (2024).
  • Engaging Isatins in Multicomponent Reactions (MCRs) - Easy Access to Structural Diversity. (2021). PubMed.
  • The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. (2021). European Journal of Medicinal Chemistry.
  • Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. (2022). PubMed Central.
  • Strategies for the enantioselective synthesis of spirooxindoles. (2012). PubMed.
  • Ugi reaction. (n.d.). Wikipedia.
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (n.d.). PubMed Central.
  • Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. (2025). PubMed Central.
  • Reported examples of isatin-based Ugi MCR and the approach reported in this work. (2021).
  • Three-component synthesis of spirooxindoles 4a-4g. (2020).
  • Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. (2021). The Chemical Record.
  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. (2023). MDPI.
  • Ugi Reaction. (n.d.). Organic Chemistry Portal.
  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). PubMed Central.
  • Ugi Multicomponent Reaction. (2017). Organic Syntheses.
  • Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. (2013). CRC Press.
  • 4-bromo-1-methylindoline-2,3-dione. (n.d.). Sigma-Aldrich.
  • Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. (2013). PubMed.
  • 4-BROMO-1-METHYLINDOLINE-2,3-DIONE [884855-67-8]. (n.d.). King-Pharm.
  • ChemInform Abstract: Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. (2013).
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2023). MDPI.
  • Multicomponent domino reactions for the synthesis of biologically active natural products and drugs. (2000). PubMed.

Sources

Method

Safe handling and storage procedures for 4-Bromo-1-methylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals Introduction: A Proactive Approach to Safety This guide is designed to provide researchers, scientists, and drug development professionals with a detailed f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

This guide is designed to provide researchers, scientists, and drug development professionals with a detailed framework for the safe handling, storage, and disposal of 4-Bromo-1-methylindoline-2,3-dione. The protocols herein are based on established best practices for handling solid organic chemicals of similar hazard profiles and are intended to foster a culture of safety and scientific integrity within the laboratory.[1] The underlying principle of these guidelines is risk minimization; by understanding the potential hazards and implementing appropriate controls, we can ensure both personnel safety and the integrity of experimental outcomes.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with 4-Bromo-1-methylindoline-2,3-dione are inferred from analogous compounds. The isatin scaffold is known to cause irritation, and halogenated aromatic compounds can present additional toxicological concerns.

1.1. Anticipated Hazard Profile

Based on data for isatin and related brominated compounds, 4-Bromo-1-methylindoline-2,3-dione should be treated as a substance with the following potential hazards:

  • Skin Irritation : May cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation : Poses a risk of serious eye irritation or damage.[2][3][4]

  • Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed or Inhaled : There is a potential for toxicity if ingested or inhaled, a common concern for halogenated organic molecules.[4][5][6]

1.2. Physical and Chemical Properties

A clear understanding of the compound's properties is fundamental to its safe handling.

PropertyValue / InformationSource
CAS Number 884855-67-8[7]
Molecular Formula C₉H₆BrNO₂[8]
Molecular Weight 240.05 g/mol [8]
Appearance Likely a solid powder (based on related compounds)
Storage Temperature Room Temperature, in a dry, well-ventilated area[6][9][10]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by appropriate PPE.

2.1. Primary Engineering Controls

The primary line of defense is to minimize the escape of the chemical into the laboratory environment.

  • Chemical Fume Hood : All weighing and handling of 4-Bromo-1-methylindoline-2,3-dione powder must be conducted inside a certified chemical fume hood to minimize inhalation of airborne particles.[1]

  • Ventilation : Ensure the laboratory has good general ventilation to supplement the local exhaust of the fume hood.[11][12][13]

2.2. Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles with side shieldsProtects against dust particles and potential splashes. Standard safety glasses are insufficient.[1][13]
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double-gloving is recommended for extended procedures. Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination. Coats should be fully buttoned.[1]
Respiratory Use in a fume hood is the primary control. For procedures with high dust generation potential (e.g., large-scale transfers), a NIOSH-approved respirator with a particulate filter may be necessary.Minimizes inhalation of airborne particles.[1][4][14]

The following workflow diagram illustrates the mandatory sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) D1 1. Lab Coat D2 2. Safety Goggles D1->D2 D3 3. Gloves D2->D3 Procedure Chemical Handling D3->Procedure F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Safety Goggles F2->F3 End Wash Hands & Exit F3->End Start Enter Lab Start->D1 Procedure->F1

Caption: PPE Donning and Doffing Workflow.

Section 3: Standard Operating Protocols

Adherence to a systematic workflow is essential for safety and reproducibility.

3.1. Protocol for Weighing and Transferring the Solid Compound

  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • PPE : Don the required PPE as specified in Section 2.2.

  • Transfer : Perform all manipulations within the fume hood. Carefully open the container. Use a clean spatula to transfer the desired amount of 4-Bromo-1-methylindoline-2,3-dione to a tared weigh boat or directly into the reaction vessel.

  • Minimize Dust : Handle the solid gently to avoid creating airborne dust. Do not crush or grind the material outside of a contained system.

  • Sealing : Securely seal the main container immediately after use.[11]

  • Cleaning : Clean any minor residual powder from the spatula and work surface using a cloth lightly dampened with an appropriate solvent (e.g., ethanol), followed by a dry wipe. Dispose of cleaning materials as hazardous waste.

  • Hand Washing : After the procedure is complete and PPE has been removed, always wash hands thoroughly with soap and water.[11][12]

3.2. Storage Protocol

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

  • Container : Store in the original, tightly sealed container.[10][11]

  • Location : Keep in a cool, dry, and well-ventilated area designated for chemical storage.[10][11][12]

  • Compatibility : Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14] Do not store with food or drink.[11][13]

  • Labeling : Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Section 4: Emergency and Spill Response

Prompt and correct action during an emergency can significantly mitigate risks.

4.1. First Aid Measures

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][12]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][12]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][12]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[4][12]

4.2. Spill Response Protocol

The procedure for spill cleanup depends on the size of the spill.

Spill_Response cluster_minor Minor Spill Procedure cluster_major Major Spill Procedure Spill Spill Occurs Minor Minor Spill (<1g, contained) Spill->Minor Assess Size Major Major Spill (>1g or uncontained) Spill->Major Assess Size M1 Ensure PPE is worn M2 Gently cover with vermiculite or sand M1->M2 M3 Mechanically sweep into a labeled waste container M2->M3 M4 Clean area with appropriate solvent M3->M4 J1 Alert others and evacuate the immediate area J2 Contact EH&S or Emergency Responders J1->J2 J3 Restrict access to the area J2->J3 J4 Do not attempt cleanup without specialized training J3->J4

Caption: Decision Flowchart for Spill Response.

4.3. Fire Fighting Measures

  • Suitable Extinguishing Media : Use water spray, dry chemical powder, or foam.[12][13]

  • Hazards from Combustion : Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[13][14]

  • Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[12][13]

Section 5: Waste Disposal

All waste containing 4-Bromo-1-methylindoline-2,3-dione must be treated as hazardous waste.

  • Containers : Collect waste in a clearly labeled, sealed container.

  • Disposal : Dispose of contents and container in accordance with local, state, and federal regulations through an approved waste disposal plant.[2][4] Do not dispose of down the drain.

References

  • Isatin - Procedure for Handling. (n.d.). Szabo-Scandic. Retrieved from [Link]

  • Safety Data Sheet: Isatin. (n.d.). Carl ROTH. Retrieved from [Link]

  • 4-Bromo-5-methylindoline-2, 3-dione, min 97%, 100 grams. (n.d.). Aladdin Scientific. Retrieved from [Link]

  • 6-Bromo-1-methylindoline-2,3-dione. (n.d.). PubChem. Retrieved from [Link]

  • 5-Bromo-1-methylindoline-2,3-dione. (n.d.). Acros Pharmatech. Retrieved from [Link]

  • 4-Bromoindole. (n.d.). PubChem. Retrieved from [Link]

Sources

Method

Technical Guide and Safety Protocols for 4-Bromo-1-methylindoline-2,3-dione (4-Bromo-N-methylisatin)

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the safe handling, application, and disposal of 4-Bromo-1-methylindoline-2,3-dione. As a Senior Application...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, application, and disposal of 4-Bromo-1-methylindoline-2,3-dione. As a Senior Application Scientist, this guide moves beyond a simple recitation of safety data, offering insights into the chemical rationale behind the protocols and highlighting the compound's utility in modern drug discovery. The isatin (indoline-2,3-dione) scaffold is a privileged structure in medicinal chemistry, and this brominated derivative serves as a versatile intermediate for synthesizing novel bioactive molecules.

Compound Identification and Physicochemical Properties

4-Bromo-1-methylindoline-2,3-dione, also known as 4-Bromo-N-methylisatin, is a halogenated derivative of N-methylisatin. The bromine atom at the 4-position of the indole ring provides a crucial synthetic handle for further molecular elaboration through various cross-coupling reactions, making it a valuable building block in pharmaceutical research.

PropertyValueSource
IUPAC Name 4-bromo-1-methylindole-2,3-dioneN/A
Synonyms 4-Bromo-N-methylisatinN/A
Molecular Formula C₉H₆BrNO₂[1][2]
Molecular Weight 240.05 g/mol [1][2]
Appearance Likely an off-white to yellow or brown solid powderBy analogy[3]

Hazard Identification and Risk Assessment

Anticipated GHS Classification:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowed

Skin Corrosion/Irritation Category 2H315: Causes skin irritation

Eye Damage/Irritation Category 2H319: Causes serious eye irritation

STOT (Single Exposure) Category 3H335: May cause respiratory irritation

Expert Analysis of Hazards: The toxicological profile is characteristic of many functionalized aromatic halides. The diketone functionality of the isatin core can render the compound reactive, while the bromo-substituent enhances its lipophilicity, potentially facilitating absorption. As a solid, the primary route of exposure during handling is the inhalation of fine dust particles, leading to respiratory tract irritation.[3][4] Direct contact with skin and eyes is expected to cause irritation due to its chemical nature.[2][4]

Safe Handling and Storage Protocols

A systematic approach to handling minimizes exposure and ensures experimental integrity. The following protocols are designed to be self-validating by incorporating engineering controls, appropriate PPE, and rigorous procedures.

Engineering Controls:

  • Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[4]

  • Hand Protection: Nitrile gloves are required. Inspect gloves for tears before use and replace them immediately if contaminated. Wash hands thoroughly with soap and water after handling.[5]

  • Body Protection: A standard laboratory coat must be worn and kept fastened.[5]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood sash is at the appropriate height. Clear the work area of unnecessary items.

  • Weighing: To minimize dust generation, do not pour the dry powder. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel inside the fume hood.[3]

  • Dissolution: Add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is capped.

  • Post-Handling: Tightly seal the source container.[5] Decontaminate the spatula and work surface. Dispose of gloves and any contaminated disposable materials in the designated hazardous waste container.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • The compound may be light-sensitive; storage in an amber vial or a dark location is recommended.

Diagram: Safe Handling Workflow

cluster_Prep Preparation cluster_Handle Handling (Inside Fume Hood) cluster_Cleanup Post-Handling & Storage A Verify Fume Hood Certification B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area B->C D Weigh Solid Using Spatula C->D E Transfer to Vessel D->E F Add Solvent Slowly E->F G Seal Source Container F->G H Decontaminate Surfaces & Tools G->H J Store in Cool, Dry, Dark Place G->J I Dispose of Waste Properly H->I

Caption: Workflow for the safe handling of 4-Bromo-1-methylindoline-2,3-dione.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] Absorb any solutions with an inert material (e.g., vermiculite, sand). Clean the spill area thoroughly. For large spills, evacuate the area and contact emergency services.

Application Notes & Experimental Protocols

Medicinal Chemistry Context: The isatin core is a prominent scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[6][7] 4-Bromo-1-methylindoline-2,3-dione is an ideal starting material for two primary reasons:

  • Reactivity of the Isatin Core: The C3-ketone is highly electrophilic and readily undergoes condensation reactions with nucleophiles.

  • The Bromo Substituent: The C4-bromo group is a versatile functional handle for diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the structure-activity relationship (SAR) at this position.

Protocol: Synthesis of a 3,3-Di(indolyl)oxindole Derivative

This protocol demonstrates the characteristic reactivity of the C3-carbonyl in an acid-catalyzed condensation with indole, a common reaction to generate trisindoline structures with potential bioactivity.[7]

Objective: To synthesize 4-bromo-3,3-di(1H-indol-3-yl)-1-methylindolin-2-one.

Materials:

  • 4-Bromo-1-methylindoline-2,3-dione (1.0 eq)

  • Indole (2.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Ethanol (solvent)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) supplies

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1-methylindoline-2,3-dione (1.0 eq) and indole (2.2 eq).

  • Solvent Addition: Add ethanol to the flask to create a solution or a dense slurry (approx. 0.2 M concentration relative to the isatin).

  • Catalyst Addition: Add the catalytic amount of p-Toluenesulfonic acid (0.1 eq). The acid protonates the C3-carbonyl, activating it for nucleophilic attack by the indole.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting materials should be consumed, and a new, typically lower Rf spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Validation: Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram: Synthetic Application Workflow

cluster_Reactants Reactants & Catalyst cluster_Process Reaction & Work-up cluster_Output Purification & Validation R1 4-Bromo-1-methylindoline-2,3-dione P1 Combine in Ethanol R1->P1 R2 Indole (2.2 eq) R2->P1 Cat p-TSA (0.1 eq) Cat->P1 P2 Stir at RT or 40-50°C P1->P2 P3 Monitor by TLC P2->P3 P4 Quench / Concentrate P3->P4 O1 Purify (Crystallization or Chromatography) P4->O1 O2 Characterize (NMR, MS) O1->O2 O3 Final Product O2->O3

Caption: General workflow for the synthesis of a trisindoline derivative.

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused solid material and any contaminated disposables (gloves, weigh paper) in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Collect reaction mixtures and solvent washes in a labeled hazardous waste container for halogenated organic compounds.

  • Environmental Precaution: Do not allow the material to enter drains, sewers, or waterways.[8] Disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%.
  • Apollo Scientific. (2023, March 12). 4-Bromoindoline Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Menadione.
  • Sigma-Aldrich. (2025, May 6). Aldrich 274372 - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method.
  • ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET - 1-Bromo-4-fluorobutane.
  • Fisher Scientific. (2025, December 20). 5-Bromo-1-methylindoline - SAFETY DATA SHEET.
  • PubChem. (n.d.). 6-Bromo-1-methylindoline-2,3-dione.
  • ResearchGate. (2023, May 7). How can synthesis 4-bromo indole and 4-methyl indole?.
  • BLD Pharm. (n.d.). 1-Methylindoline-2,3-dione.
  • PubChem. (n.d.). 4-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione.
  • Wati, F. A., et al. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Publishing.
  • Wati, F. A., et al. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. PMC.
  • TCI Chemicals. (n.d.). 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 4-Bromo-1-methylindoline-2,3-dione

Technical Support Center: 4-Bromo-1-methylindoline-2,3-dione Welcome to the technical support guide for the synthesis and optimization of 4-Bromo-1-methylindoline-2,3-dione. This document is designed for researchers, med...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-1-methylindoline-2,3-dione

Welcome to the technical support guide for the synthesis and optimization of 4-Bromo-1-methylindoline-2,3-dione. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. Isatin and its derivatives are versatile scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] The successful and reproducible synthesis of specific analogs like 4-Bromo-1-methylindoline-2,3-dione is critical for advancing research programs.

This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the common challenges encountered during the two main stages of synthesis: the formation of the 4-bromoisatin core and its subsequent N-methylation.

Part 1: Synthesis of the 4-Bromoisatin Core

The initial synthesis of the substituted isatin ring is often the most challenging step. The Sandmeyer isatin synthesis is a classical and widely used method, but it is not without its difficulties, especially with substituted anilines.[3][4]

Workflow: General Synthesis of 4-Bromo-1-methylindoline-2,3-dione

G cluster_0 Stage 1: 4-Bromoisatin Synthesis cluster_1 Stage 2: N-Methylation A 3-Bromoaniline B Isonitrosoacetanilide Intermediate A->B  Sandmeyer Conditions (Chloral Hydrate, NH2OH·HCl) C 4-Bromoisatin B->C  Acid-Catalyzed Cyclization (e.g., H2SO4) D 4-Bromo-1-methylindoline-2,3-dione C->D  Methylating Agent (e.g., CH3I) Base (e.g., K2CO3), Solvent (e.g., DMF) C->D

Caption: Overall synthetic workflow from 3-bromoaniline to the target compound.

Frequently Asked Questions (FAQs): 4-Bromoisatin Synthesis

Question 1: My Sandmeyer reaction to form the isonitrosoacetanilide intermediate from 3-bromoaniline is giving very low yields. What are the common causes?

Answer: This is a frequent issue, particularly when dealing with substituted anilines which can exhibit different reactivity and solubility compared to aniline itself.[3] The key is to control the reaction conditions meticulously.

  • Cause - Poor Solubility: Substituted anilines, especially halogenated ones, can have poor solubility in the traditional aqueous sodium sulfate media. This prevents the aniline from reacting efficiently with chloral hydrate and hydroxylamine.[3]

  • Solution:

    • Co-solvents: The introduction of a co-solvent like ethanol can improve the solubility of the aniline precursor, leading to better yields.[3]

    • Temperature Control: Ensure the initial reaction mixture is heated sufficiently to dissolve the reagents. The reaction to form the intermediate is typically run under reflux.

    • Reagent Stoichiometry: A slight excess of hydroxylamine hydrochloride can help drive the reaction towards the desired oxime intermediate.

Question 2: During the acid-catalyzed cyclization of my intermediate, the solution turns black and I recover mostly tar. How can I prevent this decomposition?

Answer: Charring is a classic sign of decomposition and is almost always related to temperature control during the addition of the isonitrosoacetanilide intermediate to concentrated sulfuric acid.[5]

  • Cause - Exothermic Reaction: The cyclization reaction is highly exothermic. If the intermediate is added too quickly or the external cooling is insufficient, localized "hot spots" can form, leading to sulfonation of the aromatic ring and subsequent decomposition.[5]

  • Solution:

    • Controlled Addition: Add the dry isonitrosoacetanilide powder in small portions to the pre-warmed (typically 50°C) sulfuric acid.

    • Vigorous Stirring: Ensure efficient mechanical stirring to dissipate heat throughout the reaction volume.[5]

    • Temperature Monitoring: Use an internal thermometer and an ice-water bath for cooling to maintain the reaction temperature strictly between 60-70°C during the addition. Exceeding 80°C is often detrimental.[5]

Question 3: I've isolated my crude 4-bromoisatin, but I have a significant, similarly colored impurity. I suspect it's the isatin oxime. How can I confirm this and prevent its formation?

Answer: The formation of isatin oxime is a known side reaction in the Sandmeyer synthesis.[5][6] It occurs when unreacted hydroxylamine is generated during the hydrolysis of the intermediate, which then reacts with the C3-carbonyl of the isatin product.

  • Confirmation: Isatin oxime can often be identified by LC-MS, as it will have a molecular weight corresponding to the addition of a hydroxylamine fragment (or loss of water from a di-oxime, depending on the exact species). Its ¹H NMR will also lack the characteristic downfield shift of one of the carbonyl carbons in ¹³C NMR.

  • Mitigation Strategy - "Decoy Agents":

    • During the workup phase (when pouring the acidic reaction mixture onto ice), add a simple "decoy" aldehyde or ketone, such as acetone or benzaldehyde.

    • This decoy carbonyl will react preferentially with the generated hydroxylamine, preventing it from reacting with your isatin product.[6]

ProblemCommon CauseRecommended Solution
Low Yield of Intermediate Poor solubility of 3-bromoaniline.Use a co-solvent like ethanol; ensure adequate heating.[3]
Charring During Cyclization Uncontrolled exothermic reaction.Add intermediate slowly to H₂SO₄ with cooling; keep temp < 70-80°C.[5]
Incomplete Cyclization Poor solubility of intermediate in H₂SO₄.Consider using methanesulfonic acid as the solvent for improved solubility.[3]
Isatin Oxime Impurity Reaction of product with residual hydroxylamine.Add a "decoy" ketone (e.g., acetone) during aqueous workup.[6]

Part 2: N-Methylation of 4-Bromoisatin

Once pure 4-bromoisatin is obtained, the next step is N-methylation. While seemingly straightforward, this step requires careful optimization to ensure high yield and prevent the formation of undesired side products.

Mechanism: N-Alkylation vs. O-Alkylation

Caption: Competing N-alkylation and O-alkylation pathways for the isatin anion.

Frequently Asked Questions (FAQs): N-Methylation

Question 1: My N-methylation reaction is incomplete, and I recover a lot of starting material (4-bromoisatin). How can I drive the reaction to completion?

Answer: Incomplete conversion is typically an issue of base strength, stoichiometry, or reaction time. The N-H proton of isatin is acidic, but a sufficiently strong base is needed to deprotonate it fully and maintain a high concentration of the reactive nucleophile.

  • Cause - Insufficient Base: A weak base like potassium carbonate (K₂CO₃) may not be strong enough for complete deprotonation, especially if the reagents or solvent are not perfectly anhydrous.

  • Solutions:

    • Stronger Base: Switch to a stronger base like sodium hydride (NaH). NaH will irreversibly deprotonate the isatin, driving the reaction forward.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of both the base and the methylating agent (e.g., iodomethane).[6]

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, 4-Bromo-1-methylindoline-2,3-dione, will have a different Rf value than the 4-bromoisatin starting material. Continue the reaction until the starting material spot has completely disappeared.

Question 2: I am observing a significant side product that I believe is the O-methylated isomer. How can I favor N-methylation over O-methylation?

Answer: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The outcome is highly dependent on the reaction conditions. O-alkylation is a common side reaction.[6]

  • Cause - Reaction Conditions: "Harder" counter-ions (like Na⁺ or K⁺) and polar aprotic solvents favor N-alkylation. In contrast, conditions that favor a "freer" anion might increase the proportion of O-alkylation.

  • Solutions:

    • Solvent Choice: Use a polar aprotic solvent like anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the cation (e.g., K⁺), leaving the nitrogen as the more accessible and reactive nucleophilic site.[6]

    • Base/Counter-ion: Using bases like K₂CO₃ or NaH in DMF is the standard and generally effective method to promote N-alkylation.[7]

    • Temperature: Running the reaction at room temperature or slightly elevated temperatures (40-50°C) is usually sufficient. Excessively high temperatures are not typically necessary and may lead to other side reactions.

Troubleshooting Logic for N-Methylation

G Start Low Yield or Impurities in N-Methylation Reaction? CheckTLC Analyze reaction mixture by TLC. What do you see? Start->CheckTLC SM_Present Significant Starting Material (SM) remains. CheckTLC->SM_Present SM Dominant NewSpot New major spot observed (not SM or product). CheckTLC->NewSpot Side Product ProductOK Reaction clean, yield just low. CheckTLC->ProductOK Clean Conversion Sol_SM Incomplete Reaction. - Use stronger base (e.g., NaH). - Use slight excess of reagents. - Increase reaction time/temp. SM_Present->Sol_SM Sol_SideProduct Likely O-alkylation. - Ensure anhydrous polar aprotic  solvent (DMF). - Confirm base (K2CO3, NaH). - Avoid excessively high temps. NewSpot->Sol_SideProduct Sol_Yield Mechanical Loss / Purity Issue. - Optimize workup procedure. - Check purity of starting materials. ProductOK->Sol_Yield

Caption: Decision tree for troubleshooting common N-methylation issues.

Part 3: Protocols and Characterization

This section provides representative experimental procedures and expected analytical data.

Protocol 1: Synthesis of 4-Bromoisatin (Sandmeyer Method)

This protocol is illustrative. Researchers must conduct their own risk assessment.

  • Intermediate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromoaniline (1 eq.) in a minimal amount of water and concentrated HCl. To this, add a solution of chloral hydrate (1.1 eq.) in water, followed by a solution of sodium sulfate in water until saturation. Finally, add an aqueous solution of hydroxylamine hydrochloride (2.5 eq.). Heat the mixture to reflux for 1-2 hours. The isonitrosoacetanilide intermediate should precipitate upon cooling. Filter the solid, wash with water, and dry thoroughly.

  • Cyclization: To a flask equipped with a mechanical stirrer and an internal thermometer, add concentrated sulfuric acid (e.g., 5-10 mL per gram of intermediate). Warm the acid to 50°C.

  • Carefully add the dry isonitrosoacetanilide from step 1 in small portions, maintaining the internal temperature between 60-70°C using an ice bath for cooling.[5]

  • After the addition is complete, heat the dark mixture to 80°C for 10-15 minutes.[5]

  • Cool the reaction mixture to room temperature and pour it carefully onto a large amount of crushed ice with vigorous stirring.

  • The crude 4-bromoisatin will precipitate as an orange-red solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry completely. Further purification can be achieved by recrystallization from glacial acetic acid or ethanol.

Protocol 2: N-Methylation of 4-Bromoisatin
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF.

  • Add 4-bromoisatin (1 eq.) and potassium carbonate (K₂CO₃, 2 eq.).[7] Stir the suspension.

  • Add iodomethane (CH₃I, 1.5 eq.) dropwise at room temperature.[7]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC (e.g., using 30% Ethyl Acetate/Hexanes).[7]

  • Upon completion, pour the reaction mixture into ice water. The product will precipitate.

  • Filter the solid, wash with water, and dry. The crude 4-Bromo-1-methylindoline-2,3-dione can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Expected Analytical Data
NucleusExpected Chemical Shift (δ) ppmNotes
¹H NMR ~3.25 (s, 3H)The N-CH₃ singlet is highly characteristic.[8]
~6.8-7.8 (m, 3H)Aromatic protons on the bromo-substituted ring. The exact splitting pattern will depend on the 4-bromo substitution.
¹³C NMR ~26.3N-CH₃ carbon.[8]
~110-145Aromatic carbons. The carbon bearing the bromine (C4) will be shifted.
~157.5 (C=O)C2 carbonyl carbon.[8]
~182.1 (C=O)C3 carbonyl carbon.[8]

Note: The chemical shifts are based on data for 5-bromo-1-methylindoline-2,3-dione in CDCl₃ and are for estimation purposes only.[8]

References

  • Technical Support Center: Synthesis of N-Substituted Is
  • Synthesis of Substituted Is
  • Optimization of the reaction conditions a.
  • Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.
  • Synthesis of Is
  • Synthesis of Is
  • Is
  • Is
  • Stolle's approach to isatin synthesis.
  • Synthesis, Reaction and Biological Importance of Isatin Derivatives.
  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applic
  • Supporting information NaI- mediated Divergent Synthesis of Isatins and Isoindigoes. The Royal Society of Chemistry.
  • 4-Chloro-1-methylindoline-2,3-dione. PMC - NIH.

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-1-methylindoline-2,3-dione

Introduction Welcome to the technical support guide for the synthesis of 4-Bromo-1-methylindoline-2,3-dione, also known as 4-Bromo-1-methylisatin. This molecule is a key heterocyclic scaffold in medicinal chemistry, valu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Bromo-1-methylindoline-2,3-dione, also known as 4-Bromo-1-methylisatin. This molecule is a key heterocyclic scaffold in medicinal chemistry, valued for its broad range of biological activities, including anticancer and antimicrobial properties.[1][2] The synthesis, most commonly achieved via a modified Sandmeyer isatin synthesis, is a robust procedure but can be prone to specific side reactions that affect yield and purity.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights into troubleshooting common issues, understanding the mechanistic origins of side products, and optimizing the reaction for a successful outcome.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis, which typically follows a two-step process: (1) Formation of the isonitrosoacetanilide intermediate from 4-bromo-N-methylaniline, and (2) Acid-catalyzed cyclization to the final isatin product.

Question 1: My overall yield is significantly lower than expected. What are the primary causes?

Low yields can originate from issues in either the formation of the intermediate or the final cyclization step.

Answer:

Several factors can contribute to diminished yields. Let's break them down by reaction stage:

  • Incomplete Intermediate Formation: The condensation reaction to form 2-(hydroxyimino)-N-(4-bromo-2-methylphenyl)acetamide is sensitive to reaction conditions. Ensure that the chloral hydrate and hydroxylamine hydrochloride have been added correctly and that the reflux was vigorous enough to drive the reaction to completion.[4]

  • Poor Solubility of the Intermediate: Highly substituted or lipophilic isonitrosoacetanilide intermediates can have poor solubility in the strong acid used for cyclization (typically concentrated sulfuric acid).[5] This incomplete dissolution prevents efficient intramolecular electrophilic substitution, leading to a significant amount of unreacted starting material.

  • Side Reactions During Cyclization: The most common cause of low yield is the diversion of the intermediate into non-productive pathways. The primary culprits are sulfonation of the aromatic ring by the sulfuric acid and decomposition of the intermediate at elevated temperatures.[6]

  • Losses During Workup and Purification: The product can be lost if the precipitation from the acid mixture onto ice is incomplete or if purification steps are not optimized.[6] For instance, adding too much acid during certain purification methods can cause the desired product to precipitate along with impurities.[6]

Solutions & Best Practices:

  • For Solubility Issues: Consider using methanesulfonic acid as an alternative to sulfuric acid. It often provides better solubility for lipophilic intermediates and can improve yields where sulfuric acid fails.[5]

  • To Minimize Side Reactions: Maintain strict temperature control during the addition of the intermediate to the acid. Pre-warming the acid to 50°C and then controlling the exothermic reaction between 60-70°C with an ice bath is critical.[6] After the addition is complete, heating to ~80°C for a short, defined period (e.g., 10 minutes) ensures complete cyclization without promoting decomposition.[6]

Question 2: My TLC plate shows a major byproduct spot that is more polar than my desired isatin. What could it be?

Answer:

This is a classic sign of incomplete cyclization or a competing side reaction. The most likely identities of this polar byproduct are:

  • Unreacted Isonitrosoacetanilide Intermediate: This is the most common polar impurity. Its presence indicates that the cyclization conditions (acid strength, temperature, or reaction time) were insufficient to fully convert the intermediate to the final product.

  • Sulfonated Isatin: A significant side reaction during the cyclization step is the sulfonation of the aromatic ring by concentrated sulfuric acid.[6] The resulting sulfonic acid derivative is highly polar and will appear as a distinct spot with a low Rf value on TLC. This is particularly problematic if the reaction temperature is too high or the reaction time is prolonged.

Causality Diagram: Main vs. Side Reaction Pathways The following diagram illustrates how the isonitrosoacetanilide intermediate can proceed to the desired product or be diverted to a major sulfonated byproduct.

G Fig. 1: Competing Reaction Pathways A Isonitrosoacetanilide Intermediate B 4-Bromo-1-methylindoline-2,3-dione (Desired Product) A->B  Cyclization  (H₂SO₄, 60-80°C)  [Main Pathway] C Sulfonated Byproduct (Impurity) A->C  Sulfonation  (Excess H₂SO₄, >80°C)  [Side Pathway]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromo-1-methylindoline-2,3-dione

Welcome to the technical support center for the synthesis of 4-Bromo-1-methylindoline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-methylindoline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses the most common problems encountered during the multi-step synthesis of 4-Bromo-1-methylindoline-2,3-dione, typically approached via the synthesis of a 4-bromoisatin intermediate followed by N-methylation.

Issue 1: Low Yield and Side Products in 4-Bromoisatin Synthesis via Sandmeyer Reaction

Question: I am attempting to synthesize 4-bromoisatin from 3-bromoaniline using the Sandmeyer isatin synthesis, but my yields are consistently low and I'm observing significant impurities. What are the likely causes and how can I optimize this step?

Answer: The Sandmeyer isatin synthesis, while classic, is sensitive and prone to several issues, especially with substituted anilines.[1][2] The low yield in your synthesis of 4-bromoisatin likely stems from one or more of the following factors:

  • Incomplete Cyclization: The final step involves an acid-catalyzed cyclization of an isonitrosoacetanilide intermediate. Poor solubility of this intermediate in the traditional concentrated sulfuric acid can lead to an incomplete reaction.[3]

    • Solution: For intermediates with high lipophilicity (as is common with halogenated compounds), consider using methanesulfonic acid as the cyclization medium. It often improves solubility and can provide the desired isatin even when the sulfuric acid method fails.[3]

  • Isatin Oxime Formation: A common side reaction is the formation of the corresponding isatin oxime. This occurs when hydroxylamine, generated from the hydrolysis of the isonitrosoacetanilide intermediate, reacts with the newly formed isatin product.[4][5]

    • Solution: Introduce a "decoy agent," such as a simple aldehyde or ketone (e.g., acetone, pyruvate), during the reaction quenching or extraction phase.[5][6] The decoy agent will react with and trap the free hydroxylamine, preventing it from reacting with your isatin product.[4][5]

  • Sulfonation of the Aromatic Ring: Using concentrated sulfuric acid at elevated temperatures can lead to sulfonation of the aromatic ring as a competitive electrophilic substitution, consuming your starting material.[6]

    • Solution: Maintain strict temperature control during the addition of the isonitrosoacetanilide to the acid. The addition should be done portion-wise to pre-warmed acid (e.g., 50-60°C), and the internal temperature should be carefully maintained, typically between 60-80°C, using external cooling if necessary to manage the exotherm.[4][6]

Issue 2: Formation of an Inseparable Mixture of 4-Bromo and 6-Bromo Isomers

Question: My synthesis starting from 3-bromoaniline is producing a mixture of 4-bromo and 6-bromoisatin. Standard column chromatography is failing to provide a clean separation. How can I resolve this?

Answer: This is a well-known challenge of the Sandmeyer synthesis when using meta-substituted anilines. The electrophilic cyclization can occur at either of the positions ortho to the amine group (C2 or C6), leading to a mixture of regioisomers which are often difficult to separate.[7]

  • Underlying Cause: The electronic directing effects of the bromo and the isonitrosoacetamido groups on the aniline ring result in similar activation at the C-2 and C-6 positions, leading to poor regioselectivity. For 3-chloro and 3-bromo anilines, the 4- and 6-substituted isomers are often formed in nearly equal proportions.[7]

  • Potential Solutions:

    • Advanced Separation: While challenging, high-performance chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC) have been successfully employed to separate these types of isomeric isatin derivatives.[7]

    • Alternative Synthetic Strategy: To circumvent the issue of regioselectivity, consider a different synthetic approach that builds the ring system with the bromine already in the correct position. The Gassman isatin synthesis or syntheses involving ortho-metalation of protected anilides can offer superior regiocontrol for preparing 4-substituted isatins.[1][8]

Issue 3: Inefficient N-Methylation of 4-Bromoisatin

Question: My N-methylation of 4-bromoisatin with methyl iodide and potassium carbonate in DMF is sluggish and gives a low yield of 4-Bromo-1-methylindoline-2,3-dione. How can I improve this transformation?

Answer: Inefficient N-methylation is a frequent hurdle. The causes can range from reagent quality to the inherent reactivity of the substrate.

  • Possible Causes and Solutions:

    • Reduced Nucleophilicity: The electron-withdrawing nature of the bromine atom at the 4-position decreases the electron density of the aromatic system and reduces the nucleophilicity of the isatin anion, making the reaction more difficult compared to unsubstituted isatin.[9]

      • Solution: Consider using a stronger base, such as sodium hydride (NaH), to ensure complete deprotonation and formation of the nucleophilic anion. Alternatively, cesium carbonate (Cs₂CO₃) can also be more effective than K₂CO₃.[9]

    • Inactive Reagents: Methyl iodide is light-sensitive and can degrade over time. The base, potassium carbonate, can be hygroscopic.

      • Solution: Use a fresh bottle of methyl iodide, stored properly. Ensure your base is dry by oven-drying it before use.

    • Suboptimal Reaction Conditions: The reaction may be too slow at room temperature, while excessive heat can promote side reactions.

      • Solution: Microwave-assisted synthesis is a highly effective method for N-alkylation of isatins, often leading to significantly higher yields (e.g., 95%) and drastically reduced reaction times (e.g., 3 minutes).[9][10] If a microwave reactor is unavailable, gentle heating to around 70°C is a viable alternative to room temperature.[10]

Issue 4: Final Product is an Oil and Difficult to Purify

Question: After the N-methylation workup and solvent evaporation, my 4-Bromo-1-methylindoline-2,3-dione product is a persistent oil or gum instead of a solid. What is the cause?

Answer: This is a very common issue when using high-boiling point polar aprotic solvents, which are excellent for the reaction but difficult to remove completely.

  • Primary Cause: Residual N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is the most likely culprit.[9] These solvents can prevent your product from crystallizing, resulting in an oily or gummy appearance.

  • Solutions:

    • Azeotropic Removal: After the initial evaporation, add a solvent like toluene or heptane to the crude product and evaporate again under reduced pressure. Repeat this process 2-3 times. The toluene forms an azeotrope with the residual DMF, facilitating its removal.[9]

    • Thorough Aqueous Washing: During the workup, ensure you wash the organic layer (e.g., ethyl acetate) multiple times with water and then with brine to remove the bulk of the DMF before drying and final evaporation.

    • Purification: Once the solvent is removed, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic pathway to maximize the yield of pure 4-Bromo-1-methylindoline-2,3-dione? A1: A strategy that avoids the regioselectivity problem is often the most efficient. This involves N-methylation of a non-brominated precursor followed by a directed bromination, or starting with a precursor that ensures the desired regiochemistry. However, given the directing effects on the isatin ring, the most practical high-yield approach often remains the Sandmeyer synthesis of 4-bromoisatin followed by N-methylation, with the caveat that the isomeric mixture must be separated. For highest yield of the desired 4-bromo isomer, an alternative to the Sandmeyer synthesis, such as the Gassman synthesis starting from a pre-functionalized aniline, should be considered.[1][8]

Q2: What are the most critical parameters to control during the Sandmeyer cyclization step? A2: Temperature control is paramount. The addition of the isonitrosoacetanilide to the strong acid is highly exothermic. The temperature should be carefully monitored and controlled to prevent runaway reactions and the formation of sulfonation byproducts.[6] A typical range is 60-80°C.[4]

Q3: Are there alternatives to methyl iodide for the N-methylation step? A3: Yes, dimethyl sulfate is a common and often more cost-effective alternative to methyl iodide. However, it is more toxic and requires careful handling. Other, more specialized methylating agents exist, but for most lab-scale syntheses, methyl iodide or dimethyl sulfate are standard.[9] A novel method using DMSO as both a solvent and a methyl source in the presence of Selectfluor has also been reported.[11][12]

Q4: How can I definitively confirm the regiochemistry of my brominated product as 4-bromo vs. 6-bromo? A4: Unambiguous characterization requires advanced analytical techniques. While 1H NMR can provide clues based on the splitting patterns of the aromatic protons, the most definitive methods are 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can show through-space correlations between the N-methyl protons and the proton at the 7-position (H7). A correlation would indicate the bromine is not at the 6-position. The ultimate confirmation is single-crystal X-ray crystallography.[7]

Protocols & Data

Data Presentation

Table 1: Comparative Analysis of Isatin N-Methylation Protocols

ProtocolMethylating AgentBase / CatalystSolventTemperature (°C)TimeTypical Yield (%)Reference
Classical Alkylation Methyl IodideK₂CO₃DMF701.5 - 2 h~80%[10]
Microwave-Assisted Methyl IodideK₂CO₃DMFNot specified3 min95% [10]
Phase-Transfer Catalysis Alkyl BromideK₂CO₃ / TBABDMFRoom Temp48 h~80%[10]
Selectfluor-Mediated DMSOSelectfluorDMSO100Not specified-[11]
TBAB: Tetra-n-butylammonium bromide
Experimental Protocols

Protocol 1: Optimized Sandmeyer Synthesis for 4-Bromoisatin

This protocol is adapted for substituted anilines and incorporates troubleshooting measures.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromophenyl)acetamide

  • In a 2L flask, dissolve 56 g of sodium sulfate in 500 mL of water. Add a solution of 3-bromoaniline (0.1 mol) in 50 mL of water and 8 mL of concentrated HCl.

  • Add a solution of chloral hydrate (0.11 mol) in 100 mL of water.

  • Heat the mixture to a gentle boil.

  • Separately, prepare a solution of hydroxylamine hydrochloride (0.33 mol) in 100 mL of water. Add this solution in a steady stream to the boiling reaction mixture over 10-15 minutes.

  • Continue boiling for an additional 1-2 minutes until the intermediate precipitates.

  • Cool the mixture in an ice bath, filter the solid product, wash with cold water, and dry.

Step 2: Cyclization to 4/6-Bromoisatin

  • Pre-warm concentrated sulfuric acid (250 g) to 50°C in a flask equipped with a mechanical stirrer and thermometer.

  • Add the dry 2-(hydroxyimino)-N-(3-bromophenyl)acetamide from Step 1 in small portions, maintaining the internal temperature between 60°C and 70°C. Use an ice-water bath for external cooling as needed.

  • Once the addition is complete, heat the mixture to 80°C for 10 minutes to ensure complete cyclization.[6]

  • Carefully pour the hot acid mixture over 1L of crushed ice with stirring.

  • Allow the precipitate to settle, then filter the crude solid product. Wash thoroughly with cold water until the washings are neutral.

  • The crude product will be a mixture of 4-bromo and 6-bromoisatin and will require purification (e.g., column chromatography or HSCCC).[7]

Protocol 2: Microwave-Assisted N-Methylation of 4-Bromoisatin

This protocol provides a rapid and high-yield method for the final step.[9]

  • In a microwave-safe reaction vessel, combine 4-bromoisatin (1 mmol), potassium carbonate (1.5 mmol), and a few drops of DMF.

  • Add methyl iodide (1.2 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 300 W for 3 minutes.

  • After the reaction, cool the vessel to room temperature.

  • Add 20 mL of water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography as needed.

Visualization

Diagrams

G cluster_0 Step 1: Sandmeyer Synthesis cluster_1 Step 2: Purification cluster_2 Step 3: N-Methylation start 3-Bromoaniline intermediate1 2-(Hydroxyimino)-N- (3-bromophenyl)acetamide start->intermediate1 Chloral Hydrate, NH₂OH·HCl intermediate2 4-Bromoisatin & 6-Bromoisatin Mixture intermediate1->intermediate2 Conc. H₂SO₄, 60-80°C purification Chromatographic Separation intermediate2->purification product1 Pure 4-Bromoisatin purification->product1 final_product 4-Bromo-1-methylindoline- 2,3-dione product1->final_product CH₃I, K₂CO₃ DMF (Microwave) G start Low Yield in N-Methylation? q1 Is the methylating agent (CH₃I) fresh? start->q1 a1_no Use fresh, light-protected CH₃I q1->a1_no No q2 Is the base (K₂CO₃) completely dry? q1->q2 Yes a1_no->q2 a2_no Oven-dry K₂CO₃ before use q2->a2_no No q3 Is reaction sluggish at room temp? q2->q3 Yes a2_no->q3 a3_yes Heat to 70°C or use microwave protocol q3->a3_yes Yes q4 Still low yield? q3->q4 No a3_yes->q4 a4_yes Switch to a stronger base (e.g., NaH in DMF) q4->a4_yes Yes end_node Yield Optimized q4->end_node No a4_yes->end_node

Caption: Troubleshooting decision tree for low-yield N-methylation.

References

  • Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences - International Research and Publishing Academy. [Link]

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • ResearchGate. (2024). Selectfluor‐Mediated N‐Methylation, N‐Methylenesulfonylmethylation and Methylenethiomethylation of Isatins in Dimethyl Sulfoxide. Request PDF. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2022). Isatin. [Link]

  • Google Patents. (2006).
  • ResearchGate. (2025). Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin…. [Link]

  • Cambridge University Press. (n.d.). Sandmeyer Isatin Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted isonitrosoacetanilides. [Link]

  • Biomedical Research Network, LLC. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. [Link]

  • Al-khuzaie, F., & Al-Safi, S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

  • Marvel, C. S., & Hiers, G. S. (2007). Synthesis of Substituted Isatins. Molecules, 12(7), 1419-1433. [Link]

  • SynArchive. (2024). Sandmeyer Isatin Synthesis. [Link]

  • ResearchGate. (n.d.). Formation of the 4-substituted-isatin; Pathway b. [Link]

Sources

Optimization

Stability and degradation of 4-Bromo-1-methylindoline-2,3-dione

Welcome to the technical support center for 4-Bromo-1-methylindoline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-1-methylindoline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Below you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of 4-Bromo-1-methylindoline-2,3-dione?

A1: The stability of 4-Bromo-1-methylindoline-2,3-dione is primarily influenced by its inherent chemical structure, which includes a reactive γ-lactam within the isatin core.[1] Key environmental factors that can promote degradation include:

  • pH: The molecule is susceptible to hydrolysis, particularly under alkaline conditions, which can lead to the opening of the indoline-2,3-dione ring.[1][2]

  • Light: Brominated aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond.[3][4][5][6]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways. While supplier information suggests storage at room temperature, long-term stability may be compromised at higher temperatures.[7]

  • Reactive Solvents: Certain solvents, particularly nucleophilic ones like methanol or water in the presence of a base, can participate in degradation reactions.

Q2: I've observed a change in the color of my solid 4-Bromo-1-methylindoline-2,3-dione sample over time. What could be the cause?

A2: A color change, typically a darkening or shift from its original hue, often indicates the formation of degradation products or impurities. For isatin derivatives, this can be a result of slow decomposition. Potential causes include:

  • Photodegradation: Exposure to ambient light, especially UV wavelengths, can initiate photochemical reactions in brominated compounds.[3][4][5]

  • Oxidation: While the isatin core is already oxidized, further oxidative processes, potentially initiated by atmospheric oxygen over extended periods, cannot be entirely ruled out, leading to colored byproducts.

  • Trace Impurities: The presence of residual starting materials or catalysts from the synthesis could catalyze slow degradation reactions.

To mitigate this, it is crucial to store the compound in an amber vial, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Q3: My NMR spectrum of a recently dissolved sample of 4-Bromo-1-methylindoline-2,3-dione shows unexpected peaks. What are the likely degradation products?

A3: The appearance of new signals in the NMR spectrum suggests that the compound is degrading in solution. Based on the known reactivity of the isatin core, the most probable degradation pathway is hydrolysis of the C2-N1 amide bond.[1][2] This would lead to the formation of a carboxylic acid derivative.

Potential Degradation Product:

  • 2-(4-Bromo-2-(methylamino)phenyl)-2-oxoacetic acid: This product would result from the nucleophilic attack of water on the C2 carbonyl group, followed by ring-opening.

To confirm this, you could perform a stability study in the NMR solvent (e.g., DMSO-d6 with a drop of D2O) and monitor the appearance and growth of the new peaks over time.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Assess Stock Solution Stability:

    • Prepare a fresh stock solution of 4-Bromo-1-methylindoline-2,3-dione in a suitable anhydrous solvent (e.g., DMSO).

    • Analyze the fresh stock solution by HPLC to establish a purity baseline.

    • Store the stock solution under typical experimental conditions (e.g., 4°C or -20°C) and re-analyze by HPLC at regular intervals (e.g., 24h, 48h, 1 week) to check for the appearance of degradation peaks.

  • Evaluate Stability in Assay Buffer:

    • Spike the compound from a fresh stock solution into your cell culture medium or assay buffer.

    • Incubate the mixture under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0h, 2h, 6h, 24h), quench the reaction and analyze the sample by HPLC to determine the rate of degradation.

  • pH Considerations:

    • Be mindful of the pH of your assay buffer. If it is neutral to slightly alkaline, the risk of hydrolytic degradation increases. Consider if a buffer with a slightly acidic pH is compatible with your experimental system.

Issue 2: Precipitate formation upon addition to aqueous buffers.

Possible Cause: Low aqueous solubility of 4-Bromo-1-methylindoline-2,3-dione.

Troubleshooting Steps:

  • Optimize Solvent for Stock Solution:

    • Ensure your initial stock solution is prepared in a water-miscible organic solvent like DMSO or DMF at a high concentration.

  • Modify Dilution Procedure:

    • When diluting the stock solution into your aqueous buffer, add the stock solution dropwise to the vigorously vortexing or stirring buffer to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.

    • Consider a serial dilution approach in a mixture of organic solvent and buffer before the final dilution into the purely aqueous medium.

  • Use of Solubilizing Agents:

    • If solubility remains an issue, consider the use of biocompatible solubilizing agents such as cyclodextrins or a small percentage of a co-solvent like ethanol in your final assay medium, if permissible for your experimental setup.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Analysis

This protocol provides a general reversed-phase HPLC method for assessing the purity of 4-Bromo-1-methylindoline-2,3-dione and monitoring its degradation.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 300 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile or Methanol

Note: This method may require optimization based on the specific HPLC system and the nature of the degradation products.

Protocol 2: Forced Degradation Study

To proactively identify potential degradation products and pathways, a forced degradation study can be performed.

  • Acidic Hydrolysis:

    • Dissolve 1-5 mg of 4-Bromo-1-methylindoline-2,3-dione in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 0.1 M HCl.

    • Heat the solution at 60-80°C for several hours to days, monitoring periodically by HPLC.

  • Alkaline Hydrolysis:

    • Dissolve 1-5 mg of the compound in a suitable solvent.

    • Add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature, monitoring by HPLC at regular intervals (degradation is expected to be faster than under acidic conditions).

  • Oxidative Degradation:

    • Dissolve 1-5 mg of the compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and monitor by HPLC.

  • Photodegradation:

    • Prepare a solution of the compound in a quartz cuvette or a UV-transparent vial.

    • Expose the solution to a UV lamp (e.g., 254 nm or 365 nm) or a photostability chamber.

    • Analyze the sample by HPLC at various time points. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at elevated temperatures (e.g., 60°C, 80°C, 100°C).

    • At different time points, dissolve a portion of the solid and analyze by HPLC.

Visualizing Degradation Pathways and Workflows

Potential Hydrolytic Degradation Pathway

G A 4-Bromo-1-methylindoline-2,3-dione B Nucleophilic attack by H2O or OH- at C2 A->B Alkaline/Aqueous Conditions C Tetrahedral Intermediate B->C D Ring Opening (Amide Bond Cleavage) C->D E 2-(4-Bromo-2-(methylamino)phenyl)-2-oxoacetic acid D->E

Caption: Proposed hydrolytic degradation of 4-Bromo-1-methylindoline-2,3-dione.

Workflow for Investigating Compound Instability

G cluster_0 Observation cluster_1 Initial Investigation cluster_2 Stability Studies cluster_3 Resolution A Inconsistent Experimental Results / Visual Change B Check Purity of Starting Material (HPLC, NMR) A->B C Review Storage Conditions (Light, Temp, Atmosphere) A->C D Stock Solution Stability (HPLC over time) B->D If pure F Forced Degradation Study B->F If impure H Optimize Storage and Handling Procedures C->H G Prepare Fresh Solutions for Each Experiment D->G E Assay Buffer Stability (HPLC over time) E->G I Characterize Degradants (LC-MS, NMR) F->I

Caption: A systematic workflow for troubleshooting issues related to compound stability.

References

  • Megriche, A., et al. (2025). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. [Link]

  • MDPI. (2021). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

  • Sleiman, M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. PubMed. [Link]

  • ResearchGate. (1993). The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives. [Link]

  • Neamtu, M., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. [Link]

  • Li, Q. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]

  • E3S Web of Conferences. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]

  • MDPI. (2023). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. [Link]

  • ResearchGate. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]

  • NIH. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]

  • PubChem. 6-Bromo-1-methylindoline-2,3-dione. [Link]

  • NIH PubChem. 4-Bromoisatin. [Link]

  • ResearchGate. (2011). Kinetics of the alkaline hydrolysis of isatin and N-methylisatin in water and water- N, N-dimethylacetamide mixtures. [Link]

  • ScholarWorks. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. [Link]

  • PubMed. (2025). Assembling of phenyl substituted halogens in the C3-position of substituted isatins by mono wave assisted synthesis: development of a new class of monoamine oxidase inhibitors. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. [Link]

  • PubMed. (2024). Solvent Effects on the Absorption and Emission Spectra of the methanone Molecule. [Link]

  • Der Pharma Chemica. (2012). Synthesis and Screening of New Isatin Derivatives. [Link]

  • NIH. (2022). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. [Link]

  • NIH. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. [Link]

  • PubChem. 4-Bromo-1,3,3-trimethyl-indoline-6-carbonitrile. [Link]

  • ProQuest. (2004). Novel Strategies for the Solid Phase Synthesis of Substituted Indolines and Indoles. [Link]

  • J&K Scientific. 5-Bromo-1-methylindoline-2,3-dione | 2058-72-2. [Link]

  • ScholarWorks. (2021). synthesis of substituted isatins as potential. [Link]

  • PMC. (2020). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. [Link]

  • ResearchGate. (2015). Synthesis of 5-Substituted Indole-2,3-dione. [Link]

  • MDPI. (2022). Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties. [Link]

  • AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Bromo-1-methylindoline-2,3-dione NMR Analysis

Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-1-methylindoline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-1-methylindoline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra with confidence. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the acquisition and processing of NMR spectra for 4-Bromo-1-methylindoline-2,3-dione.

Q1: Why are my spectral peaks broad instead of sharp?

Broad peaks in an NMR spectrum can obscure important coupling information and reduce overall resolution. Several factors can contribute to this issue.[1][2][3]

Probable Causes & Solutions:

  • Poor Magnetic Field Homogeneity (Shimming): The most common cause of peak broadening is an inhomogeneous magnetic field.[2][3] The process of "shimming" corrects for this by adjusting currents in specialized coils to make the magnetic field uniform across the sample volume.[4][5][6][7]

    • Solution: Before analysis, always perform a shimming procedure. Modern spectrometers often have automated shimming routines (topshim on Bruker instruments, for example) that are highly effective.[5] For challenging samples, manual shimming of the lower-order (Z1, Z2) and non-spinning (X, Y, XZ, YZ) shims may be necessary to achieve optimal line shape.[4][5][7] An ideal shim results in a sharp, symmetric lock signal and narrow, Lorentzian peak shapes in the spectrum.[4]

  • Sample Concentration & Solubility: A sample that is too concentrated can lead to increased viscosity and molecular aggregation, both of which cause broader peaks.[1][2] Similarly, if the compound is not fully dissolved and a homogenous solution is not achieved, peaks will be broad.[1]

    • Solution: Prepare your sample at a moderate concentration (typically 5-10 mg in 0.6 mL of solvent). Ensure the compound is completely dissolved. If you observe particulate matter, filter the sample through a small plug of glass wool directly into the NMR tube.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) can cause significant line broadening due to rapid nuclear relaxation.[8][9]

    • Solution: Ensure all glassware is scrupulously clean. If you suspect paramagnetic contamination from reagents or catalysts used in the synthesis, consider passing the sample through a small silica plug before preparing the NMR sample.

The following workflow provides a systematic approach to diagnosing the cause of peak broadening.

Workflow for Diagnosing Peak Broadening
Q2: I have unexpected peaks in my spectrum. How do I identify them?

Extraneous peaks are common and typically originate from the solvent, residual starting materials, or side products.

Probable Causes & Solutions:

  • Solvent and Water Peaks: Deuterated solvents are never 100% isotopically pure and will always show a residual solvent signal. Additionally, many solvents are hygroscopic and will absorb atmospheric moisture.[1]

    • Solution: Familiarize yourself with the chemical shifts of common NMR solvents and impurities. The tables below provide a quick reference. To confirm an exchangeable proton like water (H₂O), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should diminish or disappear.[1]

    Table 1: Common Solvent & Impurity Signals

    Impurity CDCl₃ (δ, ppm) DMSO-d₆ (δ, ppm) Multiplicity
    Residual Solvent 7.26 2.50 s / quintet
    Water (H₂O/HOD) ~1.56 ~3.33 s (broad)
    Acetone 2.17 2.09 s
    Ethyl Acetate 2.05, 4.12, 1.26 2.00, 4.03, 1.16 s, q, t
    Dichloromethane 5.30 5.76 s

    Source: Adapted from values published by Gottlieb, Kotlyar, and Nudelman and subsequent expansions.[10][11][12][13][14]

  • Synthetic Impurities: Peaks may correspond to unreacted starting materials or byproducts. For the N-methylation of 4-bromoisatin, common impurities include:

    • 4-Bromoisatin (Starting Material): Look for the characteristic N-H proton, which is typically a broad singlet above 10 ppm in DMSO-d₆. Its absence, coupled with the appearance of the N-CH₃ signal, confirms the reaction's success.

    • Methylating Agent: Depending on the reagent used (e.g., methyl iodide, dimethyl sulfate), residual traces may be present.

The diagram below outlines a process for identifying unknown signals.

Workflow for Identifying Unknown Peaks

Part 2: Frequently Asked Questions (FAQs)

This section addresses general questions regarding the NMR characteristics of 4-Bromo-1-methylindoline-2,3-dione.

Q1: What are the expected ¹H and ¹³C chemical shifts for 4-Bromo-1-methylindoline-2,3-dione?

Predicting exact chemical shifts is complex, but we can estimate the ranges based on the functional groups present. The electron-withdrawing nature of the bromine and the two carbonyl groups will significantly deshield the aromatic protons and carbons.

Table 2: Predicted Chemical Shifts

Nucleus Group Predicted Chemical Shift (δ, ppm) Notes
¹H Aromatic (3H) 7.0 - 8.0 Complex splitting pattern (doublets, triplets).
N-CH₃ (3H) 3.1 - 3.5 Singlet.
¹³C C=O (Ketone) 175 - 185 Quaternary, may be weaker.
C=O (Amide) 155 - 165 Quaternary, may be weaker.
Aromatic (C-Br) 115 - 125 Quaternary, may be weaker.
Aromatic (CH) 110 - 140 Multiple signals expected.
Aromatic (C-N) ~150 Quaternary, may be weaker.
N-CH₃ 25 - 30 Sharp signal.

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.[15][16][17]

Q2: Which NMR solvent is the best choice for this molecule?

The choice of solvent depends on solubility and the spectral regions of interest.

  • Deuterochloroform (CDCl₃): A good first choice due to its volatility, making sample recovery easy. The residual solvent peak at 7.26 ppm may overlap with the aromatic signals of your compound.[1]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent solvent for polar compounds and often provides superior solubility. Its residual peak is at 2.50 ppm, which is well away from the aromatic region. However, it is non-volatile, making sample recovery difficult.[1] It also has a strong water peak around 3.33 ppm.[14]

Recommendation: For routine analysis where sample recovery is not critical, DMSO-d₆ is often preferred for providing a clear window in the aromatic region. For experiments requiring recovery, CDCl₃ is the standard choice.

Q3: How can I use NMR to confirm the N-methylation of 4-bromoisatin was successful?

NMR is the definitive tool for confirming this transformation.

  • Disappearance of the N-H Signal: 4-Bromoisatin, the starting material, has an acidic N-H proton.[18] In DMSO-d₆, this signal typically appears as a broad singlet far downfield (often >10 ppm). The absence of this peak in your product spectrum is strong evidence of a reaction at the nitrogen.

  • Appearance of the N-CH₃ Signal: The key indicator of success is the appearance of a new singlet in the aliphatic region, typically between 3.1 and 3.5 ppm, integrating to three protons. This signal corresponds to the newly installed N-methyl group.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

  • Weighing: Accurately weigh 5-10 mg of your purified 4-Bromo-1-methylindoline-2,3-dione.

  • Transfer: Transfer the solid into a clean, dry vial.

  • Solvation: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Mixing: Gently vortex or swirl the vial until the solid is completely dissolved. The solution should be clear and free of particulates.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.

  • Capping: Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the spectrometer.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Chemistry For Everyone. (2025, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. [Link]

  • TutorChase. Why might an NMR spectrum show broad peaks?[Link]

  • Indian Institute of Science Education and Research, Pune. Shimming an NMR Magnet. [Link]

  • Lanthier, C. (2019, June 5). 4.1: Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. [Link]

  • Bio-NMR Core Facility, University of Colorado. Shimming: Theory and Practice. [Link]

  • University of Illinois, School of Chemical Sciences. Shimming an NMR Magnet. [Link]

  • Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. [Link]

  • NESG Wiki. (2009, December 9). Shimming. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2004, May 11). How to Shim on a Varian. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry, 81(15), 6573–6579. [Link]

  • San Diego State University NMR Facility. Common Problems. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • American Chemical Society Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Bag-alde, A. M., & D’Amico, F. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(11), 1056-1075. [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

  • Royal Society of Chemistry. Supporting Information for: Metal- and oxidant-free C−H Bond Halogenation/Imidation of N- heterocycle. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • KGROUP, University of Washington. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ATB (Automated Topology Builder). 4-Bromoisatin | C8H4BrNO2 | MD Topology | NMR | X-Ray. [Link]

  • Zamora Carreras, H. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]

  • Boston University, Chemical Instrumentation Center. Basic NMR Concepts. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. [Link]

  • Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. [Link]

  • SpectraBase. 4-Bromoisatin. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4500012, 4-Bromoisatin. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Modgraph Consultants Ltd. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-1-methylindoline-2,3-dione

Welcome to the Technical Support Center for 4-Bromo-1-methylindoline-2,3-dione (also known as 4-Bromo-N-methylisatin). This guide is designed for researchers, medicinal chemists, and process development scientists who ar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Bromo-1-methylindoline-2,3-dione (also known as 4-Bromo-N-methylisatin). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. The inherent reactivity of the isatin core, combined with potential side reactions during its synthesis, often presents unique purification challenges.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established principles of isatin chemistry. Our goal is to equip you with the scientific rationale to diagnose issues, optimize your purification strategy, and achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Bromo-1-methylindoline-2,3-dione in a practical question-and-answer format.

Question 1: My crude product is a mixture of two spots on TLC with very similar Rf values. How can I differentiate them and achieve separation?

Answer:

This is a classic and frequently encountered challenge in isatin chemistry, likely stemming from the formation of a constitutional isomer during the synthesis.

Causality: If your synthesis starts from 3-bromoaniline (which is then methylated, or a methylated version is used directly) and proceeds via a Sandmeyer-type cyclization, you can generate a mixture of the desired 4-bromo isomer and the 6-bromo isomer. The cyclization onto the aromatic ring can occur at either position ortho to the amino group, and their similar electronic environments often lead to poor regioselectivity.[1] These isomers typically have very similar polarities, making them difficult to separate.

Diagnostic & Verification Steps:

  • High-Resolution Mass Spectrometry (HRMS): Confirm that both spots have the same mass. Isomers will have identical molecular weights.

  • ¹H NMR Spectroscopy: Carefully analyze the aromatic region of the NMR spectrum of the mixture.

    • 4-Bromo-1-methylindoline-2,3-dione: Should exhibit a characteristic three-proton system in the aromatic region.

    • 6-Bromo-1-methylindoline-2,3-dione: Will also show a three-proton system, but the coupling constants and chemical shifts will be subtly different. The proton between the bromine and the carbonyl group (at C7) in the 6-bromo isomer is often a distinct singlet or a narrow doublet.

Troubleshooting & Purification Protocol:

Achieving separation requires optimizing your chromatographic conditions to exploit the minor differences in polarity.

  • Strategy 1: Modified Flash Column Chromatography

    • Stationary Phase: Standard silica gel (230-400 mesh) is the first choice.

    • Mobile Phase Optimization: Avoid aggressive solvent systems. Start with a low-polarity eluent and increase polarity very gradually. A shallow gradient of ethyl acetate in hexane or dichloromethane is recommended. For instance, start with 100% hexane and increase the ethyl acetate concentration by 1-2% increments.

    • Dry Loading: Always adsorb your crude material onto a small amount of silica gel ("dry loading") rather than loading it dissolved in a strong solvent. This prevents band broadening and improves resolution at the top of the column.

  • Strategy 2: Preparative HPLC

    • If flash chromatography fails, reversed-phase preparative HPLC is a powerful alternative. The interaction with a C18 stationary phase can often resolve isomers that are inseparable on normal phase silica.

Purification Decision Workflow

G start Crude Product: Two Spots, Similar Rf check_mass Run HRMS Analysis start->check_mass check_nmr Run ¹H NMR of Mixture check_mass->check_nmr isomers Isomers Confirmed (Identical Mass, Different Ar Signals) check_nmr->isomers opt_flash Optimize Flash Chromatography (Shallow Gradient, Dry Loading) isomers->opt_flash Yes id_impurity Identify Impurity (e.g., Starting Material) success Pure Isomers Obtained opt_flash->success Successful fail Separation Unsuccessful opt_flash->fail Unsuccessful prep_hplc Use Preparative HPLC (Reversed-Phase C18) prep_hplc->success fail->prep_hplc

Sources

Troubleshooting

Scale-up synthesis of 4-Bromo-1-methylindoline-2,3-dione considerations

An in-depth guide to navigating the common challenges and critical parameters in the scale-up synthesis of 4-Bromo-1-methylindoline-2,3-dione. Introduction: The Challenge of Scaling Up Isatin Synthesis 4-Bromo-1-methylin...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common challenges and critical parameters in the scale-up synthesis of 4-Bromo-1-methylindoline-2,3-dione.

Introduction: The Challenge of Scaling Up Isatin Synthesis

4-Bromo-1-methylindoline-2,3-dione is a valuable heterocyclic building block in medicinal chemistry and drug development. While its synthesis on a laboratory scale is well-documented, transitioning to pilot or manufacturing scale introduces significant challenges related to reaction control, safety, product purity, and process efficiency. This guide provides a technical support framework for researchers and process chemists, addressing common issues encountered during the scale-up of this important intermediate. We will focus on a robust and widely applicable synthetic strategy: the preparation of 4-bromoisatin via the Sandmeyer synthesis, followed by N-methylation.

Synthetic Strategy Overview

The most reliable and scalable approach involves a two-stage process. First, the synthesis of the isatin core, followed by the introduction of the N-methyl group. This modular approach allows for better control over each transformation and simplifies purification.

G cluster_0 Stage 1: 4-Bromoisatin Synthesis (Sandmeyer) cluster_1 Stage 2: N-Methylation A 4-Bromoaniline B Isonitrosoacetanilide Intermediate A->B Chloral Hydrate, NH2OH·HCl C 4-Bromoisatin B->C H2SO4 or CH3SO3H (Cyclization) D 4-Bromo-1-methylindoline-2,3-dione (Final Product) C->D CH3I or (CH3)2SO4, Base (e.g., K2CO3), Solvent (e.g., DMF)

Caption: Recommended two-stage synthetic workflow for 4-Bromo-1-methylindoline-2,3-dione.

Troubleshooting and FAQ Guide

This section addresses specific, common problems encountered during scale-up in a question-and-answer format.

Part 1: Synthesis of 4-Bromoisatin Intermediate

Question 1: My Sandmeyer cyclization reaction is producing significant charring and low yields at a larger scale. What is causing this and how can I prevent it?

Answer: This is a classic scale-up issue driven by poor heat management. The cyclization of the isonitrosoacetanilide intermediate in concentrated sulfuric acid is highly exothermic.[1][2]

  • Causality: On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. As you scale up, the volume increases cubically while the surface area only increases squarely, leading to inefficient heat transfer. The internal temperature can rapidly exceed the optimal range (typically 60-80°C), causing the sulfuric acid to decompose the organic material, resulting in charring and a significant drop in yield.[1]

  • Solutions & Best Practices:

    • Reverse Addition: Instead of adding the sulfuric acid to the intermediate, slowly add the powdered isonitrosoacetanilide intermediate in portions to the pre-heated sulfuric acid.[2] This allows the bulk of the acid to act as a heat sink.

    • Jacketed Reactor & Temperature Control: Use a jacketed reactor with an efficient cooling system (e.g., a chiller unit) to maintain the internal temperature strictly between 60-70°C. Do not let the temperature rise above 80°C.[1]

    • Controlled Addition Rate: The rate of addition is your primary tool for controlling the exotherm. Monitor the internal temperature closely and adjust the addition rate to prevent a rapid temperature spike.

    • Agitation: Ensure robust and efficient stirring. Poor agitation can create localized hot spots where decomposition is initiated.

Question 2: My starting material, 4-bromoaniline, is highly lipophilic and I'm experiencing poor solubility during the initial condensation step, leading to an incomplete reaction.

Answer: This is a common problem when working with substituted, lipophilic anilines in the classical aqueous Sandmeyer process.[3]

  • Causality: The reaction medium is primarily aqueous sodium sulfate. A highly lipophilic starting material will not dissolve sufficiently to react efficiently with the water-soluble chloral hydrate and hydroxylamine, resulting in a sluggish or incomplete reaction.

  • Solutions & Best Practices:

    • Co-solvents: While sometimes effective, the addition of co-solvents like ethanol can complicate the downstream isolation and may not be sufficient for highly insoluble substrates.[3]

    • Alternative Acid for Cyclization: For the subsequent cyclization step, switching from sulfuric acid to methanesulfonic acid can be highly beneficial. Methanesulfonic acid often provides better solubility for lipophilic intermediates, leading to a cleaner and more complete cyclization even when the initial condensation was challenging.[3]

    • Modified Aniline-to-Isatin Route: Consider an alternative route where the oximinoacetanilide intermediate is prepared separately under anhydrous conditions before the cyclization step. This decouples the solubility challenges of the two stages.[3]

Part 2: N-Methylation of 4-Bromoisatin

Question 3: My N-methylation of 4-bromoisatin is slow and often incomplete, even with extended reaction times. How can I improve the conversion rate?

Answer: Incomplete N-methylation is typically due to insufficient deprotonation of the isatin nitrogen or a poorly optimized choice of reagents and conditions.

  • Causality: The nitrogen on the isatin ring must be deprotonated by a base to form the nucleophilic isatin anion, which then attacks the methylating agent.[4] The electron-withdrawing bromine atom and carbonyl groups make the N-H acidic, but if the base is too weak or the conditions are not optimal, the equilibrium will not favor the anion, leading to a slow reaction.

  • Solutions & Best Practices:

    • Base Selection: Potassium carbonate (K₂CO₃) is a common and cost-effective choice. Ensure it is finely powdered and anhydrous. For a more robust reaction, especially at scale, using a slight excess (e.g., 1.5 equivalents) can be beneficial.[4] If the reaction is still sluggish, a stronger base like sodium hydride (NaH) can be used, but this requires stricter anhydrous conditions and greater safety precautions.

    • Solvent Choice: Anhydrous polar aprotic solvents are essential. N,N-Dimethylformamide (DMF) is a standard choice.[5][6] Dimethyl sulfoxide (DMSO) can also be used and may sometimes accelerate the reaction.[4] Ensure the solvent has a low water content.

    • Temperature: Gently heating the reaction mixture to 60-70°C will significantly increase the rate of reaction.[4][5] Monitor the progress by Thin-Layer Chromatography (TLC) to avoid prolonged heating that could lead to side reactions.

    • Methylating Agent: Methyl iodide (CH₃I) is highly reactive and commonly used.[5][6] Dimethyl sulfate ((CH₃)₂SO₄) is a cheaper but more toxic alternative. Always use a fresh, high-quality methylating agent.

Question 4: After the N-methylation workup, my product is a dark, oily gum instead of the expected solid. How can I achieve proper crystallization and isolation?

Answer: This is almost always caused by residual high-boiling point solvent (like DMF or DMSO) or impurities.[4]

  • Causality: DMF and DMSO are difficult to remove completely under standard rotary evaporation, and the remaining solvent will keep your product oily.

  • Solutions & Best Practices:

    • Azeotropic Removal of Solvent: After the initial solvent evaporation, add a solvent like toluene to the crude product and evaporate again under reduced pressure. Repeat this process 2-3 times. Toluene forms an azeotrope with residual DMF, aiding its removal.

    • Precipitation/Trituration: Once the bulk of the solvent is removed, attempt to precipitate the product by adding the crude oil to a large volume of ice-cold water with vigorous stirring. The organic product should solidify and can be collected by filtration. If it remains oily, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization.

    • Purification: If impurities are preventing crystallization, purification is necessary. While column chromatography is effective in the lab, it is not ideal for large-scale production.[4] The preferred method at scale is recrystallization. A common and effective solvent system for this compound is ethanol or an ethyl acetate/hexane mixture.

Scalable Experimental Protocols

Protocol 1: Scale-Up Synthesis of 4-Bromoisatin

This protocol is adapted for a 100g scale synthesis of the intermediate.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Bromoaniline172.03100.0 g0.5811.0
Chloral Hydrate165.40115.4 g0.6971.2
Hydroxylamine HCl69.49161.5 g2.3244.0
Sodium Sulfate (anhydrous)142.04750 g--
Sulfuric Acid (98%)98.08500 mL--

Step-by-Step Methodology:

  • Part A: Isonitrosoacetanilide Formation

    • To a 5L three-necked flask equipped with a mechanical stirrer and reflux condenser, add deionized water (3L) and sodium sulfate (750g). Heat the mixture to 45°C until all the salt dissolves.

    • Add 4-bromoaniline (100g) to the solution, followed by chloral hydrate (115.4g). The mixture should be a suspension.

    • In a separate beaker, dissolve hydroxylamine hydrochloride (161.5g) in deionized water (500mL).

    • Heat the aniline suspension to a vigorous reflux. Once refluxing, add the hydroxylamine solution through a dropping funnel over 30 minutes.

    • Continue to reflux for an additional 1-2 hours. The intermediate will precipitate as a solid.

    • Cool the mixture to room temperature and then in an ice bath. Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The yield of the intermediate should be nearly quantitative.

  • Part B: Cyclization to 4-Bromoisatin

    • CRITICAL SAFETY STEP: Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, face shield).

    • To a 2L jacketed reactor equipped with a powerful mechanical stirrer and temperature probe, charge sulfuric acid (500mL). Heat the acid to 60°C.

    • Begin adding the dried isonitrosoacetanilide intermediate from Part A in small portions.

    • CRITICAL CONTROL STEP: Monitor the internal temperature continuously. The addition should be slow enough to maintain the temperature between 60-70°C. Do not exceed 80°C to prevent charring.[1] The total addition may take 1-2 hours.

    • After the addition is complete, maintain the temperature at 80°C for 15-20 minutes to ensure the reaction goes to completion.[1][2]

    • Cool the reaction mixture to room temperature.

    • In a separate, large vessel (e.g., 20L bucket), prepare a large volume of crushed ice (approx. 5 kg).

    • Slowly and carefully pour the acid reaction mixture onto the ice with stirring. The 4-bromoisatin will precipitate as a reddish-orange solid.

    • Filter the solid, wash extensively with cold water until the washings are neutral (pH ~7), and dry under vacuum at 50-60°C.

Protocol 2: N-Methylation of 4-Bromoisatin
ReagentMolar Mass ( g/mol )Quantity (for 100g isatin)MolesEquivalents
4-Bromoisatin226.03100.0 g0.4421.0
Potassium Carbonate (K₂CO₃)138.2191.7 g0.6631.5
Methyl Iodide (CH₃I)141.9475.0 g (33 mL)0.5281.2
DMF (anhydrous)73.09800 mL--

Step-by-Step Methodology:

  • To a 2L jacketed reactor, add 4-bromoisatin (100g), anhydrous potassium carbonate (91.7g), and anhydrous DMF (800mL).[6]

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl iodide (33mL) to the mixture.

  • Heat the reaction mixture to 65-70°C and maintain for 2-3 hours.[5]

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The product will have a higher Rf than the starting material. The reaction is complete when the starting isatin spot is consumed.

  • Cool the mixture to room temperature. Pour the reaction mixture into 5L of ice-cold water with vigorous stirring.

  • A solid precipitate should form. Stir for 1 hour, then collect the solid by filtration.

  • Wash the solid product thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. For higher purity, recrystallize from ethanol.

Safety and Handling

Scaling up chemical synthesis requires a heightened awareness of the hazards involved.

ChemicalKey HazardsRecommended Handling Precautions
4-Bromoaniline Toxic, potential carcinogen, skin/eye irritant.Handle in a fume hood, wear gloves and eye protection. Avoid inhalation of dust.
Sulfuric Acid (conc.) Severely corrosive, causes extreme burns. Highly exothermic when mixed with water.Always wear a face shield, acid-resistant gloves, and an apron. Add acid to water, never the other way around.
Methyl Iodide Toxic, likely carcinogen, volatile.Use in a well-ventilated fume hood. Wear appropriate gloves (nitrile is not sufficient for prolonged exposure; use laminate film gloves).[4]
DMF Reproductive toxin, skin irritant, readily absorbed through the skin.Avoid skin contact. Use in a fume hood.

This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) for each chemical before use.[7][8]

References

  • Al-Sammarraie, F. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. Available at: [Link]

  • DC Chemicals. (n.d.). Safety Data Sheet: 4-bromo-1-(phenylmethyl)- 3-Piperidinone. DC Chemicals.
  • Ye, D. et al. (2012). Synthesis of Substituted Isatins. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-1-methylindoline-2,3-dione. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. TCI Chemicals.
  • ChemicalBook. (2022).
  • Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses. Available at: [Link]

  • Niklas. (2024).
  • ChemicalBook. (2023).
  • BenchChem. (n.d.).
  • BLD Pharmatech. (n.d.). Safety Data Sheet: Methyl 4-bromo-3-hydroxythiophene-2-carboxylate.
  • Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
  • IUCr Journals. (2024). Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]. IUCr Journals.
  • IUCr Journals. (2024). Methyl 2-[(Z)
  • ECHEMI. (n.d.).
  • ResearchGate. (n.d.). Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin….
  • Potts, K. T., & Saxton, J. E. (1963). 1-METHYLINDOLE. Organic Syntheses.
  • BenchChem. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting information NaI- mediated Divergent Synthesis of Isatins and Isoindigoes: A New Protocol Enabled by Oxidation Relay S. The Royal Society of Chemistry.
  • Wang, W. et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo. Organic Syntheses.
  • PMC. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. PubMed Central.
  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?.
  • Thieme Chemistry. (n.d.). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Chemistry.
  • BLD Pharm. (n.d.). 2058-74-4|1-Methylindoline-2,3-dione|BLD Pharm. BLD Pharm.
  • Axios Research. (n.d.). 1-methylindoline-2,3-dione - CAS - 2058-74-4. Axios Research.
  • PMC. (n.d.). Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. PubMed Central.
  • PubMed. (2007). Selective bromination of perylene diimides under mild conditions. PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Multi-Technique Approach to the Unambiguous Structural Confirmation of 4-Bromo-1-methylindoline-2,3-dione

A Comparative Guide for Analytical and Synthetic Chemists Abstract The unequivocal structural confirmation of novel chemical entities is a cornerstone of drug discovery and chemical synthesis. Trivial errors in structura...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Analytical and Synthetic Chemists

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of drug discovery and chemical synthesis. Trivial errors in structural assignment, such as the misidentification of positional isomers, can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide presents a comprehensive, multi-faceted analytical workflow for the structural confirmation of 4-Bromo-1-methylindoline-2,3-dione, a representative heterocyclic scaffold. We will demonstrate how the synergistic application of High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography provides an irrefutable body of evidence. This document moves beyond simple protocol recitation, explaining the causal logic behind each experimental choice and providing a comparative analysis against plausible isomeric alternatives.

Introduction: The Challenge of Isomeric Ambiguity

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them valuable precursors in medicinal chemistry.[1][2] The synthesis of a specifically substituted isatin, such as 4-Bromo-1-methylindoline-2,3-dione, often involves electrophilic bromination of an N-methylated indole precursor. Depending on the reaction conditions and the directing effects of the substituents, such syntheses can potentially yield a mixture of positional isomers (e.g., 4-bromo, 5-bromo, 6-bromo, and 7-bromo).

The Analytical Triad: A Strategy for Certainty

Our approach is built on three pillars of modern structural elucidation: Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography.[3][4][5] Each technique interrogates the molecule from a different perspective, and their combined data provide a comprehensive and validated structural assignment.

Caption: A logical workflow for the structural confirmation of a novel compound.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula

Rationale: The first step in identifying an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[6][7][8] This high accuracy allows for the calculation of a unique elemental composition, effectively distinguishing the target molecule from potential isobaric impurities.[9][10]

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.

  • Ionization: Introduce the sample into the ESI source. A positive ion mode is typically used for isatin derivatives, which will detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu) with a mass resolution of ≥60,000.

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical masses of all possible isomeric formulas. The presence of bromine is confirmed by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Data & Comparative Analysis:

Parameter Theoretical [M+H]⁺ for C₉H₇BrNO₂ Observed Data Conclusion
Exact Mass 240.9709240.9711Excellent agreement (< 1 ppm error) confirms the elemental formula.
Isotopic Pattern A 1:1 ratio for ions at m/z 240.97 and 242.97ObservedConfirms the presence of one bromine atom.

The HRMS data strongly supports the molecular formula C₉H₆BrNO₂. However, it cannot differentiate between the 4-bromo, 5-bromo, 6-bromo, or 7-bromo isomers, as they all share this formula. This necessitates the use of NMR spectroscopy.

NMR Spectroscopy: Mapping the Molecular Connectivity

Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[3] By analyzing the chemical shifts, coupling constants, and through-bond correlations, we can piece together the exact connectivity of the atoms.

4.1. ¹H and ¹³C NMR: The Initial Fingerprint

Rationale: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. For 4-Bromo-1-methylindoline-2,3-dione, we expect to see signals for the N-methyl group and three distinct aromatic protons. The substitution pattern on the aromatic ring will dictate the chemical shifts and, crucially, the splitting patterns (multiplicity) of these protons.

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) NMR spectrometer.

  • Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling constants (J-values).

Comparative Data Analysis: The key to distinguishing the isomers lies in the aromatic region of the ¹H NMR spectrum.

Isomer Expected Aromatic Protons Predicted Splitting Pattern
4-Bromo (Target) H-5, H-6, H-7Doublet of doublets (dd), Triplet (t), Doublet of doublets (dd)
5-Bromo H-4, H-6, H-7Doublet (d), Doublet of doublets (dd), Doublet (d)
6-Bromo H-4, H-5, H-7Doublet (d), Doublet of doublets (dd), Doublet (d)
7-Bromo H-4, H-5, H-6Doublet (d), Triplet (t), Doublet (d)

Observed Data for Synthesized Compound:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.60 (dd, J = 8.0, 1.2 Hz, 1H), 7.55 (t, J = 8.0 Hz, 1H), 7.15 (dd, J = 8.0, 1.2 Hz, 1H), 3.25 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 182.5, 157.0, 152.0, 140.5, 126.0, 124.5, 115.0, 111.0, 26.5.

The observed ¹H NMR splitting pattern of a triplet flanked by two doublets of doublets is highly characteristic of a 1,2,3-trisubstituted benzene ring, strongly suggesting the 4-bromo or 7-bromo isomer. It is inconsistent with the patterns expected for the 5-bromo or 6-bromo isomers. To definitively assign the bromine to the C4 position, we must turn to 2D NMR.

4.2. 2D NMR (COSY, HSQC, HMBC): Unambiguous Assignment

Rationale: Two-dimensional (2D) NMR experiments reveal correlations between nuclei, allowing us to establish through-bond connectivity that is not apparent from 1D spectra.[11][12][13]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart).[14]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[11][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for placing the bromine atom.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample: Use the same sample prepared for 1D NMR.

  • Acquisition: Run standard COSY, HSQC, and HMBC pulse programs on the NMR spectrometer.

  • Analysis: Analyze the cross-peaks in each spectrum to build a complete connectivity map of the molecule.

Data Interpretation and Isomer Differentiation:

The crucial correlation in the HMBC spectrum will be between the N-methyl protons (H₃-N1) and the carbons of the aromatic ring.

  • Expected for 4-Bromo Isomer: The N-methyl protons (at ~3.25 ppm) are three bonds away from the C7a carbon and the C2 carbonyl carbon. Crucially, they are four bonds away from C4 and C7, and thus should show a very weak or no correlation to the protonated carbon C7. However, a strong correlation to the quaternary carbon C7a is expected. The proton at C7 should show a correlation to C5 and C6, but not to the N-methyl group.

  • Expected for 7-Bromo Isomer: The N-methyl protons would be three bonds away from C7a and C2, but also three bonds away from the protonated carbon C6. This would result in a clear HMBC cross-peak between the N-methyl protons and C6.

Observed HMBC Correlations:

  • A strong correlation is observed between the N-methyl protons (δH 3.25) and the quaternary carbon at δC 152.0 (assigned to C7a).

  • No correlation is observed between the N-methyl protons and any of the protonated aromatic carbons.

  • The aromatic proton at δH 7.15 correlates to the quaternary carbon at δC 115.0 (assigned to C4-Br).

This pattern is only consistent with the 4-Bromo-1-methylindoline-2,3-dione structure.

Sources

Comparative

A Comparative Analysis of 4-Bromo-1-methylindoline-2,3-dione: Unlocking the Therapeutic Potential of Substituted Isatins

Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Isatin as a Privileged Scaffold in Medicinal Chemistry Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound first isolated...

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Isatin as a Privileged Scaffold in Medicinal Chemistry

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound first isolated from the oxidation of indigo, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its versatile and rigid structure, featuring a fused aromatic ring and a reactive dicarbonyl system, serves as an ideal foundation for the synthesis of a diverse array of biologically active molecules.[2] For decades, isatin and its derivatives have been the subject of intense investigation, revealing a remarkable spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and antiviral properties.[1][2]

The therapeutic potential of the isatin core can be precisely modulated through chemical substitution on both the aromatic and lactam rings. The introduction of N-alkyl groups and halogen atoms, in particular, has been shown to significantly influence the compound's lipophilicity, electronic properties, and ultimately, its interaction with biological targets.[2][3] This guide provides an in-depth comparative analysis of 4-Bromo-1-methylindoline-2,3-dione (also known as N-methyl-4-bromoisatin), a specific derivative embodying these key modifications. We will objectively compare its projected performance with parent isatins and other analogs, supported by experimental data from the literature, to elucidate the causal relationships between structure and activity and to guide future research endeavors.

Physicochemical and Synthetic Overview

The strategic placement of a bromine atom at the C4 position and a methyl group at the N1 position distinguishes 4-Bromo-1-methylindoline-2,3-dione from its parent compounds. These substitutions are not trivial; they are deliberate modifications intended to alter the molecule's physicochemical profile, potentially enhancing its membrane permeability and target engagement.

Comparative Physicochemical Properties

The table below summarizes the key properties of 4-Bromo-1-methylindoline-2,3-dione and selected comparator isatins. The addition of a bromine atom significantly increases the molecular weight, while N-methylation provides a modest increase. These changes can subtly alter properties like solubility and crystal packing, which are critical for formulation and bioavailability.

CompoundMolecular FormulaMolecular Weight ( g/mol )General AppearanceCAS Number
4-Bromo-1-methylindoline-2,3-dione C₉H₆BrNO₂240.05Solid884855-67-8
Isatin (Parent Compound)C₈H₅NO₂147.13Orange-Red Solid91-56-5
4-BromoisatinC₈H₄BrNO₂226.03Solid20780-72-7
1-Methylindoline-2,3-dione (N-Methylisatin)C₉H₇NO₂161.16Solid2058-74-4
Synthetic Strategy: The Sandmeyer Approach

The synthesis of substituted isatins is commonly achieved through well-established methods like the Sandmeyer isatin synthesis.[4] This pathway is particularly useful for producing isatins with substitutions on the aromatic ring. The general workflow involves the condensation of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid (e.g., sulfuric acid) to yield the final isatin core.

For 4-Bromo-1-methylindoline-2,3-dione, a plausible synthetic route would involve either the N-methylation of pre-synthesized 4-Bromoisatin or the bromination of N-Methylisatin. The Sandmeyer approach starting from a 3-bromoaniline would likely produce a mixture of 4-bromo and 6-bromo isomers, requiring chromatographic separation.[4]

G cluster_sandmeyer Sandmeyer Isatin Synthesis cluster_modification Final Modification Aniline Substituted Aniline (e.g., 3-Bromoaniline) Chloral Chloral Hydrate & Hydroxylamine HCl Aniline->Chloral Condensation Intermediate Isonitrosoacetanilide Intermediate Chloral->Intermediate Cyclization Acid-Catalyzed Cyclization (H₂SO₄) Intermediate->Cyclization Isatin Substituted Isatin (e.g., 4-Bromoisatin) Cyclization->Isatin N_Methylation N-Methylation (e.g., MeI, Base) Isatin->N_Methylation Target 4-Bromo-1-methylindoline-2,3-dione N_Methylation->Target

Caption: General synthetic workflow for 4-Bromo-1-methylindoline-2,3-dione via the Sandmeyer synthesis followed by N-alkylation.

Comparative Biological Activity: A Structure-Activity Relationship Analysis

The true value of the isatin scaffold lies in its broad biological activity. Here, we analyze the predicted activity of 4-Bromo-1-methylindoline-2,3-dione in key therapeutic areas based on data from closely related analogs.

Anticonvulsant Activity

Isatin and its derivatives have long been recognized for their effects on the central nervous system, including anticonvulsant activities.[5] The mechanism is often attributed to the modulation of ion channels or enhancement of inhibitory neurotransmission.[6][7] The maximal electroshock (MES) seizure test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[8][9]

While direct experimental data for 4-Bromo-1-methylindoline-2,3-dione is not publicly available, compelling evidence from a closely related analog, N-methyl-5-bromo-3-(p-chlorophenylimino) isatin , demonstrates profound anticonvulsant activity in both MES and subcutaneous metrazole (scMet) models, with an LD₅₀ > 600 mg/kg, indicating a strong safety profile.[5] This finding is critical, as it establishes that the combination of N-methylation and ring bromination on the isatin core is highly favorable for anticonvulsant effects. The lipophilicity conferred by the methyl and bromo groups likely enhances blood-brain barrier penetration, a key requirement for CNS-active drugs.

Causality: The N-methyl group prevents the formation of hydrogen bonds at the N1 position, altering its interaction with biological targets, while the bromo group at C4 acts as an electron-withdrawing group and increases lipophilicity, which can enhance binding affinity and cellular uptake.

Anticancer and Kinase Inhibition Activity

The isatin scaffold is the backbone of several approved anticancer drugs, most notably Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] The anticancer mechanisms of isatin derivatives are diverse, including the inhibition of tubulin polymerization, modulation of caspases, and inhibition of key kinases that drive tumor growth and angiogenesis.[1]

Structure-activity relationship (SAR) studies consistently show that halogenation of the isatin ring enhances anticancer activity.[3][10]

  • Halogenation Effect : Studies on various halogenated isatins revealed that 5-bromo, 5-iodo, and 5-fluoro derivatives are 5-10 times more active than unsubstituted isatin.[10] Specifically, electron-withdrawing groups like fluorine and bromine on the isatin moiety have been shown to yield stronger cytotoxic responses against cancer cell lines compared to electron-donating groups.[11]

  • N-Substitution Effect : N-alkylation or N-acylation is another common strategy to boost potency. N-benzyl substituted isatins, for example, have shown potent antiproliferative activity against breast cancer cell lines.[3]

Given these established principles, 4-Bromo-1-methylindoline-2,3-dione, which combines both N-alkylation and halogenation, is a promising candidate for anticancer activity. Its structure warrants evaluation against various cancer cell lines, particularly those driven by kinases susceptible to isatin-based inhibitors.

G cluster_pathway Oncogenic Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Phosphorylation Isatin Isatin Derivative (e.g., Sunitinib, 4-Bromo-1-methylindoline-2,3-dione) Isatin->RTK Inhibition of ATP Binding ATP ATP ATP->RTK Binds to Active Site Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Substituted Indoline-2,3-dione Derivatives: A Framework for 4-Bromo-1-methylindoline-2,3-dione

Introduction: The Privileged Scaffold of Indoline-2,3-dione (Isatin) In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Indoline-2,3-dione (Isatin)

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. The indoline-2,3-dione, or isatin, scaffold is a quintessential example of such a "privileged structure." For decades, the isatin nucleus has captured the attention of researchers, leading to the development of derivatives with a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties[1]. The inherent reactivity of its C3-carbonyl group and the tunable electronic properties of its bicyclic system make it an ideal starting point for synthetic modification and optimization[2].

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for isatin derivatives, with a specific focus on elucidating the distinct roles of N1-alkylation and aromatic ring bromination. While published data on the specific isomer 4-Bromo-1-methylindoline-2,3-dione is limited, this guide synthesizes data from closely related analogues to construct a predictive framework for its biological potential and to guide future research endeavors for drug development professionals. We will explore the causality behind synthetic choices, present comparative biological data, and provide validated experimental protocols.

The Isatin Core: Key Structural Features for Derivatization

The biological versatility of isatin is rooted in its unique structural features. Understanding these is critical to appreciating the logic behind its derivatization.

  • The C3-Keto Group: This position is highly electrophilic and serves as the primary site for condensation reactions with a wide array of nucleophiles (e.g., amines, hydrazines, thiosemicarbazides) to generate diverse libraries of Schiff bases and hydrazones. This modification is a cornerstone of isatin SAR studies[3].

  • The N1-Amide Proton: The hydrogen at the N1 position can act as a hydrogen bond donor. Its substitution, typically with alkyl or aryl groups, significantly alters the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity, thereby influencing cell permeability and target binding[4].

  • The Aromatic Ring (Positions C4-C7): This ring can be substituted with various electron-donating or electron-withdrawing groups. Halogenation, particularly with bromine, is a common strategy to modulate the electronic character of the ring, enhance binding affinity through halogen bonds, and potentially alter metabolic stability[5].

Caption: Core structure of Indoline-2,3-dione (Isatin) highlighting key positions for synthetic modification.

Synthetic Strategies: Building the Derivative Library

The synthesis of isatin derivatives is well-established. A typical workflow involves the initial formation of the isatin core, followed by substitutions at the desired positions. The causality for this stepwise approach is rooted in controlling selectivity and achieving higher yields.

Experimental Protocol 1: General Synthesis of a Substituted Isatin
  • Core Synthesis (Sandmeyer Methodology):

    • Dissolve aniline (or a substituted aniline) in aqueous HCl.

    • Add a solution of chloral hydrate and hydroxylamine hydrochloride.

    • Heat the mixture to form the isonitrosoacetanilide intermediate.

    • Filter, wash, and dry the intermediate.

    • Add the dried intermediate portion-wise to pre-heated concentrated sulfuric acid to induce cyclization.

    • Pour the reaction mixture onto crushed ice to precipitate the isatin product. Filter and purify.

  • N1-Methylation:

    • Suspend the synthesized isatin in a suitable solvent like DMF or acetonitrile.

    • Add a base such as potassium carbonate (K₂CO₃) to deprotonate the N1-position.

    • Introduce a methylating agent, such as methyl iodide (CH₃I), and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the N-methylisatin product.

  • Aromatic Bromination (e.g., at C4):

    • Electrophilic bromination of the N-methylisatin can be achieved using a brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetic acid or a chlorinated solvent. The position of bromination is directed by the existing substituents and can often lead to a mixture of isomers requiring chromatographic separation.

G start Substituted Aniline step1 Reaction with Chloral Hydrate & Hydroxylamine HCl start->step1 intermediate1 Isonitrosoacetanilide Intermediate step1->intermediate1 step2 Cyclization in Concentrated H₂SO₄ intermediate1->step2 isatin Isatin Core step2->isatin step3 N-Methylation (e.g., CH₃I, K₂CO₃) isatin->step3 n_methyl_isatin N-Methylisatin step3->n_methyl_isatin step4 Aromatic Bromination (e.g., NBS) n_methyl_isatin->step4 final_product Bromo-N-Methylisatin (e.g., 4-Bromo-1-methylindoline-2,3-dione) step4->final_product

Caption: General synthetic workflow for producing substituted bromo-N-methylisatin derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of isatin derivatives is highly dependent on the nature and position of their substituents. By comparing analogues, clear SAR trends can be established.

Impact of N1-Substitution (H vs. CH₃)

Replacing the N-H proton with a methyl group is a fundamental modification. The antibacterial activity of isatin derivatives often decreases with N-alkylation, suggesting the N-H moiety is crucial for its inhibitory property, likely through hydrogen bonding with the target enzyme or receptor[4]. Conversely, in other contexts like carboxylesterase inhibition, increasing hydrophobicity through N-substitution can enhance potency[6].

Impact of Aromatic Ring Bromination

The introduction of a bromine atom onto the aromatic ring has profound effects:

  • Electronic Effects: As an electron-withdrawing group, bromine alters the electron density of the entire scaffold, which can influence binding affinity.

  • Lipophilicity: Bromine increases the overall lipophilicity of the molecule, which can improve its ability to cross cell membranes.

  • Steric and Positional Effects: The position of the bromine is critical. Studies on tricyclic indoline resistance-modifying agents showed that moving a bromine atom from the 5-position significantly reduced its activity[5]. For anticancer activity, 1-benzyl-5-bromoindolin-2-one derivatives showed potent activity against breast cancer cell lines, highlighting the importance of the 5-bromo substitution in that specific scaffold[3]. While direct SAR for the 4-bromo position is less common, it is expected to exert a strong influence due to its proximity to the dione moiety.

Impact of C3-Derivatization

The C3 position is the most widely explored site for modification. Converting the C3-carbonyl into a hydrazone or Schiff base introduces new pharmacophoric features and allows for the extension of the molecule to probe larger binding pockets. For example, linking a 4-arylthiazole moiety to the 1-benzyl-5-bromoindolin-2-one core via a C3-hydrazone linker resulted in compounds with potent VEGFR-2 inhibitory activity and excellent anticancer effects[3].

SAR_Logic cluster_mods Structural Modifications cluster_effects Physicochemical & Biological Effects cluster_activity Resulting Biological Activity N1_Methyl N1-Methylation Lipophilicity Alters Lipophilicity & Cell Permeability N1_Methyl->Lipophilicity H_Bond Modifies H-Bonding Potential N1_Methyl->H_Bond C4_Bromo C4-Bromination C4_Bromo->Lipophilicity Electronics Changes Electronic Properties C4_Bromo->Electronics C3_Deriv C3-Derivatization (e.g., Hydrazone) C3_Deriv->Lipophilicity Binding Introduces New Binding Moieties C3_Deriv->Binding Anticancer Anticancer Activity Lipophilicity->Anticancer Antimicrobial Antimicrobial Activity Lipophilicity->Antimicrobial Enzyme_Inhibition Enzyme Inhibition (e.g., Kinase, MAO) Lipophilicity->Enzyme_Inhibition H_Bond->Anticancer H_Bond->Antimicrobial H_Bond->Enzyme_Inhibition Electronics->Anticancer Electronics->Antimicrobial Electronics->Enzyme_Inhibition Binding->Anticancer Binding->Antimicrobial Binding->Enzyme_Inhibition

Caption: Logical relationships in the SAR of substituted isatin derivatives.

Comparative Analysis: Anticancer Activity

Anticancer activity is one of the most prominent features of isatin derivatives. The table below summarizes data from various studies, comparing derivatives to illustrate key SAR principles.

Compound/DerivativeCell LineIC₅₀ (µM)Key Structural FeaturesReference
Series 1: 5-Bromo-Isatin Hydrazones
1-benzyl-5-bromo-3-[2-(4-phenylthiazol-2-yl)hydrazono]indolin-2-oneMCF-77.17 ± 0.945-Bromo, N-benzyl, C3-thiazole hydrazone[3]
1-benzyl-5-bromo-3-[2-(4-(p-tolyl)thiazol-2-yl)hydrazono]indolin-2-oneMCF-72.93 ± 0.475-Bromo, N-benzyl, C3-thiazole hydrazone with CH₃ group[3]
Series 2: Isatin-Thiazolidinone Hybrids
5-Bromo-3-((2-((4-chlorophenyl)amino)thiazol-4(5H)-ylidene)amino)indolin-2-oneA549405-Bromo, N-H, C3-thiazolidinone hybrid[7]
5-Bromo-3-((2-((4-chlorophenyl)amino)thiazol-4(5H)-ylidene)amino)indolin-2-oneMCF-7405-Bromo, N-H, C3-thiazolidinone hybrid[7]
Series 3: General Isatin Derivatives
Isatin (Parent Compound)VariousGenerally >50Unsubstituted core[1][8]
5-Bromo-N-phenyl substituted isatinA5491.565-Bromo, N-phenyl[8]

Analysis: The data clearly indicates that the unsubstituted isatin core possesses weak activity. Potency is dramatically increased through substitutions. The 5-bromo substituent is a recurring feature in highly active anticancer compounds[3][7]. Furthermore, complex derivatization at the C3 position with heterocyclic moieties like thiazole or thiazolidinone is a highly effective strategy for enhancing cytotoxicity[3][7].

Protocol Validation: In Vitro Cytotoxicity Assessment

To ensure the trustworthiness of the comparative data, a self-validating and standardized protocol such as the MTT assay is essential.

Experimental Protocol 2: MTT Assay for IC₅₀ Determination
  • Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-Bromo-1-methylindoline-2,3-dione derivatives) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The structure-activity relationship of the indoline-2,3-dione scaffold is a rich and extensively studied field. The evidence strongly suggests that activity is governed by a multi-variate interplay between substitutions at the N1, C3, and aromatic ring positions.

Based on this comprehensive analysis, we can postulate a strong potential biological profile for 4-Bromo-1-methylindoline-2,3-dione :

  • The N-methyl group will likely increase its lipophilicity compared to an N-H analogue, potentially improving cell permeability, though it may sacrifice a key hydrogen bond donor site.

  • The 4-bromo substituent is expected to significantly enhance biological activity compared to the unsubstituted parent compound by modifying the electronic landscape and increasing hydrophobicity. Its specific position may offer a unique binding profile compared to the more commonly studied 5-bromo derivatives.

The most promising path forward for researchers is the synthesis of 4-Bromo-1-methylindoline-2,3-dione followed by the creation of a focused library of C3-hydrazone or C3-Schiff base derivatives. These new chemical entities should be screened against a panel of cancer cell lines and relevant enzymes (e.g., kinases, caspases, MAO) to fully elucidate their therapeutic potential. The protocols and SAR insights provided in this guide offer a robust foundation for these future investigations.

References

  • Hergenrother, P. J., et al. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Goksen, U. S., et al. (2018). Synthesis and antiviral activity of camphor-based 1,3-thiazolidin-4-one and thiazole derivatives as Orthopoxvirus-reproduction inhibitors. RSC Advances. Available at: [Link]

  • Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]

  • Wang, Z., et al. (2024). Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety. Medicinal Chemistry Research. Available at: [Link]

  • Gawad, J., et al. (2016). Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/ antibacterial agent against fouling bacteria. CSIR-NIO Institutional Repository. Available at: [Link]

  • Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-Dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]

  • Sravanthi, T., & Manjashetty, T. (2016). Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. SOP Transactions on Organic Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Available at: [Link]

  • Maste, M. M., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Fayed, E. A., et al. (2014). Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. Journal of Advances in Chemistry. Available at: [Link]

  • Ramezanzadeh, K., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Pharmaceuticals. Available at: [Link]

  • Chen, H., et al. (2013). Novel indoline-2,3-dione derivatives as inhibitors of aminopeptidase N (APN). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, A., et al. (2022). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances. Available at: [Link]

  • Wadkins, R. M., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Purity Assessment of 4-Bromo-1-methylindoline-2,3-dione

<_> Introduction 4-Bromo-1-methylindoline-2,3-dione, a derivative of isatin, is a crucial heterocyclic compound utilized as a building block in the synthesis of various biologically active molecules and functional materi...

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction

4-Bromo-1-methylindoline-2,3-dione, a derivative of isatin, is a crucial heterocyclic compound utilized as a building block in the synthesis of various biologically active molecules and functional materials. The purity of this starting material is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and pharmacological profile of the final product. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of 4-Bromo-1-methylindoline-2,3-dione, offering researchers, scientists, and drug development professionals the expertise to make informed decisions in their analytical workflows.

The control of impurities is a critical aspect of pharmaceutical development and manufacturing.[1] Regulatory bodies such as the ICH, USFDA, and EMA have stringent requirements for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products.[1] Impurities present at levels greater than 0.1% should generally be identified and quantified using selective analytical methods.[1]

Anticipating Impurities: A Synthesis-Based Approach

Understanding the synthetic route of 4-Bromo-1-methylindoline-2,3-dione is fundamental to predicting potential impurities. A common synthetic pathway is the Sandmeyer isatin synthesis, which involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine.[2][3]

Potential Impurities May Include:

  • Starting Materials: Unreacted 4-bromo-N-methylaniline.

  • Intermediates: Incompletely cyclized isonitrosoacetanilide intermediates.

  • By-products: Isomers, over-brominated or under-brominated analogs, and products of side reactions.

  • Degradation Products: Compounds formed during synthesis, purification, or storage.

  • Residual Solvents: Volatile organic chemicals used during the manufacturing process.[4]

Orthogonal Analytical Techniques for Robust Purity Profiling

A multi-faceted analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture of a compound's purity. Therefore, the use of orthogonal methods, which measure the same analyte based on different chemical or physical principles, is highly recommended.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for the quantitative determination of impurities in pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[5][6] A reverse-phase HPLC (RP-HPLC) method is typically the primary choice for separating compounds like 4-Bromo-1-methylindoline-2,3-dione from its potential non-polar and moderately polar impurities.[6]

Key Advantages of HPLC:

  • High Sensitivity and Specificity: Capable of detecting impurities at very low concentrations.[5]

  • Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize separation.

Experimental Protocol: A Starting Point for Method Development

The following is a general RP-HPLC method that can be optimized for the analysis of 4-Bromo-1-methylindoline-2,3-dione.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

Rationale for Experimental Choices:

  • C18 Column: Provides good retention and separation for a wide range of organic molecules.

  • Formic Acid in Mobile Phase: Improves peak shape and provides protons for mass spectrometry detection if an LC-MS system is used.

  • Gradient Elution: Necessary to elute both polar and non-polar impurities within a reasonable timeframe.

  • UV Detection at 254 nm: The indole ring system of the analyte is expected to have strong absorbance at this wavelength.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and Structure Elucidation

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.[6] By providing the molecular weight of each separated component, LC-MS allows for the tentative identification of impurities, which can then be confirmed through further spectroscopic analysis.[7]

Workflow for Impurity Identification using LC-MS:

Caption: LC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[7] Both ¹H and ¹³C NMR are essential for confirming the structure of 4-Bromo-1-methylindoline-2,3-dione and for identifying the structure of any significant impurities that have been isolated.

Key Information from NMR:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC): Elucidates the connectivity between protons and carbons, providing unambiguous structural information.[7]

Expected ¹H NMR Signals for 4-Bromo-1-methylindoline-2,3-dione (Illustrative):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8d1HAromatic H
~7.6dd1HAromatic H
~7.0d1HAromatic H
~3.2s3HN-CH₃

Note: Actual chemical shifts may vary depending on the solvent and instrument.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and in this case, bromine. This technique is crucial for confirming the empirical formula of the synthesized compound and serves as a fundamental check of its purity. The presence of bromine can be detected through methods like the sodium fusion test followed by the addition of silver nitrate.[8]

Comparison of Analytical Techniques for Purity Assessment:

TechniquePrimary UseAdvantagesLimitations
HPLC Quantitative PurityHigh sensitivity, accurate quantification, robust.Requires reference standards for impurity identification.
LC-MS Impurity IdentificationProvides molecular weight information, high sensitivity.[6]Isomeric impurities may not be differentiated by mass alone.
NMR Structural ConfirmationUnambiguous structure elucidation, can identify isomers.[7]Lower sensitivity compared to HPLC, requires higher sample amounts.
Elemental Analysis Elemental CompositionConfirms empirical formula, fundamental purity check.Does not provide information on the nature of impurities.

A Self-Validating Purity Assessment Workflow

A robust purity assessment protocol should be designed as a self-validating system, where the results from orthogonal techniques corroborate each other.

G cluster_0 Initial Purity Screen cluster_1 Impurity Identification & Structural Confirmation cluster_2 Elemental Composition Verification cluster_3 Final Purity Statement HPLC HPLC Analysis (Area % Purity) LCMS LC-MS Analysis (Molecular Weight) HPLC->LCMS Impurity peaks > 0.1% Purity Comprehensive Purity Report HPLC->Purity NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Confirm structure of identified impurities NMR->Purity EA Elemental Analysis (Empirical Formula) EA->Purity

Caption: A comprehensive and self-validating workflow for purity assessment.

Conclusion

The purity assessment of 4-Bromo-1-methylindoline-2,3-dione requires a meticulous and multi-pronged analytical strategy. While HPLC serves as the primary tool for quantitative purity determination, its combination with LC-MS, NMR, and elemental analysis provides a comprehensive and self-validating purity profile. By understanding the potential impurities arising from the synthetic route and employing these orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, thereby safeguarding the reliability and reproducibility of their downstream applications. The validation of these analytical methods is a critical component of regulatory compliance and quality assurance, ensuring that the testing methods used meet stringent scientific and regulatory standards.[9][10]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical method validation: A brief review.
  • International Journal of Pharmaceutical Research and Analysis. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • IJCRT.org. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS.
  • Element analysis. (n.d.).
  • RSC Advances. (2016). 4 - Supporting Information.
  • NIH Public Access. (n.d.). Synthesis of Substituted Isatins.
  • International Archive of Applied Sciences and Technology. (2014). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives.
  • Molecules. (n.d.). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives.
  • PubMed Central. (n.d.). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway.
  • National Institutes of Health. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor.
  • ACS Publications. (n.d.). Detection of the elements in organic compounds | Analytical Chemistry.
  • ResearchGate. (2023). synthesis and evaluation of new isatin derivatives for cytotoxic activity.
  • Hilaris Publisher. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives.
  • The Royal Society of Chemistry. (n.d.). Supporting information NaI- mediated Divergent Synthesis of Isatins and Isoindigoes: A New Protocol Enabled by Oxidation Relay S.
  • LCGC North America. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives.
  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds.
  • Spectroscopy Online. (2023). Halogenated Organic Compounds.
  • Der Pharma Chemica. (n.d.). Synthesis and Screening of New Isatin Derivatives.
  • ChemicalBook. (n.d.). 4-BROMO-1-METHYL-1H-INDOLE synthesis.
  • TCI Chemicals. (n.d.). 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
  • IOSR Journal of Applied Chemistry. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System.
  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds.
  • IJCRT.org. (2021). A Review on Different Approaches to Isatin Synthesis.
  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • ResearchGate. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System.
  • BLD Pharm. (n.d.). 4-Bromoindoline-2,3-dione.
  • ChemicalBook. (n.d.). 4-bromoisoindoline-1,3-dione(70478-63-6) 1H NMR.
  • ElectronicsAndBooks. (n.d.). Mass spectrometric study of isatins III. Isatin and N-methylisatin ketals.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1-methylindoline-2,3-dione.
  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • BLDpharm. (n.d.). 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-3-nitroanisole on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column.
  • Sigma-Aldrich. (n.d.). 7-Bromo-1-methylindolin-2-one.
  • Eureka | Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole.
  • PubMed Central. (n.d.). 5-Bromo-1-methylindolin-2-one.

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of 4-Bromo-1-methylindoline-2,3-dione Isomers

Introduction: The Crucial Role of Isomer Identification in Isatin-Based Drug Discovery Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of medicinal chemistry, serving as versatile precursors for synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Isomer Identification in Isatin-Based Drug Discovery

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of medicinal chemistry, serving as versatile precursors for synthesizing compounds with a wide array of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] The unique structural framework of isatin, featuring a fused aromatic and a five-membered heterocyclic ring with two carbonyl groups, allows for extensive chemical modification.[3] Substitutions on the aromatic ring, in particular, can profoundly influence a molecule's pharmacological profile.

When developing novel therapeutics based on the 1-methylisatin scaffold, the precise placement of substituents is critical for defining the structure-activity relationship (SAR). Bromination of the aromatic ring of 1-methylindoline-2,3-dione can yield four distinct positional isomers: 4-bromo, 5-bromo, 6-bromo, and 7-bromo. While possessing the same molecular formula and weight, these isomers exhibit unique electronic and steric properties that dictate their interaction with biological targets. Consequently, unambiguous structural confirmation is not merely a procedural step but a fundamental requirement for meaningful biological evaluation.

This guide provides a comprehensive comparison of the key spectroscopic features of the four positional isomers of Bromo-1-methylindoline-2,3-dione. We will delve into the expected variations in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. By explaining the causality behind these spectral differences, this guide equips researchers with the knowledge to confidently identify and differentiate these critical isomers, ensuring the integrity and progression of their drug development programs.

The Four Positional Isomers: A Structural Overview

The core structure, 1-methylindoline-2,3-dione (N-methylisatin), can be brominated at any of the four available positions on the benzene ring (positions 4, 5, 6, or 7). The resulting isomers are structurally distinct, a fact that forms the basis for their spectroscopic differentiation.

G N1 4-Bromo-1-methylindoline-2,3-dione N2 5-Bromo-1-methylindoline-2,3-dione N3 6-Bromo-1-methylindoline-2,3-dione N4 7-Bromo-1-methylindoline-2,3-dione L1 4-Bromo Isomer L2 5-Bromo Isomer L3 6-Bromo Isomer L4 7-Bromo Isomer

Figure 1. The chemical structures of the four positional isomers of Bromo-1-methylindoline-2,3-dione.

Spectroscopic Comparison: Unmasking Isomeric Identities

The electronic environment of every atom within a molecule is subtly altered by the position of its neighbors. Spectroscopic techniques are exquisitely sensitive to these variations, providing a unique fingerprint for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H NMR, is arguably the most powerful technique for distinguishing these isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the aromatic protons are uniquely dependent on the bromine atom's location.

Causality: The bromine atom is an electron-withdrawing group (via induction) but also a weak ortho-, para-director (via resonance). Its presence significantly deshields adjacent (ortho) protons and influences the coupling interactions between the remaining aromatic protons. The N-methyl group provides a consistent singlet, typically around 3.2 ppm, serving as a useful internal reference point across all isomers.[4]

Expected ¹H NMR Aromatic Signals (in DMSO-d₆):

IsomerH-4H-5H-6H-7Expected Splitting Pattern
4-Bromo -~7.70 (d)~7.25 (t)~7.85 (d)A classic AMX system: two doublets and a triplet.
5-Bromo ~7.75 (d)-~7.90 (dd)~7.10 (d)An ABX system: two doublets and a doublet of doublets.
6-Bromo ~7.60 (s)~7.40 (d)-~7.70 (d)Two doublets and a near-singlet (small meta-coupling).
7-Bromo ~7.70 (d)~7.30 (t)~7.80 (d)-An ABC system: a doublet, a triplet, and a doublet.

¹³C NMR Spectroscopy: While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. The most significant effect is the C-Br signal, which will appear at a distinct chemical shift (typically 115-125 ppm). Furthermore, the chemical shifts of the other aromatic carbons are influenced by the bromine's position, though the differences can be more subtle. The carbonyl carbons (C2 and C3) generally appear around 158 ppm and 183 ppm, respectively.[4]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule. For isatin derivatives, the most informative region is the carbonyl stretching region (1600-1800 cm⁻¹).

Causality: The isatin core has two carbonyl groups: a lactam (amide) carbonyl (C2=O) and a ketone carbonyl (C3=O). Their vibrational frequencies are sensitive to the electronic effects of substituents on the aromatic ring. Additionally, the substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (600-900 cm⁻¹).

Expected Key IR Absorption Bands (cm⁻¹):

IsomerC=O Stretch (Ketone)C=O Stretch (Lactam)C-H Bending (Out-of-Plane)Rationale for C-H Bending
4-Bromo ~1740-1750~1725-1735~800-8801,2,3-trisubstituted pattern
5-Bromo ~1735-1745~1720-1730~810-8401,2,4-trisubstituted pattern
6-Bromo ~1735-1745~1720-1730~810-8401,2,4-trisubstituted pattern
7-Bromo ~1740-1750~1725-1735~740-7801,2,3-trisubstituted pattern

Note: While subtle electronic differences may slightly shift carbonyl frequencies, the most reliable diagnostic feature in IR is often the C-H out-of-plane bending pattern in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Isatin derivatives typically show two main absorption bands.[1]

Causality:

  • π → π* transition: An intense band, usually below 350 nm, corresponding to electronic transitions within the aromatic system.[1]

  • n → π* transition: A weaker, longer-wavelength band (often > 400 nm) resulting from the promotion of a non-bonding electron from a carbonyl oxygen to an anti-bonding π* orbital.[5]

The position of the bromine atom can cause slight bathochromic (red) or hypsochromic (blue) shifts in these absorption maxima (λ_max) by altering the energy of the molecular orbitals. While these shifts can be subtle and highly solvent-dependent, they can provide complementary data. Generally, substitution on the isatin ring tends to cause a red-shift compared to the unsubstituted parent compound.[5]

Expected UV-Vis Absorption Maxima (λ_max in nm, in Methanol):

Isomerπ → π* Transitionn → π* Transition
4-Bromo ~260-270, ~320-330~410-425
5-Bromo ~265-275, ~325-335~415-430
6-Bromo ~265-275, ~325-335~415-430
7-Bromo ~260-270, ~320-330~410-425

Note: Differentiating isomers by UV-Vis alone is challenging; it is best used in conjunction with other techniques.

Mass Spectrometry (MS): Fragmentation Fingerprints

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. For all four isomers, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₆BrNO₂.

Causality: The primary diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units (e.g., M⁺ and M+2⁺).

While the initial fragmentation pathways are expected to be similar for all isomers—typically involving the loss of CO, followed by the loss of the second CO and then Br—the relative intensities of the fragment ions might differ slightly due to subtle differences in the stability of the resulting radical cations.

Expected Key MS Fragments (m/z):

FragmentDescriptionExpected m/z (for ⁷⁹Br/⁸¹Br)
[M]⁺Molecular Ion238.9 / 240.9
[M-CO]⁺Loss of first carbonyl210.9 / 212.9
[M-2CO]⁺Loss of both carbonyls182.9 / 184.9
[M-2CO-Br]⁺Loss of carbonyls and bromine104

Validated Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and reliable spectroscopic data.

Protocol 1: NMR Sample Preparation and Analysis

This protocol ensures high-quality spectra for structural elucidation. The choice of deuterated solvent is critical; DMSO-d₆ is excellent for its broad solvency, while CDCl₃ can also be used if the compound is sufficiently soluble.

Figure 2. Standard workflow for NMR spectroscopic analysis.

Protocol 2: FT-IR Sample Preparation and Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.

Figure 3. Workflow for FT-IR analysis using the ATR technique.

Conclusion: An Integrated Approach to Isomer Verification

The four positional isomers of 4-Bromo-1-methylindoline-2,3-dione, while chemically similar, possess distinct spectroscopic fingerprints. ¹H NMR spectroscopy stands out as the most definitive method for differentiation, with the splitting patterns of the aromatic protons providing an unambiguous signature for the location of the bromine substituent. Confirmatory evidence is readily obtained from the C-H bending vibrations in the IR spectrum's fingerprint region and the precise molecular mass confirmed by the characteristic bromine isotope pattern in mass spectrometry. UV-Vis spectroscopy, while less specific, offers complementary data on the electronic structure.

By employing this multi-technique spectroscopic approach and understanding the structural basis for the observed spectral differences, researchers in drug discovery and organic synthesis can ensure the absolute structural integrity of their compounds. This analytical rigor is paramount for building reliable structure-activity relationships and advancing the development of novel isatin-based therapeutics.

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. [Link]

  • Isatin-1,8-Naphthalimide Hydrazones: A Study of Their Sensor and ON/OFF Functionality. MDPI. [Link]

  • Effect of Structure on Charge Distribution in the Isatin Anions in Aprotic Environment: Spectral Study. ResearchGate. [Link]

  • Synthesis, spectroscopic characterization, DFT studies and antioxidant activity of new 5-substituted isatin/thiosemicarbazones. ResearchGate. [Link]

  • Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher. [Link]

  • Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. MDPI. [Link]

  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. PubMed Central. [Link]

  • Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. ResearchGate. [Link]

  • Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. YMER. [Link]

  • Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Publications. [Link]

  • Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. National Institutes of Health. [Link]

  • Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives. Karbala International Journal of Modern Science. [Link]

  • Mass spectrometric study of isatins III. Isatin and N-methylisatin ketals. ElectronicsAndBooks. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to 4-Bromo-1-methylindoline-2,3-dione: Unveiling its Potential in Kinase Inhibition and Cytotoxicity

Introduction The indoline-2,3-dione, or isatin, scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its versatile biological activities.[1] Isatin derivatives have demonstrated a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indoline-2,3-dione, or isatin, scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its versatile biological activities.[1] Isatin derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antiviral, and enzyme inhibitory properties.[1][2] The synthetic tractability of the isatin core allows for extensive chemical modifications, leading to a vast chemical space for drug discovery.[2] This guide focuses on 4-Bromo-1-methylindoline-2,3-dione (CAS No. 884855-67-8), a specific derivative poised for exploration within the landscape of targeted therapeutics.[3][4][5]

Given the established role of isatin-based compounds as kinase inhibitors, this guide provides a comprehensive benchmarking analysis of 4-Bromo-1-methylindoline-2,3-dione against well-characterized reference compounds.[6] We will explore its hypothetical performance in kinase inhibition and its cytotoxic effects on relevant cancer cell lines, providing a framework for its potential as an anticancer agent. The reference compounds selected for this comparative analysis are Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, and Ibrutinib , a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[4][7][8][9][10] Furthermore, given the known activity of some isatins on monoamine oxidases (MAO), we will also benchmark its activity against Pargyline , an irreversible MAO inhibitor.[11][12][13]

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and a discussion of the structure-activity relationships that may govern the biological activity of 4-Bromo-1-methylindoline-2,3-dione.

Comparative Analysis of Inhibitory Activity

To contextualize the potential of 4-Bromo-1-methylindoline-2,3-dione, we present a comparative summary of its hypothetical inhibitory activity against our selected reference compounds. The following table outlines the half-maximal inhibitory concentrations (IC50) for each compound against a panel of kinases and monoamine oxidases, as well as their cytotoxic effects on selected cancer cell lines.

CompoundTargetIC50 / EC50Reference
4-Bromo-1-methylindoline-2,3-dione BTKHypothetical: 5.2 nMN/A
VEGFR2Hypothetical: 25.8 nMN/A
MAO-AHypothetical: 15.2 µMN/A
MAO-BHypothetical: 2.1 µMN/A
MCF-7 (Cytotoxicity)Hypothetical: 8.9 µMN/A
K562 (Cytotoxicity)Hypothetical: 12.4 µMN/A
Ibrutinib BTK0.5 nM[4][7][14]
Sunitinib VEGFR2, PDGFRβ, KIT, FLT3, RET, CSF1RMulti-targeted[8][9][10]
Pargyline MAO-A13 µM (Ki)[12]
MAO-B0.5 µM (Ki)[12]

Experimental Protocols

The following sections detail the step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating, providing a robust framework for the comparative assessment of 4-Bromo-1-methylindoline-2,3-dione.

In Vitro Kinase Inhibition Assay (Kinase-Glo® Protocol)

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[1][2][15][16]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_kinase Prepare Kinase Solution add_kinase Add Kinase to Plate prep_kinase->add_kinase prep_compound Prepare Compound Dilutions add_compound Add Compound or Vehicle prep_compound->add_compound prep_atp Prepare ATP/Substrate Solution add_atp Add ATP/Substrate to Initiate prep_atp->add_atp add_kinase->add_compound add_compound->add_atp incubate_reaction Incubate at RT add_atp->incubate_reaction add_kinase_glo Add Kinase-Glo® Reagent incubate_reaction->add_kinase_glo incubate_detection Incubate at RT (Dark) add_kinase_glo->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: Workflow for the in vitro kinase inhibition assay using the Kinase-Glo® platform.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of 4-Bromo-1-methylindoline-2,3-dione, Ibrutinib, and Sunitinib in DMSO.

  • Kinase Reaction:

    • In a 96-well white plate, add 5 µL of the test compound or vehicle (DMSO).

    • Add 10 µL of the respective kinase (e.g., BTK, VEGFR2) and substrate solution.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Protocol)

The MAO-Glo™ Assay provides a homogeneous, luminescent method for measuring the activity of MAO-A and MAO-B.[3][17][18]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction MAO Reaction cluster_detection Detection prep_mao Prepare MAO-A or MAO-B Enzyme add_mao Add MAO Enzyme to Plate prep_mao->add_mao prep_compound Prepare Compound Dilutions add_compound Add Compound or Vehicle prep_compound->add_compound prep_substrate Prepare Luminogenic Substrate add_substrate Add Substrate to Initiate prep_substrate->add_substrate add_mao->add_compound add_compound->add_substrate incubate_reaction Incubate at RT add_substrate->incubate_reaction add_luciferin Add Luciferin Detection Reagent incubate_reaction->add_luciferin incubate_detection Incubate at RT (Dark) add_luciferin->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: Workflow for the monoamine oxidase inhibition assay using the MAO-Glo™ platform.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of 4-Bromo-1-methylindoline-2,3-dione and Pargyline in DMSO.

  • MAO Reaction:

    • In a 96-well white plate, add 5 µL of the test compound or vehicle (DMSO).

    • Add 10 µL of either MAO-A or MAO-B enzyme solution.

    • Initiate the reaction by adding 10 µL of the luminogenic MAO substrate.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 20 minutes in the dark.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of MAO inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_readout Solubilization & Readout seed_cells Seed Cells in 96-well Plate incubate_adhesion Incubate for Cell Adhesion seed_cells->incubate_adhesion treat_cells Treat Cells with Compound incubate_adhesion->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add Solubilization Solution (DMSO) incubate_mtt->add_solvent incubate_solubilization Incubate with Shaking add_solvent->incubate_solubilization read_absorbance Read Absorbance (570 nm) incubate_solubilization->read_absorbance

Caption: Workflow for the cell viability and cytotoxicity assessment using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Bromo-1-methylindoline-2,3-dione and the reference compounds. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.

Discussion and Future Directions

The isatin scaffold represents a fertile ground for the development of novel therapeutic agents. The hypothetical data presented in this guide positions 4-Bromo-1-methylindoline-2,3-dione as a promising candidate for further investigation, particularly as a kinase inhibitor with potential anticancer activity. The bromine substitution at the 4-position of the indole ring is a key structural feature that warrants further exploration in structure-activity relationship (SAR) studies.

Future research should focus on validating the hypothetical activity of 4-Bromo-1-methylindoline-2,3-dione through rigorous experimental testing using the protocols outlined in this guide. A broader kinase screening panel would be beneficial to fully characterize its selectivity profile. Furthermore, mechanistic studies to elucidate the specific signaling pathways affected by this compound in cancer cells are crucial for its continued development.

References

  • MAO-Glo™ Assay Protocol. Promega Corporation.

  • Ibrutinib (PCI-32765) | Btk Inhibitor. MedChemExpress.

  • MTT assay protocol. Abcam.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1). Abcam.

  • Ibrutinib | PCI-32765 | BTK inhibitor. TargetMol.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Ibrutinib and novel BTK inhibitors in clinical development. PMC - PubMed Central.

  • Ibrutinib is an Irreversible Btk Inhibitor for Chronic Lymphocytic Leukemia Research. [No valid URL found]
  • A Comparative Guide to the Biological Specificity of Isatin Derivatives. Benchchem.

  • Kinase-Glo® Luminescent Kinase Assay Platform Protocol. Promega Corporation.

  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega Corporation.

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH.

  • Protocol for Cell Viability Assays. BroadPharm.

  • MAO-Glo™ Assay Systems. Promega Corporation.

  • MTT (Assay protocol. Protocols.io.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • MAO-Glo(TM) Assay Technical Bulletin #TB345. Promega Corporation.

  • Pargyline. Wikipedia.

  • 4-bromo-1-methylindoline-2,3-dione | 884855-67-8. ChemicalBook.

  • Pargyline – Knowledge and References. Taylor & Francis.

  • Pargyline (hydrochloride) | MAO inhibitor | Cas#306-07-0. GlpBio.

  • Pargyline | Monoamine Oxidase Inhibitor. MedchemExpress.com.

  • Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. PubMed.

  • Pargyline hydrochloride, Monoamine oxidase (MAO) inhibitor (CAS 306-07-0). Abcam.

  • Sunitinib -- Tyrosine Kinase Inhibitor. World of Molecules.

  • Sunitinib. Wikipedia.

  • Sunitinib: from rational design to clinical efficacy. Consensus.

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central.

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Upd
  • Comprehensive characterization of the Published Kinase Inhibitor Set. The University of North Carolina at Chapel Hill.

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central.

  • Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. NIH.

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. PubMed.

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC.

  • Application Notes and Protocols for Kinase Inhibitor Screening: Featuring the Indoline-2,3-dione Scaffold. Benchchem.

  • Inhibition of Types A and B Monoamine Oxidase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed.

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI.

  • Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.

  • 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method. ChemicalBook.

  • Comprehensive characterization of the Published Kinase Inhibitor Set. ResearchGate.

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.

  • Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. NIH.

  • 6-Bromo-1-methylindoline-2,3-dione | C9H6BrNO2 | CID 24971967. PubChem.

  • Kinase Drug Discovery Services. Reaction Biology.

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI.

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [No valid URL found]
  • Organic Compounds with Biological Activity. MDPI.

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 4-Bromo-1-methylindoline-2,3-dione

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 4-Bromo-1-methylindoline-2,3-dione, a compound that requires careful management to mitigate potential hazards. Adherence to these procedural steps is critical for a safe operational workflow and responsible disposal.

Hazard Assessment and Mitigation

Given its structure as a halogenated dione, 4-Bromo-1-methylindoline-2,3-dione should be handled as a potentially hazardous substance. Similar compounds are known to cause skin, eye, and respiratory irritation.[3][4] Ingestion and inhalation of the powder should be strictly avoided.[5]

Key Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[3][6]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]

To mitigate these risks, a multi-layered approach to personal protection and engineering controls is essential.

Personal Protective Equipment (PPE) and Engineering Controls

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE and necessary engineering controls when working with 4-Bromo-1-methylindoline-2,3-dione.

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a full-face shield.[7][8]Protects against splashes and airborne powder that can cause serious eye irritation.[9]
Skin Protection Handle with impervious gloves (e.g., nitrile rubber) that have been inspected prior to use.[10] Wear a flame-resistant lab coat and ensure it is fully buttoned with sleeves rolled down.[10][11]Prevents skin contact, as the substance is likely to be a skin irritant.[9] Thicker gloves are generally more protective.[12]
Respiratory Protection A NIOSH-approved N95 dust mask or higher should be used if there is a risk of inhaling dust particles.[4]Protects against the inhalation of harmful powders which may cause respiratory irritation.[3]
Engineering Controls All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][13]A fume hood is the most important engineering control for preventing exposure to airborne contaminants.[1]
Operational Plan for Safe Handling

A systematic approach to handling 4-Bromo-1-methylindoline-2,3-dione is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Data for Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve storage_container Store in Tightly Sealed Container handle_dissolve->storage_container storage_conditions Keep in Cool, Dry Place Away from Incompatible Materials storage_container->storage_conditions disp_waste Dispose of Waste According to Institutional Guidelines storage_conditions->disp_waste disp_container Handle Uncleaned Containers as the Product Itself disp_waste->disp_container

Caption: Workflow for the safe handling of 4-Bromo-1-methylindoline-2,3-dione.

Detailed Handling and Disposal Procedures

Preparation:

  • Review Safety Data: Before beginning any work, thoroughly review the SDS for structurally similar compounds to be fully aware of potential hazards and safety precautions.[11]

  • Personal Protective Equipment (PPE): Don the recommended PPE as detailed in the table above.[10]

  • Ventilation: Set up and label a designated area for your work within a certified chemical fume hood to minimize the inhalation of dust.[13][14]

Handling:

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[4] Use weigh boats to minimize spillage.[14]

  • Weighing: Use an analytical balance inside a fume hood or an exhausted balance enclosure.[13] Keep containers closed as much as possible.[14]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Always add acid to water, never the other way around.[11]

In Case of a Spill or Exposure:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2] If irritation persists, seek medical attention.

  • Eye Contact: Promptly flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

  • Spill: For a small spill, use an appropriate spill kit to contain and absorb the material.[11] Avoid generating dust during cleanup. Dispose of the contaminated material in a sealed container according to institutional guidelines.[16]

Storage and Disposal Plan:

  • Storage: Store the compound in a tightly closed, clearly labeled container.[11] Keep it in a cool, dry, and well-ventilated area away from strong oxidizing agents, strong bases, and strong reducing agents.[17][18]

  • Disposal: All waste materials, including empty containers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[16] Do not discharge into sewer systems.[16]

By adhering to these safety protocols and operational plans, researchers can handle 4-Bromo-1-methylindoline-2,3-dione with the necessary precautions, ensuring personal safety and the integrity of their work.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • WORKING SAFELY WITH TOXIC POWDERS | Duke Safety. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • Part D: Chemical Safety Procedures for Laboratories - UW-La Crosse. (2020, January).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, April 28).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 28).
  • 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 2093536-12-8 - TCI Chemicals. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • 4-Bromo-3-methyl-1H-indole - Apollo Scientific. (n.d.).
  • 4-Bromoindoline - Apollo Scientific. (2023, March 12).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid - Benchchem. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • UNIT 7: Personal Protective Equipment - CTAHR. (n.d.).
  • BD3347 - BLD Pharmatech. (n.d.).
  • 4-BROMO-1-METHYLINDOLINE-2,3-DIONE [884855-67-8] | King-Pharm. (n.d.).
  • 5-Bromo-1-methylindoline - SAFETY DATA SHEET. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 4'-BROMO-3'-METHYLACETANILIDE - ChemicalBook. (2023, December 7).
  • 5-Bromo-1-methylindoline-2,3-dione - Sigma-Aldrich. (n.d.).
  • Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide - Benchchem. (n.d.).
  • BLD Pharmatech. (n.d.).
  • 3-Bromo-1-methylpyridin-4(1H)-one - BLDpharm. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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